Product packaging for 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol(Cat. No.:CAS No. 37987-21-6)

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

货号: B1354997
CAS 编号: 37987-21-6
分子量: 280.06 g/mol
InChI 键: YQQRUTNMNAZIAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is a useful research compound. Its molecular formula is C8H9IO3 and its molecular weight is 280.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9IO3 B1354997 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol CAS No. 37987-21-6

属性

IUPAC Name

4-(hydroxymethyl)-2-iodo-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQRUTNMNAZIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569519
Record name 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37987-21-6
Record name 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-2-iodo-6-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 37987-21-6

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol, also known as 5-iodovanillyl alcohol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted phenolic compound. Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉IO₃[1]
Molecular Weight 280.06 g/mol [1]
Appearance Solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like ethanol, DMSO(Inferred)
CAS Number 37987-21-6[1]
Synonyms 5-iodovanillyl alcohol, 3-iodo-4-hydroxy-5-methoxybenzenemethanol[1]

Predicted Physicochemical Properties:

PropertyValueSource
XLogP3 1.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Exact Mass 279.95964 Da[1]
Monoisotopic Mass 279.95963 Da[2]
Polar Surface Area 49.69 Ų[1]
Heavy Atom Count 12[1]

Spectroscopic Data (Predicted)

Predicted ¹H-NMR Spectral Data (800 MHz, D₂O):

Chemical Shift (ppm)MultiplicityAssignment
~7.2 - 7.5SingletAr-H
~7.0 - 7.2SingletAr-H
~4.5Singlet-CH₂-OH
~3.8Singlet-OCH₃

Note: Predicted shifts can vary based on the software and solvent used.

Predicted ¹³C-NMR Spectral Data:

Chemical Shift (ppm)Assignment
~148C-O (Phenolic)
~145C-OCH₃
~135C-I
~130C-CH₂OH
~115Ar-CH
~110Ar-CH
~65-CH₂-OH
~56-OCH₃

Note: These are approximate predicted values.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺280.96691
[M+Na]⁺302.94885
[M-H]⁻278.95235

Source: Predicted data from PubChem.[2]

Infrared (IR) Spectroscopy:

While an experimental spectrum is unavailable, the IR spectrum is expected to show characteristic peaks for the functional groups present:

Wavenumber (cm⁻¹)Functional Group
3500 - 3200O-H stretch (alcohol, phenol)
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic)
1600 - 1450C=C stretch (aromatic)
1260 - 1000C-O stretch (ether, alcohol)
600 - 500C-I stretch

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound is the electrophilic iodination of vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol). The following is a representative protocol adapted from the iodination of vanillin.

Materials:

  • Vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol)

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl, commercial bleach solution)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolve vanillyl alcohol in ethanol in a round bottom flask.

  • Add sodium iodide to the solution and stir until dissolved.

  • Cool the flask in an ice bath.

  • Slowly add a solution of sodium hypochlorite dropwise to the cooled mixture over a period of 15-20 minutes with continuous stirring.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 30 minutes.

  • Quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining iodine and sodium hypochlorite.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold deionized water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Diagram of Synthetic Workflow:

Synthesis_Workflow Vanillyl_Alcohol Vanillyl Alcohol Iodination Iodination (NaI, NaOCl, Ethanol) Vanillyl_Alcohol->Iodination Quenching Quenching (Na2S2O3) Iodination->Quenching Acidification Acidification (HCl) Quenching->Acidification Filtration Filtration & Washing Acidification->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Final_Product 4-(Hydroxymethyl)-2-iodo- 6-methoxyphenol Purification->Final_Product

Caption: Synthetic workflow for this compound.

Potential Biological Activity

Specific biological studies on this compound are limited. However, based on the known activities of structurally related methoxyphenols like vanillin, vanillyl alcohol, and eugenol, this compound is hypothesized to possess antioxidant and anti-inflammatory properties.[3][4][5][6][7][8][9][10]

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. Vanillyl alcohol itself has demonstrated significant antioxidant activity.[9]

Anti-inflammatory Activity

Many methoxyphenol derivatives exhibit anti-inflammatory effects.[3][6][7] This activity is often linked to the inhibition of key inflammatory mediators. For instance, some related compounds have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[4] Vanillyl alcohol has been shown to possess anti-inflammatory activity.[3]

Hypothesized Signaling Pathway:

The anti-inflammatory effects of methoxyphenols are often attributed to their interference with the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), TNF-α is produced. TNF-α can then activate downstream signaling cascades, including MAP kinases (e.g., p38, JNK) and IKK, which leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including COX-2. This compound may inhibit one or more steps in this pathway.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB MAPK->NFkB NFkB_Ikb NF-κB/IκB IKK->NFkB_Ikb phosphorylates IκB NFkB_Ikb->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to COX2_mRNA COX-2 mRNA DNA->COX2_mRNA transcription COX2_protein COX-2 Protein (Inflammation) COX2_mRNA->COX2_protein translation Target_Compound 4-(Hydroxymethyl)-2-iodo- 6-methoxyphenol Target_Compound->MAPK Target_Compound->IKK Target_Compound->NFkB_nuc

References

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound for researchers, scientists, and drug development professionals. This compound, also known as 5-iodovanillyl alcohol, is an iodinated derivative of vanillyl alcohol, a naturally occurring aromatic compound.

Core Chemical Properties

This compound is a substituted phenol containing a hydroxymethyl, an iodo, and a methoxy group on the benzene ring. Its core identifiers and physicochemical properties are summarized below.

PropertyValueSource
CAS Number 37987-21-6[1]
Molecular Formula C₈H₉IO₃[1]
Molecular Weight 280.062 g/mol [1]
Exact Mass 279.95964 Da[1]
Synonyms 5-iodovanillyl alcohol, 3-iodo-4-hydroxy-5-methoxybenzenemethanol[1]
XLogP3 (Predicted) 1.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Complexity 142[1]

Spectroscopic Data

Table of Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 280.96691146.3
[M+Na]⁺ 302.94885148.3
[M-H]⁻ 278.95235141.1
[M+NH₄]⁺ 297.99345160.9
[M+K]⁺ 318.92279152.1
[M+H-H₂O]⁺ 262.95689137.6
[M+HCOO]⁻ 324.95783163.3
Data sourced from predicted values.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic iodination of its precursor, vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol). The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing activators of the aromatic ring. Since the position para to the hydroxyl group is occupied by the hydroxymethyl group, and the position ortho to the hydroxyl is blocked by the methoxy group, the iodine is directed to the open ortho position (C5), resulting in the desired product.

A representative protocol, adapted from the iodination of the closely related compound vanillin, is detailed below.[3][4][5]

Materials:

  • Vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol)

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl, commercial bleach solution, ~5-6%)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 3 M

  • Sodium thiosulfate (Na₂S₂O₃), aqueous solution

  • Ice bath

  • Stir plate and stir bar

  • Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel)

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: Dissolve vanillyl alcohol and a molar equivalent of sodium iodide in ethanol within an Erlenmeyer flask, with stirring.

  • Cooling: Cool the reaction flask in an ice-water bath for approximately 10-15 minutes to lower the temperature to 0-5 °C.

  • Oxidizing Agent Addition: While maintaining the low temperature and stirring vigorously, add the sodium hypochlorite solution dropwise over a period of 15-20 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 10 minutes.

  • Quenching: Add a small amount of aqueous sodium thiosulfate solution to quench any remaining unreacted iodine/hypochlorite, which is indicated by the disappearance of any yellow/brown color.

  • Acidification: Acidify the reaction mixture to a pH of approximately 2 by adding 3 M HCl. This step is critical for the precipitation of the phenolic product.

  • Precipitation and Isolation: Cool the acidified mixture in an ice bath to maximize the precipitation of the solid product. Collect the crude this compound by vacuum filtration.

  • Purification: Wash the collected solid with small portions of ice-cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Vanillyl Alcohol + Sodium Iodide in Ethanol cool Cool to 0-5 °C start->cool add_naocl Dropwise Addition of Sodium Hypochlorite (Bleach) cool->add_naocl react Stir in Ice Bath add_naocl->react quench Quench with Sodium Thiosulfate react->quench acidify Acidify with HCl (pH 2) quench->acidify precipitate Precipitate & Isolate via Vacuum Filtration acidify->precipitate recrystallize Recrystallize from Ethanol/Water precipitate->recrystallize analyze Analyze Product (NMR, IR, MS) recrystallize->analyze end_product Pure this compound analyze->end_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Activity and Significance

Direct studies on the biological activity of this compound are limited in the reviewed literature. However, the activity of its parent compound, vanillyl alcohol, provides a basis for potential areas of investigation.

  • Anti-inflammatory and Nociceptive Activity: Vanillyl alcohol has demonstrated significant anti-inflammatory and anti-nociceptive (pain-reducing) activities in murine models.[6] These properties suggest that its derivatives, including the iodinated form, could be explored for similar pharmacological effects.

  • Anti-angiogenic Properties: Vanillyl alcohol has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6] This presents another avenue for research into the potential anti-cancer applications of its analogs.

  • Enzymatic Substrate: Vanillyl alcohol is a known substrate for Vanillyl Alcohol Oxidases (VAOs), a family of fungal flavoenzymes that catalyze the oxidation of various phenolic compounds.[7][8] The introduction of an iodine atom onto the aromatic ring could significantly alter its interaction with the active site of these enzymes, potentially making it an inhibitor or a substrate with different reaction kinetics. Certain VAOs show high activity for other substituted derivatives, indicating that modifications to the ring are tolerated and can influence catalytic efficiency.[9]

The addition of an iodine atom can enhance the lipophilicity of the molecule, potentially altering its membrane permeability, metabolic stability, and overall pharmacokinetic profile, which are critical considerations in drug development.

References

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

This guide provides a comprehensive overview of the synthesis pathway for this compound, a valuable substituted phenolic compound. The synthesis is presented as a two-step process commencing from the readily available starting material, vanillin. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Electrophilic Aromatic Iodination: Vanillin (4-hydroxy-3-methoxybenzaldehyde) undergoes electrophilic aromatic substitution to introduce an iodine atom onto the aromatic ring, yielding 5-iodovanillin.

  • Reduction of the Aldehyde: The aldehyde functional group of 5-iodovanillin is subsequently reduced to a primary alcohol, affording the final product, this compound, also known as 5-iodovanillyl alcohol.

Synthesis_Pathway Vanillin Vanillin Iodination Electrophilic Aromatic Iodination Vanillin->Iodination Iodovanillin 5-Iodovanillin Iodination->Iodovanillin Reduction Aldehyde Reduction Iodovanillin->Reduction FinalProduct 4-(Hydroxymethyl)-2-iodo- 6-methoxyphenol Reduction->FinalProduct

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Iodovanillin

This procedure details the electrophilic iodination of vanillin using sodium iodide and sodium hypochlorite.

Experimental Workflow:

Iodination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve Vanillin and NaI in Ethanol B Cool solution in an ice bath A->B C Add NaOCl solution dropwise over 20 min B->C D Stir at room temperature for 20 min C->D E Quench with Sodium Thiosulfate D->E F Acidify with HCl to precipitate product E->F G Collect solid by vacuum filtration F->G H Wash with cold water G->H I Recrystallize from Ethanol/Water H->I J Collect crystals by vacuum filtration and dry I->J

Caption: Experimental workflow for the synthesis of 5-Iodovanillin.

Methodology:

  • In a 100 mL flask, dissolve 0.87 g (5.7 mmol) of vanillin and 1.26 g (7.6 mmol) of potassium iodide in 25 mL of 95% ethanol.[1]

  • Cool the mixture in an ice bath.

  • Over a period of 20 minutes, add 14.5 mL of a 3.5% sodium hypochlorite solution dropwise while maintaining constant stirring.[1]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20 minutes.[1]

  • Neutralize the excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.[1]

  • Acidify the solution with hydrochloric acid until the product completely precipitates.[1]

  • Cool the mixture and collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Wash the solid on the filter with cold water.

  • Recrystallize the crude product from an ethanol-water mixture. Dissolve the product in a minimal amount of boiling ethanol and add water until cloudiness is observed.[1]

  • Allow the solution to cool to room temperature to form crystals, which are then collected by vacuum filtration and dried.[1]

Quantitative Data:

ParameterValueReference
Vanillin0.87 g (5.7 mmol)[1]
Potassium Iodide1.26 g (7.6 mmol)[1]
Sodium Hypochlorite (3.5%)14.5 mL[1]
Reaction Time40 minutes[1]
Reaction Temperature0°C to Room Temp.[1]
Yield of 5-Iodovanillin 1.0 g (63%) [1]
Step 2: Synthesis of this compound

This procedure details the reduction of the aldehyde group of 5-iodovanillin to a hydroxymethyl group using sodium borohydride. The protocol is adapted from the well-established reduction of vanillin.[2][3]

Methodology:

  • In a 50 mL round-bottom flask, dissolve 1.0 g of 5-iodovanillin in approximately 15 mL of a 0.01 M NaOH solution. Add a magnetic stir bar and stir until the solid is completely dissolved.

  • In a separate vial, prepare a solution of 0.8 g of sodium borohydride (NaBH₄) in 5 mL of 0.01 M NaOH.

  • Cool the 5-iodovanillin solution in an ice bath.

  • Slowly add the sodium borohydride solution dropwise to the cooled 5-iodovanillin solution over a period of 10-15 minutes. Hydrogen gas will be evolved.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Cool the reaction mixture again in an ice bath and carefully add 3 M HCl dropwise to quench the excess sodium borohydride until the gas evolution ceases. The solution should be acidic.

  • Continue to stir the mixture in the ice bath for 10-15 minutes to allow for the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with two portions of ice-cold water.

  • Dry the purified this compound.

Quantitative Data (Estimated based on vanillin reduction):

ParameterValueReference
5-Iodovanillin1.0 g (3.6 mmol)-
Sodium Borohydride0.8 g (21.1 mmol)[4]
Solvent~20 mL 0.01 M NaOH[4]
Reaction Time~45 minutes[4]
Reaction Temperature0°C to Room Temp.-
Expected Yield High -

Note: The yield for the reduction of 5-iodovanillin is expected to be high, similar to the reduction of vanillin. However, empirical optimization may be required.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepStarting MaterialKey ReagentsSolventReaction TimeYield
1. Iodination VanillinKI, NaOCl95% Ethanol40 min63%[1]
2. Reduction 5-IodovanillinNaBH₄0.01 M NaOH~45 minHigh (Est.)

Concluding Remarks

The synthesis of this compound from vanillin is a robust and efficient two-step process. The iodination of vanillin proceeds with good yield under mild conditions, and the subsequent reduction of the aldehyde can be readily achieved using sodium borohydride. This technical guide provides a solid foundation for the laboratory-scale synthesis of this compound for further research and development applications.

References

Structural Elucidation of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol, also known as 5-iodovanillyl alcohol. The document details the synthetic pathway, spectroscopic analysis, and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data, this guide combines established synthetic methodologies for related compounds with predicted spectroscopic data to offer a robust framework for its characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery who are interested in the synthesis and characterization of novel phenolic compounds.

Introduction

This compound is a halogenated derivative of vanillyl alcohol, a naturally occurring aromatic compound. The introduction of an iodine atom to the phenolic ring is expected to significantly modulate the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and potential for protein binding. Such modifications are of considerable interest in drug development for enhancing the therapeutic potential of lead compounds. This guide outlines the key steps and data for the complete structural characterization of this molecule.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from the readily available precursor, vanillin. The first step involves the reduction of the aldehyde group of vanillin to a primary alcohol, yielding vanillyl alcohol. The second step is the regioselective iodination of the vanillyl alcohol.

Synthesis_Pathway Vanillin Vanillin Vanillyl_Alcohol Vanillyl Alcohol (4-(Hydroxymethyl)-2-methoxyphenol) Vanillin->Vanillyl_Alcohol Reduction (NaBH4, Ethanol/NaOH(aq)) Target_Compound This compound Vanillyl_Alcohol->Target_Compound Iodination (NaI, NaOCl, Ethanol)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Vanillyl Alcohol (4-(Hydroxymethyl)-2-methoxyphenol)

This procedure is adapted from established protocols for the reduction of vanillin.

  • Dissolution: Dissolve 10.0 g of vanillin in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reductant Preparation: In a separate beaker, dissolve 2.5 g of sodium borohydride (NaBH₄) in 25 mL of 1 M sodium hydroxide (NaOH) solution.

  • Addition: Add the NaBH₄ solution dropwise to the stirred vanillin solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3), which will neutralize the excess NaBH₄ and the NaOH. This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude vanillyl alcohol.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford white crystalline needles.

Step 2: Synthesis of this compound

This protocol is a logical adaptation of the iodination of vanillin.

  • Dissolution: Dissolve 5.0 g of vanillyl alcohol and 5.5 g of sodium iodide (NaI) in 100 mL of ethanol in a 250 mL round-bottom flask with magnetic stirring.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add 50 mL of a 5.25% sodium hypochlorite (NaOCl) solution (commercial bleach) dropwise over 30 minutes, keeping the temperature below 5 °C. The reaction mixture will likely develop a color.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Quenching: Quench the reaction by adding 20 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

  • Acidification: Acidify the mixture to pH 2-3 with 2 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic extracts with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Structural Elucidation Data

Predicted Spectroscopic Data
Parameter Predicted Value
Molecular Formula C₈H₉IO₃
Molecular Weight 280.06 g/mol
Monoisotopic Mass 279.95965 Da

Table 1: Predicted Physicochemical Properties.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.10s1HAr-H
~6.95s1HAr-H
~5.60br s1HAr-OH
~4.60s2H-CH₂OH
~3.85s3H-OCH₃
~2.00br s1H-CH₂OH

Table 2: Predicted ¹H NMR Chemical Shifts.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~148.0C-O (Ar)
~145.5C-O (Ar)
~135.0C-I (Ar)
~125.0C-H (Ar)
~115.0C-H (Ar)
~85.0C-CH₂OH (Ar)
~65.0-C H₂OH
~56.0-OC H₃

Table 3: Predicted ¹³C NMR Chemical Shifts.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
3400-3200Broad, StrongO-H stretch (phenolic and alcoholic)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1580MediumC=C stretch (aromatic)
1480-1440MediumC=C stretch (aromatic)
1270-1200StrongC-O stretch (aryl ether)
1050-1000StrongC-O stretch (primary alcohol)
~600MediumC-I stretch

Table 4: Predicted IR Absorption Bands.

Predicted High-Resolution Mass Spectrometry (HRMS) Data
Ion Predicted m/z
[M+H]⁺280.9673
[M+Na]⁺302.9492
[M-H]⁻278.9524

Table 5: Predicted HRMS m/z Values.

Experimental Workflow and Logic

The structural elucidation of a newly synthesized compound follows a logical workflow to confirm its identity and purity.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Two-Step Synthesis Purification Column Chromatography Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR MS HRMS Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Signaling_Pathways cluster_antioxidant Antioxidant Response cluster_inflammatory Anti-inflammatory Pathways Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging NFkB NF-κB Pathway Compound->NFkB Inhibition Nrf2 Nrf2 Pathway ROS->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes COX2 COX-2 Expression NFkB->COX2 Inflammation Inflammation COX2->Inflammation

Spectroscopic Analysis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, also known as 5-iodovanillyl alcohol, is a substituted phenolic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.

Note on Data Availability: Despite a comprehensive search of available scientific literature and databases, experimental spectroscopic data for this compound could not be located. The information presented herein is therefore based on predicted values and analysis of structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic interpretation and data from similar molecular structures.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.0 - 7.5Singlet1Ar-H
~ 6.8 - 7.2Singlet1Ar-H
~ 5.5 - 6.0Singlet (broad)1Ar-OH
~ 4.5 - 4.8Singlet2-CH₂OH
~ 3.8 - 4.0Singlet3-OCH₃
~ 2.0 - 3.0Singlet (broad)1-CH₂OH

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 145 - 150C-OH (Aromatic)
~ 140 - 145C-OCH₃ (Aromatic)
~ 130 - 135C-I (Aromatic)
~ 120 - 125Ar-CH
~ 110 - 115Ar-CH
~ 80 - 85C-CH₂OH (Aromatic)
~ 60 - 65-CH₂OH
~ 55 - 60-OCH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Broad, StrongO-H stretch (phenolic and alcoholic)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
1600 - 1580MediumC=C stretch (aromatic)
1500 - 1400MediumC=C stretch (aromatic)
1280 - 1200StrongC-O stretch (aryl ether)
1050 - 1000StrongC-O stretch (primary alcohol)
~ 600 - 500MediumC-I stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zIon
280[M]⁺ (Molecular Ion)
262[M - H₂O]⁺
251[M - CHO]⁺
153[M - I]⁺
127[I]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for substituted phenols like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-90° pulse angle and a longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before running the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for liquid injection.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to obtain the mass-to-charge ratio (m/z) of each ion.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

While experimental data for this compound is not currently available in the public domain, the predicted spectroscopic data and general experimental protocols outlined in this guide provide a valuable framework for its synthesis, identification, and characterization. Researchers working with this compound are encouraged to perform these analyses to confirm its structure and purity.

An In-depth Technical Guide to the Solubility Profile of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted solubility profile of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on analogous compounds and established analytical methodologies to predict its solubility and provide detailed experimental protocols for its determination.

Predicted Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The predicted solubility of this compound in various solvents is summarized in Table 1. This prediction is based on the known solubility of the closely related compound, 4-(hydroxymethyl)-2-methoxyphenol, which is reported to be soluble in hot water, ethanol, ether, and benzene. The introduction of an iodine atom is expected to decrease aqueous solubility and increase solubility in less polar organic solvents.

Solvent Predicted Solubility Rationale
Water (Cold)Sparingly SolubleThe presence of polar hydroxyl and methoxy groups is countered by the hydrophobic iodine atom and benzene ring.
Water (Hot)SolubleIncreased kinetic energy at higher temperatures can overcome intermolecular forces, similar to its non-iodinated analog.[1]
EthanolSolubleEthanol's ability to form hydrogen bonds and its moderate polarity should effectively solvate the molecule.[1]
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent capable of solvating the compound.
AcetoneSolubleAcetone is a polar aprotic solvent that can interact with the polar groups of the compound.
Diethyl EtherSolubleThe non-polar character of the iodinated benzene ring suggests solubility in less polar solvents like ether.[1]
BenzeneSolubleThe aromatic nature of benzene favors interaction with the compound's benzene ring.[1]
ChloroformSolubleA common solvent for organic compounds with a mix of polar and non-polar characteristics.
Dimethyl Sulfoxide (DMSO)Freely SolubleDMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.

Table 1: Predicted Solubility of this compound

Experimental Protocols

A plausible synthetic route to this compound involves the direct iodination of 4-(hydroxymethyl)-2-methoxyphenol (vanillyl alcohol). This reaction can be achieved using various iodinating agents. A common and effective method involves the use of iodine in the presence of a base or an oxidizing agent.

Materials:

  • 4-(Hydroxymethyl)-2-methoxyphenol (Vanillyl alcohol)

  • Iodine (I₂)

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite solution (NaOCl, bleach) or Hydrogen Peroxide (H₂O₂)

  • Methanol or Ethanol

  • Hydrochloric Acid (HCl), dilute

  • Sodium thiosulfate solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(hydroxymethyl)-2-methoxyphenol and sodium iodide in methanol in a round-bottom flask.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add sodium hypochlorite solution dropwise to the reaction mixture. The reaction is exothermic and the color will change as elemental iodine is generated and consumed.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.

  • Acidify the mixture with dilute HCl to a pH of approximately 2-3.

  • Remove the methanol using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Vanillyl_Alcohol 4-(Hydroxymethyl)-2-methoxyphenol Reaction_Step Iodination Vanillyl_Alcohol->Reaction_Step Iodinating_Agent Iodine (I2) + NaOCl Iodinating_Agent->Reaction_Step Solvent Methanol Solvent->Reaction_Step Temperature 0 °C to RT Temperature->Reaction_Step Target_Compound This compound Byproducts NaCl + H2O Reaction_Step->Target_Compound Reaction_Step->Byproducts Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Add excess compound to solvent Shake Equilibrate via shaking (24-48h) Start->Shake Settle Allow undissolved solid to settle Shake->Settle Centrifuge Centrifuge to separate phases Settle->Centrifuge Filter Filter supernatant (0.45 µm) Centrifuge->Filter Dilute Prepare dilutions Filter->Dilute Measure Measure absorbance via UV-Vis Dilute->Measure Calibrate Construct calibration curve Measure->Calibrate Calculate Calculate solubility Calibrate->Calculate

References

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Executive Summary

This compound is a multifaceted organic compound with functional groups that suggest susceptibility to oxidative, photolytic, and thermal degradation. The phenolic hydroxyl, iodinated aromatic ring, and hydroxymethyl moieties are key areas of potential instability. This document provides a detailed analysis of these potential degradation pathways and outlines recommended storage conditions and handling procedures to ensure the compound's integrity for research and development purposes. All recommendations are inferred from data on structurally related molecules and should be confirmed with empirical testing.

Chemical Structure and Potential Instability

The stability of this compound is intrinsically linked to its molecular structure, which features several reactive functional groups:

  • Phenolic Hydroxyl Group: Phenols are prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of colored quinone-type byproducts.

  • Iodo-Aromatic System: The carbon-iodine bond is known to be labile, particularly when exposed to ultraviolet (UV) or visible light.[1][2][3] This photosensitivity can result in the homolytic cleavage of the C-I bond, leading to de-iodination and the formation of radical species that can trigger further degradation. Aromatic iodides are generally considered light-sensitive materials.[1]

  • Hydroxymethyl Group: The benzylic alcohol moiety is susceptible to oxidation, potentially yielding the corresponding benzaldehyde and subsequently a carboxylic acid. This process can be initiated by atmospheric oxygen and accelerated by heat and light.

  • Methoxyphenol Moiety: Methoxyphenols can undergo degradation upon exposure to air and light.[4] Thermal decomposition (thermolysis) is also a potential degradation route for methoxyphenols.[5]

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways are plausible. The primary routes are anticipated to be photo-oxidation and thermal degradation.

Plausible Degradation Pathway of this compound A This compound B Oxidation of Hydroxymethyl Group A->B O₂, Heat, Light F Photolytic Cleavage of C-I Bond A->F UV/Visible Light H Oxidation of Phenolic Hydroxyl A->H O₂, Heat, Light, Metal Ions C 2-Iodo-4-formyl-6-methoxyphenol B->C D Further Oxidation C->D O₂ E 2-Iodo-4-carboxy-6-methoxyphenol D->E G 4-(Hydroxymethyl)-6-methoxyphenol + Iodine radical F->G I Quinone-like Structures H->I

Plausible degradation pathways for this compound.

Recommended Storage and Handling Conditions

To mitigate the predicted degradation, stringent storage and handling protocols are essential. The following table summarizes the recommended conditions based on the analysis of structurally similar compounds.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°C (Refrigerated or Frozen)Low temperatures slow down the rates of oxidative and thermal degradation reactions. Studies on other phenolic compounds show significant losses at room temperature and above.[6][7]
Light Protect from light (Store in amber vials or wrap containers in aluminum foil)The aromatic iodide moiety is likely photosensitive.[1][8] Exposure to light, especially UV, can cause decomposition.[2][3][9] Phenolic compounds also show increased degradation in the presence of sunlight.[7][10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation of the phenolic hydroxyl and hydroxymethyl groups. Exposure to air and light is a known degradation factor for related methoxyphenols.[4]
Moisture Store in a dry environment (Use of desiccants is advisable)Moisture can accelerate certain degradation reactions.
Container Tightly sealed, chemically resistant glass containers (e.g., borosilicate amber glass)To prevent contamination and exposure to air and moisture.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted to establish its shelf-life and confirm optimal storage conditions. A generalized workflow for such a study is presented below.

General Workflow for Compound Stability Study start Start: Pure Compound prep Prepare Samples in Appropriate Vials start->prep storage Store under Varied Conditions (Temp, Light, Humidity) prep->storage tp Time Point Sampling (e.g., T=0, 1, 3, 6 months) storage->tp analysis Analytical Testing tp->analysis hplc Purity Assay (HPLC-UV/MS) analysis->hplc Primary gcms Impurity Profiling (GC-MS/LC-MS) analysis->gcms Secondary spectro Spectroscopic Analysis (NMR, IR) analysis->spectro Structural data Data Analysis and Degradation Rate Calculation hplc->data gcms->data spectro->data report Generate Stability Report and Determine Shelf-life data->report end End report->end

A generalized experimental workflow for assessing the stability of a chemical compound.
Forced Degradation Studies

To rapidly identify potential degradation pathways and degradation products, forced degradation (stress testing) should be performed. This involves exposing the compound to harsh conditions:

  • Acid/Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Photostability: Exposure to high-intensity light (e.g., xenon lamp) that provides both UV and visible light.

  • Thermal Stress: Heating the solid compound at elevated temperatures (e.g., 60°C, 80°C).

Samples from these studies should be analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, to separate the parent compound from any degradation products.

Conclusion and Recommendations

While specific experimental data for this compound is lacking, a conservative approach to its storage and handling is warranted based on its chemical structure. Researchers, scientists, and drug development professionals should handle this compound as a potentially light-sensitive and oxidatively unstable substance.

Key Recommendations:

  • Always store this compound at or below 4°C, protected from light, and under an inert atmosphere.

  • Conduct in-house stability studies to determine a definitive shelf-life under typical laboratory and long-term storage conditions.

  • Develop and validate a stability-indicating analytical method (e.g., HPLC) for accurate purity assessment and monitoring of degradation products over time.

  • Document all storage conditions and handling procedures to ensure reproducibility of experimental results.

By adhering to these guidelines, the chemical integrity of this compound can be better preserved, ensuring the reliability of data generated in research and development activities.

References

The Ascending Profile of Iodinated Methoxyphenols: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the burgeoning field of iodinated methoxyphenols, detailing their diverse biological activities and potential applications for researchers, scientists, and drug development professionals. This in-depth whitepaper provides a critical overview of the antimicrobial, antioxidant, cytotoxic, and enzyme-inhibitory properties of this promising class of compounds, supported by quantitative data, detailed experimental protocols, and novel visualizations of their molecular interactions.

The introduction of iodine into the molecular structure of naturally occurring methoxyphenols—compounds like vanillin, eugenol, and guaiacol—has been shown to significantly modulate their biological profiles. This guide consolidates available research to present a clear and actionable resource for advancing the study and application of these modified compounds.

Key Biological Activities: A Quantitative Overview

The biological efficacy of several iodinated methoxyphenols has been quantified, revealing a spectrum of activities that are summarized below.

CompoundBiological ActivityAssayResult (Unit)
5-Iodovanillin AntimicrobialNot specifiedPossesses antimicrobial properties[1][2]
AntioxidantDPPH Radical ScavengingExhibits free radical scavenging potential[1]
Iodinated Eugenol Derivatives Antimicrobial (Epoxide-eugenol)Minimum Inhibitory Concentration (MIC)57 µg/mL (against Staphylococcus aureus)[3]
Antimicrobial (Bromo-alcohol eugenol)Minimum Inhibitory Concentration (MIC)115 µg/mL (against Staphylococcus aureus)[3]
2,4,6-Triiodophenol AntimicrobialMinimum Inhibitory Concentration (MIC)5 µg/mL (against Staphylococcus aureus)
Guaiacol & Catechol Derivatives Enzyme Inhibition (Carbonic Anhydrase I)Inhibition Constant (Ki)2.20 - 515.98 µM[3]
Enzyme Inhibition (Carbonic Anhydrase II)Inhibition Constant (Ki)2.20 - 8.51 µM[3]
Enzyme Inhibition (Carbonic Anhydrase IX)Inhibition Constant (Ki)In the µM range[3]
Enzyme Inhibition (Carbonic Anhydrase XII)Inhibition Constant (Ki)In the µM range[3]

Elucidating the Mechanisms: Signaling Pathways and Molecular Interactions

The biological effects of methoxyphenols and their derivatives are often rooted in their ability to modulate key cellular signaling pathways. While research into the specific pathways affected by iodinated methoxyphenols is ongoing, studies on parent compounds and related molecules provide valuable insights.

One of the key mechanisms of action for phenolic compounds is the disruption of the microbial cell membrane, leading to increased permeability and ultimately cell death.[4][5] This is often attributed to the interaction of the phenolic hydroxyl group with the lipid bilayer. The introduction of a bulky and lipophilic iodine atom is hypothesized to enhance this membrane disruption.

Microbial_Membrane_Disruption Iodinated_Methoxyphenol Iodinated Methoxyphenol Cell_Membrane Bacterial Cell Membrane (Lipid Bilayer) Iodinated_Methoxyphenol->Cell_Membrane Interaction Disruption Membrane Disruption - Increased Permeability - Leakage of Cellular Contents Cell_Membrane->Disruption Cell_Death Cell Death Disruption->Cell_Death

Furthermore, methoxyphenol derivatives have been shown to influence inflammatory responses by modulating signaling cascades such as the Protein Kinase Cδ (PKCδ), c-Jun N-terminal kinase (JNK), and Activator Protein-1 (AP-1) pathway.[6] The inhibition of these pathways can lead to a downregulation of pro-inflammatory mediators.

Inflammatory_Pathway_Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., PMA) PKCd PKCδ Inflammatory_Stimulus->PKCd Activates JNK JNK PKCd->JNK Phosphorylates AP1 AP-1 JNK->AP1 Activates Inflammatory_Response Inflammatory Response (e.g., COX-2, Chemokines) AP1->Inflammatory_Response Induces MMPP (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) [Methoxyphenol Derivative] MMPP->PKCd Inhibits Translocation MMPP->JNK Inhibits Phosphorylation

Oxidative stress is another critical area where these compounds show activity. Phenolic compounds are known antioxidants, and this activity is often linked to their ability to scavenge reactive oxygen species (ROS) and modulate oxidative stress-related signaling pathways, such as the NF-κB and MAPK pathways.[7][8]

Oxidative_Stress_Modulation ROS Reactive Oxygen Species (ROS) Oxidative_Damage Cellular Oxidative Damage ROS->Oxidative_Damage Signaling_Pathways Oxidative Stress Signaling Pathways (e.g., NF-κB, MAPK) ROS->Signaling_Pathways Activates Iodinated_Methoxyphenol Iodinated Methoxyphenol Iodinated_Methoxyphenol->ROS Scavenges Iodinated_Methoxyphenol->Signaling_Pathways Modulates Inflammation_Apoptosis Inflammation & Apoptosis Signaling_Pathways->Inflammation_Apoptosis

Detailed Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for the synthesis and biological evaluation of iodinated methoxyphenols.

Synthesis of Iodinated Methoxyphenols

General Procedure for Iodination of Vanillin (to produce 5-Iodovanillin):

A common method for the synthesis of 5-iodovanillin involves the electrophilic aromatic substitution of vanillin.

  • Materials: Vanillin, potassium iodide (KI), sodium hypochlorite solution (bleach), ethanol, hydrochloric acid (HCl), sodium thiosulfate.

  • Procedure:

    • Dissolve vanillin and potassium iodide in ethanol.[9]

    • Cool the mixture in an ice bath.

    • Slowly add sodium hypochlorite solution dropwise while stirring. The iodine electrophile is generated in-situ.[9]

    • After the addition is complete, continue stirring at room temperature.

    • Neutralize any excess iodine and hypochlorite with a solution of sodium thiosulfate.[9]

    • Acidify the solution with hydrochloric acid to precipitate the 5-iodovanillin product.[9]

    • Collect the precipitate by filtration, wash with cold water, and recrystallize from an ethanol-water mixture to purify the product.[9]

Synthesis_Workflow

Biological Activity Assays

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare a two-fold serial dilution of the iodinated methoxyphenol in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus).

    • Include positive (microorganism in broth without test compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Procedure:

    • Prepare various concentrations of the iodinated methoxyphenol in a suitable solvent (e.g., methanol or ethanol).

    • Add a freshly prepared solution of DPPH in the same solvent to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Cytotoxicity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed cells (e.g., a cancer cell line or normal cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the iodinated methoxyphenol and incubate for a specific duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS solution).

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.

Enzyme Inhibition Assay: Tyrosinase Inhibition

This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin production.

  • Procedure:

    • In a 96-well plate, mix the iodinated methoxyphenol at various concentrations with a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer).

    • Pre-incubate the mixture at a specific temperature for a short period.

    • Initiate the enzymatic reaction by adding a substrate, such as L-DOPA or L-tyrosine.

    • Monitor the formation of the product (dopachrome) by measuring the increase in absorbance at a specific wavelength (around 475-492 nm) over time using a microplate reader.

    • The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

This technical guide serves as a foundational resource for the scientific community, aiming to stimulate further investigation into the promising therapeutic and industrial applications of iodinated methoxyphenols. The provided data and protocols are intended to be a starting point for researchers to build upon, ultimately unlocking the full potential of this versatile class of compounds.

References

The Therapeutic Promise of Substituted Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenols, a diverse class of organic compounds characterized by a hydroxyl group attached to an aromatic ring with additional functional groups, have emerged as a cornerstone in therapeutic research. Their unique chemical structures confer a wide range of biological activities, making them promising candidates for the development of novel drugs across various disease areas. This technical guide provides an in-depth exploration of the therapeutic applications of substituted phenols, focusing on their roles as antioxidant, anti-inflammatory, anticancer, and neuroprotective agents. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Therapeutic Applications of Substituted Phenols

Substituted phenols exert their therapeutic effects through various mechanisms, largely attributable to their ability to donate a hydrogen atom from their hydroxyl group, thereby neutralizing free radicals and modulating key cellular signaling pathways.

Antioxidant Properties

The antioxidant activity of substituted phenols is fundamental to many of their therapeutic applications. By scavenging reactive oxygen species (ROS), they protect cells from oxidative damage, a key contributor to aging and numerous diseases. The antioxidant capacity of various substituted phenols has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays.

CompoundAssayIC50 / ActivityReference
2-tert-Butyl-4-(4-phenyl-isoxazol-3-ylmethoxy)-phenolABTS3.17 µM[1]
Butylated Hydroxyanisole (BHA)ABTS10.4 µM[1]
3,5-dihydroxybenzoic acidDPPH & ABTSHigh[2]
Gentisic acidDPPH & ABTSHigh[2]
3,4-dihydroxybenzoic acidDPPH & ABTSHigh[2]
Gallic acidDPPH & ABTSHigh[2]
Rosmarinic acidDPPH & ABTSHigh[2]
Caffeic acidDPPH & ABTSHigh[2]
CatechinDPPH & ABTSHigh[2]
LuteolinDPPH & ABTSHigh[2]
Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Substituted phenols can mitigate inflammation by inhibiting pro-inflammatory enzymes and modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

CompoundCell LineTarget/AssayIC50 / EffectReference
Caffeic acid derivative (3l)RAW264.7NO production7.4 µM[3]
Caffeic acid derivative (3r)RAW264.7NO production5.9 µM[3]
Caffeic acid derivative (3s)RAW264.7NO production3.3 µM[3]
Caffeic acid derivative (3t)RAW264.7NO production2.2 µM[3]
CurcuminHumanIL-8 reduction22.1 mg for 2 months[4]
CurcuminHumanTNF-α, IL-6, MCP-1 reduction1 g/day [4]
Anticancer Activity

The anticancer properties of substituted phenols are attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis. They often target signaling pathways that are dysregulated in cancer, such as the PI3K/Akt pathway.

CompoundCell LineIC50Reference
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenolU2OS (Osteosarcoma)50.5 ± 3.8 µM[5]
Substituted 2-(4-phenylquinolin-2-yl) phenol (4a)MCF-7 (Breast Cancer)1.16 µM[3]
Substituted 2-(4-phenylquinolin-2-yl) phenol (4b)MCF-7 (Breast Cancer)2.07 µM[3]
Substituted 2-(4-phenylquinolin-2-yl) phenol (4f)MCF-7 (Breast Cancer)1.021 µM[3]
Substituted 2-(4-phenylquinolin-2-yl) phenol (4j)MCF-7 (Breast Cancer)1.981 µM[3]
Doxorubicin (standard)MCF-7 (Breast Cancer)1.812 µM[3]
Bromophenol 14HeLa, RKO, HCT116, Bel7402, U878.7 - 23.69 µg/mL[6]
Bromophenol 9A549, BGC-823, MCF-7, HCT-81.8 - 3.8 nM[6]
Bromophenol sulfate (25)Human ovarian cancer9.4 µM[6]
Neuroprotective Potential

Substituted phenols have shown promise in protecting against neurodegenerative diseases by combating oxidative stress and neuroinflammation. Clinical trials have explored the effects of compounds like resveratrol on cognitive function.

CompoundStudy TypeOutcomeReference
ResveratrolClinical TrialIncreased cerebral blood flow[7]
ResveratrolClinical TrialAltered some Alzheimer's disease biomarker trajectories[8]

Pharmacokinetics of Key Substituted Phenols

The therapeutic efficacy of substituted phenols is highly dependent on their bioavailability. Many of these compounds undergo extensive first-pass metabolism, which can limit their systemic exposure.

CompoundKey Pharmacokinetic ParametersReference
Curcumin Poor oral bioavailability due to rapid metabolism (glucuronidation and sulfation). Detectable levels in colorectal tissue after a 3.6 g oral dose.[9]
Resveratrol Well-absorbed (~75%) but low oral bioavailability (<1%) due to extensive metabolism to glucuronide and sulfate conjugates.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of substituted phenols.

Synthesis of Substituted Phenols

3.1.1. General Procedure for Synthesis of Curcumin Derivatives

  • Etherified Derivatives: A mixture of curcumin, an appropriate N,N-Dimethyl-2-chloroethylamine hydrochloride or 1-(2-ethyl chloride) pyrrolidine hydrochloride, and anhydrous potassium carbonate is dissolved in anhydrous dimethylformamide (DMF). The mixture is stirred for 36 hours at room temperature and then evaporated to dryness under reduced pressure. The residue is diluted with dichloromethane, washed successively with water and brine, and dried over anhydrous MgSO4.[11]

  • Phosphorylated Derivatives: To a solution of curcumin, CCl4, DIPEA, and DMAP in anhydrous ethyl acetate, dibenzyl phosphate is added dropwise at -25 °C under a N2 atmosphere. The mixture is stirred for 8 hours at -25 °C and then evaporated to dryness.[11]

  • Ferulic Acid Curcumin: Curcumin and Trans-Ferulic acid are dissolved in 1,2-dichloroethane. N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) are added, and the mixture is stirred at 85°C for 24 hours. The reaction mixture is filtered, and the filtrate is washed, extracted, and dried.[8]

3.1.2. Synthesis of Resveratrol and its Analogs

  • Heck Coupling Method: Substituted acid chlorides are coupled with suitable protected styrenes in the presence of palladium acetate and a ligand to yield the stilbene backbone.[10]

  • Phosphonate Route: Resorcylic acid is reacted with benzyl bromide to form a protected ester. Subsequent reduction, bromination, and an Arbuzov reaction generate a phosphonate intermediate. Coupling of this intermediate with a substituted benzaldehyde yields the E-stilbene isomer.[12]

3.1.3. Synthesis of Caffeic Acid Derivatives

  • Esterification: A mixture of caffeic acid, dicyclohexyl carbodiimide (DCC), and the corresponding alcohol in THF is refluxed for 5 hours. The resulting precipitate is removed by filtration, and the product is purified by flash chromatography.[3]

  • Wittig Reaction: A suspension of an appropriate aromatic aldehyde and ylide in water is stirred at 90°C. The mixture is then cooled, extracted with dichloromethane, and the product is purified by column chromatography.[13][14]

In Vitro Antioxidant Assays

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol or ethanol.

  • Prepare a working solution by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

  • Add a specific volume of the test sample (at various concentrations) to a fixed volume of the DPPH working solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A control is prepared using the solvent instead of the sample.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.[15][16][17]

3.2.2. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Add a small volume of the sample to a larger volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO4·7H2O.

  • The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents.[9][18][19]

Analysis of Signaling Pathways

3.3.1. Western Blot Analysis for MAPK and PI3K/Akt Pathway Proteins

  • Cell Lysis: Cells are treated with the substituted phenol of interest and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-ERK, ERK, p-Akt, Akt).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.[17][20][21]

3.3.2. NF-κB Activation Assay (Translocation)

  • Cell Culture and Treatment: Cells (e.g., HeLa or RAW264.7) are seeded in a multi-well plate and treated with the substituted phenol followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Fixation and Permeabilization: Cells are fixed with formaldehyde and then permeabilized with a detergent-based buffer (e.g., Triton X-100).

  • Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye (e.g., DAPI or Hoechst).

  • Imaging: Images of the cells are captured using a high-content imaging system or a fluorescence microscope.

  • Analysis: The nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal is quantified. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.[5][22][23]

Visualization of Key Signaling Pathways

The therapeutic effects of substituted phenols are often mediated by their interaction with complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the modulation of key pathways by these compounds.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK IKK Receptor->IKK Activates IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NFkB NFkB_n NFκB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Substituted_Phenols Substituted Phenols Substituted_Phenols->IKK Inhibits Substituted_Phenols->NFkB_n Inhibits Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Modulation of the NF-κB Signaling Pathway by Substituted Phenols.

MAPK_Signaling_Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors P Cellular_Response Inflammation, Apoptosis, Proliferation Transcription_Factors->Cellular_Response Substituted_Phenols Substituted Phenols Substituted_Phenols->MAPKKK Inhibit Substituted_Phenols->MAPKK Inhibit Substituted_Phenols->MAPK Inhibit

Inhibition of the MAPK Signaling Pathway by Substituted Phenols.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P Downstream_Targets Downstream Targets (e.g., mTOR, GSK-3β) Akt->Downstream_Targets P Cell_Response Cell Survival, Proliferation, Growth Downstream_Targets->Cell_Response Substituted_Phenols Substituted Phenols Substituted_Phenols->PI3K Inhibit Substituted_Phenols->Akt Inhibit

Modulation of the PI3K/Akt Signaling Pathway by Substituted Phenols.

Nrf2_Signaling_Pathway Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Degradation Degradation Keap1->Degradation Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Gene_Expression Antioxidant & Detoxifying Enzyme Expression ARE->Gene_Expression Induces Substituted_Phenols Substituted Phenols Substituted_Phenols->Keap1_Nrf2 Promotes Nrf2 Release

Activation of the Nrf2 Antioxidant Pathway by Substituted Phenols.

Conclusion

Substituted phenols represent a vast and promising landscape for therapeutic innovation. Their multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, underscore their potential to address a wide range of unmet medical needs. While challenges related to bioavailability remain, ongoing research into novel formulations and delivery systems holds the key to unlocking the full therapeutic potential of this remarkable class of compounds. This guide provides a foundational resource for scientists and researchers dedicated to advancing the development of substituted phenol-based therapies.

References

An In-depth Technical Guide on 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, also known as 5-iodovanillyl alcohol, is a halogenated derivative of vanillyl alcohol. Vanillyl alcohol itself is a naturally occurring compound found in various plants and is structurally related to vanillin, the primary component of vanilla extract. The introduction of an iodine atom to the aromatic ring is anticipated to modify the parent molecule's physicochemical properties and biological activities. This guide provides a comprehensive overview of the available information on this compound, including its synthesis, physicochemical properties, and potential biological activities inferred from structurally related compounds. Due to the limited specific literature on this compound, this guide also presents detailed, plausible experimental protocols and workflows for its synthesis and biological evaluation.

Physicochemical Properties
PropertyValueSource
CAS Number 37987-21-6[1][2][3]
Molecular Formula C₈H₉IO₃[1][2][3]
Molecular Weight 280.06 g/mol [2][3]
Synonyms 5-Iodovanillyl alcohol, 3-Iodo-4-hydroxy-5-methoxybenzenemethanol[2]
Purity Typically available at ≥95%[4]
LogP (calculated) 1.49770[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]

Synthesis of this compound

There is no detailed published protocol for the synthesis of this compound. However, a plausible and efficient synthesis can be adapted from the well-documented electrophilic iodination of its aldehyde analog, vanillin.[5][6][7][8] The proposed synthesis involves the direct iodination of vanillyl alcohol using sodium iodide and sodium hypochlorite (household bleach) as the oxidizing agent.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification Vanillyl_Alcohol Vanillyl Alcohol Dissolution Dissolve Vanillyl Alcohol and NaI in Ethanol Vanillyl_Alcohol->Dissolution NaI Sodium Iodide (NaI) NaI->Dissolution NaOCl Sodium Hypochlorite (NaOCl) Addition Slowly add NaOCl NaOCl->Addition Ethanol Ethanol (Solvent) Ethanol->Dissolution Cooling Cool to 0°C Dissolution->Cooling Cooling->Addition Reaction Stir at room temperature Addition->Reaction Quenching Add Sodium Thiosulfate Reaction->Quenching Acidification Acidify with HCl Quenching->Acidification Precipitation Precipitate Product Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Drying Dry under vacuum Recrystallization->Drying Final_Product 4-(Hydroxymethyl)-2-iodo- 6-methoxyphenol Drying->Final_Product Biological_Evaluation_Workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (if warranted) Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) Anti_inflammatory_Assay Anti-inflammatory Assays (COX inhibition, cytokine release) Antioxidant_Assay->Anti_inflammatory_Assay ROS_Measurement Intracellular ROS Measurement Antioxidant_Assay->ROS_Measurement Antimicrobial_Assay Antimicrobial Screening (MIC, MBC) Animal_Model Disease-specific Animal Models Antimicrobial_Assay->Animal_Model Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Cytotoxicity_Assay->Anti_inflammatory_Assay Anti_inflammatory_Assay->Animal_Model Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., AChE) Pharmacokinetics Pharmacokinetic Studies Animal_Model->Pharmacokinetics Compound This compound Compound->Antioxidant_Assay Compound->Antimicrobial_Assay Compound->Cytotoxicity_Assay Compound->Enzyme_Inhibition_Assay

References

An In-depth Technical Guide to 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol, a halogenated derivative of vanillyl alcohol. Due to a lack of extensive direct research on this specific molecule, this guide synthesizes information from studies on its structural analogs, including vanillyl alcohol and iodinated guaiacol derivatives. The document covers potential synthetic pathways, inferred biological activities, and relevant experimental protocols. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound class, highlighting its potential for further investigation in areas such as neuroprotection, antimicrobial applications, and oncology.

Introduction

Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. The structural backbone of this compound is derived from guaiacol (2-methoxyphenol), a naturally occurring phenolic compound. The addition of a hydroxymethyl group at the 4-position and an iodine atom at the 2-position creates a molecule with unique physicochemical properties that may translate into significant pharmacological effects.

The non-iodinated parent compound, 4-(hydroxymethyl)-2-methoxyphenol, also known as vanillyl alcohol, has demonstrated promising neuroprotective, anti-inflammatory, anti-angiogenic, and anti-nociceptive properties.[1] The introduction of a halogen, such as iodine, into a phenolic structure is a common strategy in drug design to modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. Therefore, this compound and its analogs represent a class of compounds with considerable potential for therapeutic applications.

This guide will explore the synthesis, potential biological activities, and relevant experimental methodologies associated with this compound and its close analogs, providing a solid framework for future research and development.

Synthesis and Chemical Properties

Direct synthetic routes for this compound are not extensively reported in the literature. However, a plausible and efficient synthesis can be extrapolated from established protocols for the iodination of the closely related precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde), followed by the reduction of the aldehyde functional group.

Proposed Synthetic Pathway

A two-step synthetic approach is proposed:

  • Iodination of Vanillin: Vanillin can be regioselectively iodinated at the 5-position (adjacent to the hydroxyl group) to yield 5-iodovanillin.

  • Reduction of 5-Iodovanillin: The aldehyde group of 5-iodovanillin can then be reduced to a hydroxymethyl group to yield this compound.

Synthetic Pathway Vanillin Vanillin Iodination Iodination (e.g., I2, KI, oxidant) Vanillin->Iodination Iodovanillin 5-Iodovanillin Iodination->Iodovanillin Reduction Reduction (e.g., NaBH4) Iodovanillin->Reduction Target This compound Reduction->Target

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 2.2.1: Iodination of Vanillin to 5-Iodovanillin

This protocol is adapted from established methods for the electrophilic aromatic iodination of vanillin.

  • Materials: Vanillin, sodium iodide (NaI) or potassium iodide (KI), sodium hypochlorite solution (bleach), ethanol, hydrochloric acid (HCl), sodium thiosulfate.

  • Procedure:

    • Dissolve vanillin and sodium iodide in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add sodium hypochlorite solution dropwise to the stirred mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 10-20 minutes.

    • Quench the reaction by adding a solution of sodium thiosulfate to neutralize any excess iodine.

    • Acidify the mixture with hydrochloric acid to precipitate the product.

    • Collect the crude 5-iodovanillin by vacuum filtration and wash with cold water.

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Protocol 2.2.2: Reduction of 5-Iodovanillin to this compound

This protocol is a standard procedure for the reduction of aromatic aldehydes.

  • Materials: 5-Iodovanillin, sodium borohydride (NaBH₄), ethanol or methanol, water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 5-iodovanillin in ethanol or methanol in a flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium borohydride in small portions.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

    • The product can be extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

    • Purification can be achieved by column chromatography on silica gel.

Biological Activities and Potential Applications

Neuroprotective Effects

The non-iodinated parent compound, vanillyl alcohol, has demonstrated significant neuroprotective properties. Studies have shown that vanillyl alcohol can protect dopaminergic neurons from toxin-induced apoptosis by reducing oxidative stress and modulating the apoptotic process.[2] This is achieved, in part, by attenuating the increase in reactive oxygen species (ROS) and decreasing the Bax/Bcl-2 ratio, which is a key indicator of apoptosis.[2]

Neuroprotective_Mechanism Toxin Neurotoxin (e.g., MPP+) ROS Increased ROS Toxin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (pro-apoptotic) Mitochondria->Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Apoptosis Compound Vanillyl Alcohol Analogs Compound->ROS Inhibition Compound->Bax Downregulation Compound->Bcl2 Upregulation

Caption: Inferred neuroprotective signaling pathway of vanillyl alcohol analogs.

The introduction of an iodine atom could potentially enhance these neuroprotective effects by increasing the compound's lipophilicity, thereby improving its ability to cross the blood-brain barrier.

Antimicrobial Activity

Guaiacol, the parent phenol of this compound class, is known to possess antiseptic properties.[3] Its antimicrobial mechanism is believed to involve the disruption of microbial cell membranes.[1] The phenolic hydroxyl group can interact with the lipid bilayer of bacterial and fungal cells, leading to increased membrane permeability and leakage of cellular contents, ultimately resulting in cell death.[1]

Antimicrobial_Mechanism Compound Iodinated Guaiacol Derivative Membrane Microbial Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated antimicrobial mechanism of action for iodinated guaiacol derivatives.

The presence of iodine in the structure of this compound could further enhance its antimicrobial potency.

Anticancer Potential

Phenolic compounds are widely studied for their anticancer properties. While specific data on this compound is lacking, related iodinated phenols have been investigated for their cytotoxic effects against various cancer cell lines. The potential anticancer activity of this compound class warrants further investigation.

Quantitative Data on Analogs

To provide a quantitative perspective, the following table summarizes the biological activity data for some close analogs of this compound.

CompoundBiological ActivityAssayResultReference
Vanillyl AlcoholNeuroprotectionMPP+-induced cytotoxicity in MN9D cellsDose-dependent inhibition of cell death[2]
GuaiacolAntimicrobialMinimum Inhibitory Concentration (MIC) vs. S. epidermidis>1.7 mM[4]
GuaiacolAntimicrobialMinimum Inhibitory Concentration (MIC) vs. P. aeruginosa>15.6 mM[4]
Eugenol (analog)AntimicrobialMinimum Inhibitory Concentration (MIC) vs. S. epidermidis1.7 mM[4]
Eugenol (analog)AntimicrobialMinimum Inhibitory Concentration (MIC) vs. P. aeruginosa15.6 mM[4]

Experimental Workflows for Biological Evaluation

The following are generalized workflows for assessing the potential biological activities of this compound derivatives and analogs.

Workflow for Assessing Neuroprotective Activity

Neuroprotection_Workflow Start Start: Synthesized Compound Cell_Culture Cell Culture (e.g., MN9D dopaminergic cells) Start->Cell_Culture Treatment Treatment with Compound and Neurotoxin (e.g., MPP+) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT assay) Treatment->Viability Apoptosis_Assay Apoptosis Assessment (e.g., Annexin V staining, Bax/Bcl-2 ratio) Treatment->Apoptosis_Assay ROS_Assay ROS Measurement (e.g., DCFDA assay) Treatment->ROS_Assay Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis End End: Determine Neuroprotective Efficacy Data_Analysis->End

Caption: Experimental workflow for evaluating neuroprotective effects.

Workflow for Assessing Antimicrobial Activity

Antimicrobial_Workflow Start Start: Synthesized Compound MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth microdilution method) Start->MIC_Determination Microbial_Culture Microbial Culture (e.g., S. aureus, E. coli) Microbial_Culture->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Membrane_Permeability Cell Membrane Permeability Assay (e.g., Propidium iodide staining) MIC_Determination->Membrane_Permeability Data_Analysis Data Analysis MBC_Determination->Data_Analysis Membrane_Permeability->Data_Analysis End End: Determine Antimicrobial Potency Data_Analysis->End

Caption: Experimental workflow for evaluating antimicrobial activity.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for further investigation in drug discovery. Based on the biological activities of its structural analogs, this compound class holds potential for development as neuroprotective agents, antimicrobial compounds, and possibly as anticancer therapeutics.

Future research should focus on:

  • Developing and optimizing synthetic routes for this compound and a library of its derivatives.

  • Conducting comprehensive in vitro and in vivo studies to directly assess the biological activities of these compounds.

  • Elucidating the specific mechanisms of action and identifying the molecular targets and signaling pathways involved.

  • Investigating the structure-activity relationships (SAR) to guide the design of more potent and selective analogs.

This technical guide provides a foundational resource to stimulate and guide future research into this intriguing and potentially valuable class of molecules.

References

An In-depth Technical Guide to 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available data on 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, catering to researchers, scientists, and professionals in drug development. Due to the limited specific data on this compound, information from closely related analogues is included to provide a thorough understanding of its potential properties and handling requirements.

Chemical and Physical Properties

This compound is a substituted aromatic compound. Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 37987-21-6N/A
Molecular Formula C₈H₉IO₃N/A
Molecular Weight 280.06 g/mol N/A
Synonyms 5-Iodovanillyl alcoholN/A

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following information is based on SDS for structurally related methoxyphenol compounds and should be used as a guideline for safe handling.[1][2][3]

Hazard Identification:

Based on data from similar compounds, this compound is anticipated to have the following hazards:

  • Harmful if swallowed. [1][3]

  • Causes skin irritation. [4]

  • Causes serious eye irritation. [1][3][4]

  • May cause respiratory irritation. [5]

  • Harmful to aquatic life. [4]

Precautionary Measures:

CategoryPrecautionary Statement
Prevention Wash hands and any exposed skin thoroughly after handling.[1][2][4] Do not eat, drink or smoke when using this product.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[1][4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
Response If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4] If on Skin: Wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[1]
Storage Store in a well-ventilated place. Keep container tightly closed.[1][2]
Disposal Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use tightly fitting safety goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not detailed in available literature. However, a representative synthesis for the closely related, non-iodinated analogue, 4-(Hydroxymethyl)-2-methoxyphenol (Vanillyl alcohol), is well-documented.[6] This procedure can serve as a foundational method, which could potentially be adapted for the synthesis of the target compound, for instance, through a subsequent electrophilic iodination of the aromatic ring.

Synthesis of 4-(Hydroxymethyl)-2-methoxyphenol: [6]

This protocol describes the reduction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) to 4-(hydroxymethyl)-2-methoxyphenol.

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Methanol

  • Sodium borohydride

  • Water

  • Chloroform

  • Standard laboratory glassware and equipment for stirring, extraction, and purification.

Procedure:

  • Dissolve 3.8 g (25 mmol) of 4-hydroxy-3-methoxybenzaldehyde in 40 ml of methanol in a suitable flask at 283 K (10 °C).

  • Stir the solution for 30 minutes.

  • Slowly add 0.94 g (25 mmol) of sodium borohydride to the reaction mixture.

  • Continue stirring for 4 hours.

  • Quench the reaction by adding 150 ml of water.

  • Concentrate the solution under vacuum to remove the methanol.

  • Extract the aqueous layer with chloroform.

  • Combine the organic extracts, wash, dry, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography followed by recrystallization from chloroform to yield colorless plates of 4-(hydroxymethyl)-2-methoxyphenol.

G cluster_0 Reaction Setup cluster_1 Reduction Reaction cluster_2 Workup and Extraction cluster_3 Purification dissolution Dissolve Vanillin in Methanol stirring1 Stir for 30 min at 10°C dissolution->stirring1 addition Slowly add Sodium Borohydride stirring1->addition stirring2 Stir for 4 hours addition->stirring2 quench Quench with Water stirring2->quench concentration Remove Methanol under vacuum quench->concentration extraction Extract with Chloroform concentration->extraction drying Dry and Evaporate Chloroform extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization from Chloroform chromatography->recrystallization final_product final_product recrystallization->final_product Pure 4-(Hydroxymethyl)-2-methoxyphenol

Caption: A diagram illustrating a hypothetical mechanism of antioxidant activity for a phenolic compound.

Conclusion

This compound is a compound for which detailed public information is scarce. While its basic chemical identity is known, comprehensive data on its physical properties, specific safety profile, and biological activities are lacking. The information provided in this guide, drawn from related compounds, offers a foundation for its safe handling and suggests potential avenues for its synthesis and biological investigation. Further research is necessary to fully characterize this compound and elucidate its potential applications in drug discovery and development. Professionals are advised to exercise caution and conduct their own risk assessments before handling this chemical.

References

An In-Depth Technical Guide on the Potential Mechanism of Action of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the potential mechanism of action of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol. As of the latest literature review, no direct studies on the biological activity of this specific molecule have been identified. The proposed mechanisms are therefore inferred from research on structurally related compounds, including guaiacol derivatives, iodinated phenols, and other substituted phenolic compounds. The experimental protocols provided are suggested approaches to validate these hypotheses.

Introduction

This compound is a substituted guaiacol derivative. The guaiacol scaffold (2-methoxyphenol) is a common motif in many biologically active natural products and synthetic compounds. These compounds are known to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. The introduction of an iodo group and a hydroxymethyl group to the guaiacol core may modulate its biological and pharmacological properties, making it a molecule of interest for drug discovery and development. This guide synthesizes the available information on related compounds to propose a potential mechanism of action for this compound.

Physicochemical Properties and Structural Features

The structure of this compound combines several key functional groups that are likely to influence its biological activity:

  • Phenolic Hydroxyl Group: This group is a key determinant of the antioxidant properties of phenolic compounds, acting as a hydrogen donor to scavenge free radicals.

  • Methoxy Group: The methoxy substituent can influence the lipophilicity and metabolic stability of the molecule.

  • Iodo Group: The presence of iodine, a heavy halogen, can significantly alter the electronic properties of the aromatic ring and may confer specific biological activities, including enhanced anticancer effects.

  • Hydroxymethyl Group: This group can participate in hydrogen bonding and may serve as a site for metabolic modification.

Potential Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is hypothesized to act through the following mechanisms:

Antioxidant Activity

Substituted phenols, including guaiacol derivatives, are well-known for their antioxidant properties. They can neutralize reactive oxygen species (ROS), which are implicated in a variety of pathological conditions.

Proposed Signaling Pathway:

The primary antioxidant mechanism is likely direct radical scavenging, where the phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•−) Oxidized_Molecule Oxidized Phenol (Stable Radical) ROS->Oxidized_Molecule Oxidizes Neutral_Species Neutralized Species ROS->Neutral_Species Reduced by H• Molecule This compound Molecule->Neutral_Species Donates H•

Caption: Proposed direct radical scavenging mechanism.

Quantitative Data on Related Compounds:

CompoundAssayResultReference
VanillinROS ScavengingEffective[1]
Methyl FerulateROS ScavengingHighly Effective[1]
CurcuminROS ScavengingHighly Effective[1]

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to assess the radical scavenging ability of a compound. A solution of the test compound is mixed with a DPPH solution, and the decrease in absorbance is measured spectrophotometrically.

  • Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.

Anti-inflammatory Activity

Many guaiacol derivatives exhibit anti-inflammatory properties, often by inhibiting key enzymes and transcription factors in the inflammatory cascade.[1]

Proposed Signaling Pathway:

A likely mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as COX-2. The target molecule may inhibit IκB degradation or NF-κB nuclear translocation.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to COX2 COX-2 (Pro-inflammatory) Nucleus->COX2 Induces Expression Molecule This compound Molecule->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Quantitative Data on Related Compounds:

CompoundTargetCell LineIC50/EffectReference
GuaiacolCOX-2 ExpressionMacrophagesInhibition[2]
VanillinNF-κB ActivationMacrophagesInhibition[2]
CurcuminPlatelet CyclooxygenaseHuman PlateletsInhibition[1]

Experimental Protocols:

  • LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of NO, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Western Blot Analysis for NF-κB and COX-2: To confirm the mechanism, Western blotting can be used to measure the levels of key proteins in the NF-κB pathway (e.g., phosphorylated IκB, nuclear NF-κB) and the expression of COX-2 in cells treated with the compound and stimulated with LPS.

Anticancer Activity

Phenolic compounds, including those with iodine substitutions, have demonstrated cytotoxic and antiproliferative effects on various cancer cell lines.[3][4][5] The presence of iodine may enhance these effects.

Proposed Signaling Pathway:

The anticancer activity could be mediated through the induction of apoptosis (programmed cell death). This can occur via the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Apoptosis_Pathway Molecule This compound Mitochondrion Mitochondrion Molecule->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway.

Quantitative Data on Related Compounds:

CompoundCell LineActivityIC50Reference
Molecular Iodine (I2)MCF-7 (Breast Cancer)Antiproliferative~10 µM[3]
δ-iodolactoneMCF-7 (Breast Cancer)Antiproliferative~5 µM[3]
Caffeic AcidMCF-7 (Breast Cancer)Growth Inhibition-[4]
NaringeninGastric Carcinoma (MDR)AntineoplasticHighly Effective[5]

Experimental Protocols:

  • MTT or SRB Assay for Cytotoxicity: These colorimetric assays are used to determine the cytotoxic effects of the compound on a panel of cancer cell lines. They measure cell viability and can be used to calculate the IC50 (half-maximal inhibitory concentration) value.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay can quantify the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.

  • Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

Summary and Future Directions

This compound is a molecule with significant potential for biological activity, likely encompassing antioxidant, anti-inflammatory, and anticancer effects. The proposed mechanisms of action are based on strong evidence from structurally related compounds.

Future research should focus on the synthesis and in vitro evaluation of this compound to confirm these hypotheses. A comprehensive biological evaluation should include a battery of assays to probe its antioxidant, anti-inflammatory, and anticancer properties, as well as its potential molecular targets. The experimental protocols outlined in this guide provide a roadmap for such an investigation. Successful validation of these activities could position this compound as a promising lead compound for the development of new therapeutic agents.

References

In Silico Prediction of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive in silico analysis of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol, a molecule of interest for further investigation. The document outlines its predicted physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Detailed methodologies for reproducing these predictions using publicly available web servers are provided, along with a discussion of potential biological activities and associated signaling pathways based on its structural characteristics.

The early assessment of a compound's properties through computational methods is a critical step in modern drug discovery, helping to reduce attrition rates and prioritize candidates with favorable profiles.[1][2] In silico tools offer a rapid and cost-effective means to evaluate a molecule's potential before committing to extensive experimental validation.[3][4]

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule are crucial determinants of its pharmacokinetic behavior.[4] The properties for this compound were predicted using computational models. The molecular identifiers were sourced from PubChem, while other key descriptors were calculated using the SwissADME web server.[5]

PropertyValueSource
Molecular Formula C₈H₉IO₃PubChem[5]
SMILES COC1=C(C(=CC(=C1)CO)I)OPubChem[5]
Molecular Weight 279.96 g/mol PubChem[5]
Predicted XlogP 1.30PubChem[5]
Predicted Water Solubility (LogS) -2.19 (Soluble)SwissADME
Predicted pKa (acidic) 8.84SwissADME
Hydrogen Bond Acceptors 3SwissADME
Hydrogen Bond Donors 2SwissADME
Rotatable Bonds 3SwissADME
Topological Polar Surface Area 49.77 ŲSwissADME

Predicted ADMET Profile

The ADMET profile predicts how a drug candidate will be processed by the body. Unfavorable ADMET properties are a significant cause of late-stage drug development failures.[6] The following ADMET parameters for this compound were predicted using the SwissADME and ProTox-II web servers.[5][7]

ParameterCategoryPredictionConfidence/ScoreTool Used
Gastrointestinal Absorption AbsorptionHighN/ASwissADME
Blood-Brain Barrier (BBB) Permeant DistributionNoN/ASwissADME
P-glycoprotein (P-gp) Substrate DistributionNoN/ASwissADME
CYP1A2 Inhibitor MetabolismYesN/ASwissADME
CYP2C19 Inhibitor MetabolismYesN/ASwissADME
CYP2C9 Inhibitor MetabolismYesN/ASwissADME
CYP2D6 Inhibitor MetabolismNoN/ASwissADME
CYP3A4 Inhibitor MetabolismYesN/ASwissADME
Lipinski's Rule of Five Drug-LikenessYes (0 violations)N/ASwissADME
Bioavailability Score Drug-Likeness0.55N/ASwissADME
Predicted LD₅₀ (rat, acute oral) Toxicity700 mg/kgClass 4ProTox-II
Hepatotoxicity ToxicityInactive0.72ProTox-II
Carcinogenicity ToxicityInactive0.63ProTox-II
Mutagenicity ToxicityInactive0.79ProTox-II
Cytotoxicity ToxicityActive0.61ProTox-II

Methodologies for In Silico Prediction

A generalized workflow for in silico property prediction is essential for systematic evaluation. This process typically begins with defining the molecular structure and proceeds through various computational models to assess different endpoints.

G cluster_input Input cluster_prediction Prediction Engines cluster_analysis Analysis & Output mol_structure Molecular Structure (SMILES/SDF) physchem Physicochemical Properties mol_structure->physchem admet ADMET Prediction mol_structure->admet data_table Data Summary Tables physchem->data_table admet->data_table pathway Pathway Analysis admet->pathway report Technical Report data_table->report pathway->report

A generalized workflow for in silico molecular property prediction.
Experimental Protocol 1: Prediction of Physicochemical and ADME Properties using SwissADME

SwissADME is a free web tool to evaluate the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[8][9]

  • Navigate to the SwissADME website: Access the web server, which is typically found at http://www.swissadme.ch/.[9]

  • Input the Molecule: In the main input field, paste the SMILES string for this compound: COC1=C(C(=CC(=C1)CO)I)O. A molecular sketcher is also available for drawing the structure or importing from a file.[10]

  • Run the Prediction: Click the "Run" button to initiate the calculations. The process for a single small molecule is typically completed within seconds.[10]

  • Analyze the Results: The output page will display a comprehensive report.

    • Physicochemical Properties: Note the values for Molecular Weight, LogP, Water Solubility (LogS), and others.

    • Pharmacokinetics: Examine the predictions for GI absorption, BBB permeation, and P-gp substrate status.

    • Drug-Likeness: Check for violations of Lipinski's Rule of Five and view the Bioavailability Score.

    • Medicinal Chemistry: Observe any alerts for undesirable chemical fragments.

  • Export Data: The results can be exported as a CSV file for further analysis and record-keeping.[10]

Experimental Protocol 2: Prediction of Toxicological Properties using ProTox-II

ProTox-II is a web server for the in silico prediction of the toxicity of chemicals. It provides models for various toxicity endpoints, including acute toxicity, organ toxicity, and toxicological pathways.[5][11]

  • Navigate to the ProTox-II website: Access the server, which is available at http://tox.charite.de/protox_II.[6]

  • Input the Molecule: Users can input the molecule by pasting the SMILES string (COC1=C(C(=CC(=C1)CO)I)O) into the text box. Alternatively, the structure can be drawn using the integrated chemical editor.[12]

  • Initiate Prediction: Click the "Start ProTox-II" button to submit the molecule for analysis.

  • Review Toxicity Profile: The results page provides a detailed toxicity profile.

    • Predicted LD₅₀: View the predicted median lethal dose (LD₅₀) and the corresponding toxicity class (1-6).

    • Organ Toxicity: Check the prediction for hepatotoxicity.

    • Toxicological Endpoints: Analyze the predictions for carcinogenicity, mutagenicity, and cytotoxicity. The confidence score for each prediction is provided.[5]

    • Toxicity Targets: The server also predicts interactions with various nuclear receptors and stress response pathways.

  • Visualize and Compare: The output includes a "Toxicity Radar" chart for a quick visual summary and also shows the three most similar compounds from its database with known acute toxicity for comparison.[5]

Hypothesized Biological Activity and Signaling Pathways

While direct experimental data for this compound is limited, its core structure as a substituted 2-methoxyphenol (guaiacol) derivative suggests potential biological activities. Compounds with this scaffold are known to possess antioxidant and anti-inflammatory properties.[13]

Potential Antioxidant Activity: The Keap1-Nrf2 Pathway

Many phenolic compounds exert antioxidant effects by activating the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[14] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds or reactive oxygen species (ROS) can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including antioxidant enzymes.[14]

G cluster_nucleus Inside Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 modifies Keap1 Molecule Phenolic Compound (e.g., Test Molecule) Molecule->Keap1_Nrf2 modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub basal state Nucleus Nucleus Nrf2_free->Nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_free->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Response Cellular Protection Genes->Response

The Keap1-Nrf2 antioxidant response pathway.
Potential Anti-inflammatory Activity: The NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of inflammatory signaling.[15] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This unmasks a nuclear localization signal on NF-κB, allowing it to enter the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][15] Many phenolic antioxidants are known to inhibit this pathway, thereby exerting anti-inflammatory effects.[16]

G cluster_nucleus Inside Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor binds IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Proteasome Proteasomal Degradation IkB_NFkB->Proteasome IκB degraded Molecule Phenolic Compound Molecule->IKK inhibits Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (Cytokines, Chemokines) NFkB->Genes activates transcription Response Inflammatory Response Genes->Response

The NF-κB inflammatory signaling pathway.

Conclusion

The in silico analysis of this compound suggests it possesses a promising drug-like profile. It is predicted to have high gastrointestinal absorption and a favorable profile according to Lipinski's Rule of Five. However, predictions also indicate it may be an inhibitor of several key cytochrome P450 enzymes, which could lead to potential drug-drug interactions. Its predicted acute oral toxicity falls into Class 4, suggesting it is "harmful if swallowed." Based on its chemical structure, the molecule is hypothesized to exhibit antioxidant and anti-inflammatory activities, potentially through modulation of the Nrf2 and NF-κB signaling pathways, respectively. These computational predictions provide a strong foundation and rationale for prioritizing this compound for synthesis and subsequent in vitro and in vivo experimental validation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed two-step protocol for the synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, a potentially valuable intermediate in drug discovery and organic synthesis. The synthesis commences with the electrophilic iodination of vanillin to produce 5-iodovanillin, which is subsequently reduced to the target alcohol.

Reaction Scheme

The synthesis proceeds in two main steps:

  • Iodination of Vanillin: Vanillin is subjected to electrophilic aromatic substitution to introduce an iodine atom onto the aromatic ring, yielding 5-iodovanillin.

  • Reduction of 5-Iodovanillin: The aldehyde functional group of 5-iodovanillin is selectively reduced to a primary alcohol using a mild reducing agent to afford the final product, this compound.

Data Presentation

Table 1: Reagents and Molar Quantities for Iodination of Vanillin

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
Vanillin152.155.710.87 g
Potassium Iodide166.007.61.31.26 g
Sodium Hypochlorite (3.5% soln.)74.44--14.5 mL
95% Ethanol46.07--25 mL
Sodium Thiosulfate158.11--0.98 g
Hydrochloric Acid36.46--As needed for acidification

Table 2: Reagents and Molar Quantities for Reduction of 5-Iodovanillin

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
5-Iodovanillin278.0411278 mg
Sodium Borohydride37.831.51.557 mg
Methanol/Ethanol32.04 / 46.07--~5 mL
Hydrochloric Acid (6M)36.46--As needed for quenching and acidification

Experimental Protocols

Step 1: Synthesis of 5-Iodovanillin

This protocol is adapted from a procedure utilizing potassium iodide and sodium hypochlorite.[1]

  • In a 100 mL flask, dissolve 0.87 g (5.7 mmol) of vanillin and 1.26 g (7.6 mmol) of potassium iodide in 25 mL of 95% ethanol.[1]

  • Cool the mixture in an ice bath.

  • While stirring, add 14.5 mL of a 3.5% sodium hypochlorite solution dropwise over a period of 20 minutes.[1]

  • After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for an additional 20 minutes.[1]

  • Neutralize any excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.[1]

  • Acidify the solution with hydrochloric acid until the product fully precipitates.[1]

  • Cool the mixture and collect the solid product by vacuum filtration on a Büchner funnel.[1]

  • Wash the solid with cold water.[1]

  • Recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimal amount of boiling ethanol and add water until the solution becomes cloudy. Allow it to cool to room temperature to form crystals, then collect them by vacuum filtration.[1] A yield of approximately 63% can be expected.[1]

Step 2: Synthesis of this compound

This protocol is adapted from the reduction of vanillin using sodium borohydride.[2][3][4]

  • In a 25 mL round-bottom flask, dissolve the 5-iodovanillin (e.g., 278 mg, 1 mmol) in approximately 4-5 mL of ethanol or methanol.[2][4]

  • Cool the solution in an ice bath.

  • In a separate vial, dissolve sodium borohydride (e.g., 57 mg, 1.5 mmol) in a small amount of the same solvent. To enhance stability, a small amount of 1M NaOH can be used as the solvent for sodium borohydride.[4]

  • Slowly add the sodium borohydride solution dropwise to the cooled 5-iodovanillin solution over 10 minutes. This reaction is exothermic.[4]

  • After the addition is complete, remove the ice bath and stir the reaction mixture for 10-30 minutes at room temperature.[4]

  • Cool the mixture again in an ice bath and quench the reaction by slowly adding 6M hydrochloric acid dropwise until the evolution of hydrogen gas ceases. This step decomposes the excess sodium borohydride.[4]

  • Check the pH of the solution with pH paper to ensure it is acidic.[4]

  • Stir for an additional 10 minutes in the ice bath to allow the product to precipitate.

  • Collect the solid product by vacuum filtration, washing with ice-cold water.

  • Allow the product to air dry. Further purification can be achieved by recrystallization if necessary.

Visualizations

SynthesisWorkflow Synthesis of this compound Vanillin Vanillin Iodination Iodination (KI, NaOCl, Ethanol) Vanillin->Iodination Iodovanillin 5-Iodovanillin Iodination->Iodovanillin Reduction Reduction (NaBH4, Ethanol/Methanol) Iodovanillin->Reduction FinalProduct 4-(Hydroxymethyl)-2-iodo- 6-methoxyphenol Reduction->FinalProduct

Caption: Two-step synthesis workflow.

Signaling_Pathway_Placeholder Hypothetical Signaling Pathway Interaction TargetMolecule This compound TargetProtein Target Protein (e.g., Kinase, Receptor) TargetMolecule->TargetProtein Inhibition/Activation DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

Caption: Potential interaction with a signaling pathway.

References

Application Notes and Protocols for the Purification of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, a key intermediate in various synthetic applications. The following sections outline two primary purification methodologies: recrystallization and column chromatography. Each method is presented with a detailed experimental protocol and expected outcomes, summarized in clear, comparative tables.

Introduction

This compound, also known as 5-iodovanillyl alcohol, is a substituted phenolic compound. Its purification is crucial to ensure the integrity and success of subsequent synthetic steps, removing unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Recrystallization is a cost-effective method for large-scale purification, while column chromatography offers higher resolution for separating closely related impurities.

Data Presentation: Purification Efficacy

The following table summarizes the expected quantitative data from the described purification methods. These values are based on typical results for structurally similar compounds and provide a benchmark for process optimization.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Key AdvantagesKey Disadvantages
Recrystallization 85-90%>98%60-70%Scalable, cost-effective, simple setupPotential for lower yield, less effective for complex impurity profiles
Column Chromatography 85-90%>99%80-90%High resolution, suitable for complex mixturesMore time-consuming, requires more solvent, less scalable

Experimental Protocols

Method 1: Recrystallization

This protocol is adapted from the purification of the structurally similar compound, 5-iodovanillin, and is expected to be highly effective for this compound.[1]

Objective: To purify crude this compound by removing impurities through crystallization from a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Protocol:

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of boiling 95% ethanol. Stir the solution to ensure complete dissolution.

  • Induce Precipitation: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes cloudy, indicating the point of saturation.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal formation, do not disturb the flask during this cooling period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow Diagram:

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in minimal hot ethanol start->dissolve add_water Add water until cloudy dissolve->add_water cool_rt Cool to room temperature add_water->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filter Vacuum filtration cool_ice->filter wash Wash with cold ethanol/water filter->wash dry Dry under vacuum wash->dry end End: Purified Product dry->end

Recrystallization Workflow Diagram
Method 2: Column Chromatography

This protocol provides a general yet detailed procedure for the purification of phenolic compounds, which is applicable to this compound.

Objective: To achieve high-purity this compound by separating it from impurities using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Protocol:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in hexane and carefully pour it into the column, avoiding air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Equilibrate the column by running the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase. A typical starting mobile phase would be a non-polar mixture such as Hexane:Ethyl Acetate (9:1).

    • Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to elute compounds with increasing polarity.

  • Fraction Collection:

    • Collect fractions in separate tubes as the solvent elutes from the column.

    • Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified solid product.

Workflow Diagram:

Chromatography_Workflow start Start: Crude Product pack_column Pack silica gel column start->pack_column load_sample Load sample onto column pack_column->load_sample elute Elute with solvent gradient (Hexane:Ethyl Acetate) load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc combine_pure Combine pure fractions monitor_tlc->combine_pure evaporate Remove solvent (rotary evaporator) combine_pure->evaporate end End: Purified Product evaporate->end

Column Chromatography Workflow Diagram

References

Application Notes and Protocols for the Quantification of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is a substituted phenol derivative with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of phenolic compounds. The following protocol is adapted from established methods for similar analytes, such as 4-methoxyphenol.[1][2]

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Depending on the matrix, a suitable extraction method such as liquid-liquid extraction with ethyl acetate or solid-phase extraction may be required. The final extract should be dissolved in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. For MS compatibility, phosphoric acid should be replaced with formic acid.[1][3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of similar phenolic compounds, a wavelength of 280 nm is a suitable starting point. The optimal wavelength should be determined by scanning the UV spectrum of the analyte.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of the analyte in the sample is then determined from this curve.

Quantitative Data Summary (Hypothetical)

Concentration (µg/mL)Peak Area (mAU*s)
115023
575115
10150230
25375575
50751150
1001502300

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Prepare Standard Solutions HPLC HPLC System (C18 Column, UV Detector) Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC Data Data Acquisition HPLC->Data CalCurve Construct Calibration Curve Data->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: HPLC-UV experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of phenolic compounds like this compound, derivatization may be necessary to improve volatility and thermal stability.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent like methanol or acetone.

  • Derivatization: To a dried aliquot of the sample or standard, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Extraction: After derivatization, the analyte can be extracted into a non-polar solvent like hexane.

2. GC-MS Instrumentation and Conditions:

  • Instrument: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identification is based on the retention time and the mass spectrum of the derivatized analyte, which can be compared to a library of spectra.

  • Quantification is performed using a calibration curve generated from the peak areas of the derivatized standards. An internal standard is recommended for improved accuracy.

Quantitative Data Summary (Hypothetical)

Concentration (ng/mL)Peak Area (Counts)
15012
525060
1050120
25125300
50250600
100501200

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Standard Prepare Standard Deriv Derivatization (TMS) Standard->Deriv Sample Prepare Sample Sample->Deriv GCMS GC-MS System (HP-5MS Column, EI Source) Deriv->GCMS Data Data Acquisition GCMS->Data Ident Compound Identification Data->Ident Quantify Quantification Ident->Quantify

Caption: GC-MS experimental workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of analytes in complex matrices.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution and serial dilutions as described for the HPLC method.

  • Sample Solution: A protein precipitation with acetonitrile followed by centrifugation is often sufficient for plasma or serum samples. For other matrices, liquid-liquid or solid-phase extraction may be necessary.

2. LC-MS/MS Instrumentation and Conditions:

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column with a shorter length (e.g., 50-100 mm) and smaller particle size (e.g., 1.8-3.5 µm) for faster analysis.

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B).

    • Gradient Program: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the analyte and an internal standard must be determined by direct infusion of the standard. For this compound (MW: 294.06), a potential precursor ion in negative mode would be [M-H]⁻ at m/z 293. The product ions would need to be determined experimentally.

3. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against the concentration to generate a calibration curve.

Quantitative Data Summary (Hypothetical)

Concentration (pg/mL)Analyte/IS Peak Area Ratio
100.015
500.076
1000.152
5000.760
10001.521
50007.605

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Standard Prepare Standards Extract Extraction Standard->Extract Sample Prepare Samples Sample->Extract LCMSMS LC-MS/MS System (ESI, MRM Mode) Extract->LCMSMS Data Data Acquisition LCMSMS->Data CalCurve Generate Calibration Curve Data->CalCurve Quantify Calculate Concentration CalCurve->Quantify

Caption: LC-MS/MS experimental workflow.

References

Application Notes and Protocols for Testing the Bioactivity of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for the initial in vitro screening of the bioactivity of the novel compound, 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol. The described protocols are designed to assess its potential antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This document offers detailed methodologies, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways to facilitate the evaluation of this compound for drug discovery and development.

Experimental Design Overview

The proposed experimental design follows a tiered approach, starting with broad screening assays for four key bioactivities. Positive results in these initial screens would warrant further, more specific mechanistic studies.

Experimental_Workflow cluster_screening Initial Bioactivity Screening cluster_mechanistic Mechanistic Studies (if initial screens are positive) Compound This compound Antioxidant Antioxidant Assays (DPPH, FRAP) Compound->Antioxidant Test for radical scavenging AntiInflammatory Anti-inflammatory Assays (Protein Denaturation, HRBC Membrane Stabilization) Compound->AntiInflammatory Test for stabilization & inhibition Anticancer Anticancer Assays (MTT on various cell lines) Compound->Anticancer Test for cytotoxicity Antimicrobial Antimicrobial Assays (Broth Microdilution, Disk Diffusion) Compound->Antimicrobial Test for inhibition of growth Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX, LOX) Antioxidant->Enzyme_Inhibition Inform Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) AntiInflammatory->Pathway_Analysis Inform Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Anticancer->Apoptosis_Assay Inform MIC_MBC MIC/MBC Determination Antimicrobial->MIC_MBC Inform

Caption: A flowchart illustrating the proposed experimental workflow for testing the bioactivity of the compound.

Antioxidant Activity

Rationale

Phenolic compounds are known for their antioxidant properties. The potential of this compound to scavenge free radicals will be evaluated using the DPPH and FRAP assays.[1][2]

Data Presentation

Table 1: Antioxidant Activity of this compound

Concentration (µg/mL)DPPH Scavenging Activity (%)FRAP (µM Fe(II) Equivalents)
10
50
100
250
500
Ascorbic Acid (Positive Control)
Experimental Protocols
  • Prepare stock solutions of the test compound and ascorbic acid (positive control) in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid.

  • Add 100 µL of 0.1 mM DPPH solution in methanol to each well.[3]

  • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.

  • Add 10 µL of the test compound or standard (FeSO4) at various concentrations to a 96-well plate.

  • Add 190 µL of the FRAP reagent to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using FeSO4 and express the results as µM of Fe(II) equivalents.

Anti-inflammatory Activity

Rationale

Inflammation is a key factor in many diseases. The ability of the compound to inhibit protein denaturation and stabilize red blood cell membranes will be assessed as indicators of anti-inflammatory potential.[4][5]

Data Presentation

Table 2: Anti-inflammatory Activity of this compound

Concentration (µg/mL)Protein Denaturation Inhibition (%)HRBC Membrane Stabilization (%)
100
250
500
750
1000
Diclofenac Sodium (Positive Control)
Experimental Protocols
  • Prepare a reaction mixture containing 0.5 mL of the test compound or standard (Diclofenac Sodium) at various concentrations and 0.5 mL of 1% w/v bovine serum albumin (BSA).

  • Adjust the pH to 6.8 using 1N HCl.

  • Incubate at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes.[6]

  • After cooling, add 2.5 mL of phosphate-buffered saline (PBS).

  • Measure the turbidity at 660 nm.[6]

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Collect fresh human blood and mix with an equal volume of Alsever's solution.

  • Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline.

  • Prepare a 10% v/v suspension of HRBCs in isosaline.

  • Mix 1 mL of the test compound or standard at various concentrations with 1 mL of HRBC suspension.

  • Incubate at 56°C for 30 minutes.

  • Centrifuge at 2500 rpm for 5 minutes and measure the absorbance of the supernatant at 560 nm.

  • Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(OD_sample / OD_control) * 100][7]

Anti_Inflammatory_Pathway cluster_inflammation Potential Anti-inflammatory Mechanism Compound This compound NFkB NF-κB Pathway Compound->NFkB Inhibits? MAPK MAPK Pathway Compound->MAPK Inhibits? ProInflammatory Pro-inflammatory Stimuli (e.g., LPS) Cell Macrophage ProInflammatory->Cell Cell->NFkB Cell->MAPK COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS MAPK->COX2 MAPK->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO

Caption: A diagram showing potential signaling pathways involved in inflammation that the compound might modulate.

Anticancer Activity

Rationale

To assess the potential of this compound as an anticancer agent, its cytotoxic effects will be evaluated against a panel of human cancer cell lines using the MTT assay.[8][9][10]

Data Presentation

Table 3: Cytotoxicity of this compound on Cancer Cell Lines (IC50 in µM)

Cell LineTissue of OriginIC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast
A549Lung
HeLaCervical
HepG2Liver
Experimental Protocol
  • Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound or doxorubicin (positive control) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anticancer_Mechanism cluster_apoptosis Potential Anticancer Mechanism Compound This compound CancerCell Cancer Cell Compound->CancerCell Apoptosis Apoptosis Induction CancerCell->Apoptosis Triggers? CellCycle Cell Cycle Arrest CancerCell->CellCycle Induces? CellDeath Cell Death Apoptosis->CellDeath CellCycle->CellDeath

Caption: A simplified diagram illustrating potential mechanisms of anticancer activity.

Antimicrobial Activity

Rationale

The antimicrobial potential of the compound will be screened against a panel of pathogenic bacteria and fungi using broth microdilution and disk diffusion methods.[11][12]

Data Presentation

Table 4: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)Zone of Inhibition (mm)Positive Control (MIC/Zone)
Staphylococcus aureusGram (+) BacteriaCiprofloxacin
Escherichia coliGram (-) BacteriaCiprofloxacin
Candida albicansFungusFluconazole
Experimental Protocols
  • Prepare a two-fold serial dilution of the test compound in a 96-well plate with appropriate broth (Mueller-Hinton for bacteria, RPMI for fungi).[13]

  • Inoculate each well with a standardized microbial suspension (0.5 McFarland).[14]

  • Incubate at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible growth.[11]

  • Prepare agar plates (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) and swab with a standardized microbial suspension.

  • Impregnate sterile paper discs (6 mm) with a known concentration of the test compound.

  • Place the discs on the agar surface.[11]

  • Incubate at 37°C for 24 hours for bacteria and 25°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around the discs.[11]

Conclusion

This document outlines a robust and comprehensive set of protocols for the initial bioactivity screening of this compound. The results from these experiments will provide valuable insights into its potential as a lead compound for the development of new therapeutic agents. Positive findings should be followed by more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved.

References

Application Notes and Protocols for Cell-Based Assays Involving Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the versatile applications of Eugenol, a naturally occurring phenolic compound, in various cell-based assays. Eugenol, chemically known as 4-allyl-2-methoxyphenol, has demonstrated significant potential in drug discovery and development due to its anti-inflammatory, antioxidant, and anticancer properties. A key mechanism of its action involves the modulation of the NF-κB signaling pathway.[1][2][3][4] This document outlines detailed protocols for assessing its activity and presents quantitative data to support experimental design.

Anti-inflammatory Activity of Eugenol

Eugenol has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5][6][7][8] This is largely attributed to its ability to suppress the NF-κB signaling pathway, a central regulator of inflammation.[1][3]

Quantitative Data: Inhibition of Inflammatory Markers
Cell LineAssayTargetIC50 / Effective ConcentrationReference
Murine MacrophagesCytokine Production (ELISA)IL-6 Production50 µ g/well [7][9]
Murine MacrophagesCytokine Production (ELISA)IL-10 Production> 100 µ g/well [7][9]
Human Dermal FibroblastsProtein Biomarker ArrayVarious pro-inflammatory cytokinesConcentration-dependent inhibition[6]
THP-1 MacrophagesGene Expression (qRT-PCR)IL-1β, IL-6, COX-210-15 µM[8]
Experimental Protocol: Measurement of Cytokine Production in Macrophages

This protocol describes the assessment of Eugenol's anti-inflammatory activity by measuring the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in lipopolysaccharide (LPS)-stimulated murine or human macrophages (e.g., RAW 264.7 or THP-1).[7][8]

Materials:

  • RAW 264.7 or THP-1 cells

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Eugenol (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for murine or human IL-6 and TNF-α

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

  • Eugenol Treatment: Prepare serial dilutions of Eugenol in the cell culture medium. Remove the old medium from the wells and add 100 µL of the Eugenol dilutions. Include a vehicle control (DMSO) and a negative control (medium only). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Quantification (ELISA): Quantify the concentration of IL-6 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by Eugenol compared to the LPS-stimulated vehicle control.

Visualization: Eugenol's Inhibition of the NF-κB Signaling Pathway

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation NFkB_IkB NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p65/p50) p_IkB p-IκBα NFkB_IkB->p_IkB p_NFkB NF-κB (Active) NFkB_IkB->p_NFkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus p_NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (IL-6, TNF-α, COX-2) Nucleus->Genes Transcription Eugenol Eugenol Eugenol->IKK Inhibition

Caption: Eugenol inhibits the NF-κB pathway by targeting IKK.

Anticancer Activity of Eugenol

Eugenol has demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines, suggesting its potential as a chemotherapeutic agent.[10][11][12][13][14] Its anticancer activity is mediated through various mechanisms, including the induction of apoptosis and the modulation of genes involved in cell proliferation and survival.[10][12][13]

Quantitative Data: Cytotoxicity of Eugenol in Cancer Cell Lines
Cell LineCancer TypeIC50 ValueIncubation TimeReference
MDA-MB-231Triple-Negative Breast Cancer2.89 mM48 hours[11]
K562Human Leukemia16.7 µM24 hours[12]
HT-29Colorectal Adenocarcinoma500 µMNot Specified[13]
THP-1Acute Monocytic Leukemia1 µM72 hours[14]
KG-1Acute Myelogenous Leukemia0.65 µM72 hours[14]
HL-60Human Leukemia23.7 µM48 hours[10]
U-937Human Leukemia39.4 µM48 hours[10]
HepG2Liver Cancer118.6 µM48 hours[10]
SNU-C5Colon Cancer129.4 µM48 hours[10]
PC-3Prostate Cancer82 µg/mLNot Specified[10]
Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol details the determination of Eugenol's cytotoxic effects on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Appropriate cell culture medium with supplements

  • Eugenol (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Eugenol for 24, 48, or 72 hours. Include vehicle (DMSO) and untreated controls.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value using a dose-response curve.

Visualization: Experimental Workflow for Anticancer Activity Screening

Anticancer_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells treat_eugenol Treat with Eugenol (Dose-response) seed_cells->treat_eugenol incubate Incubate (24-72 hours) treat_eugenol->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance (570 nm) mtt_assay->measure_abs analyze_data Analyze Data & Calculate IC50 measure_abs->analyze_data apoptosis_assay Apoptosis Assays (Annexin V/PI) analyze_data->apoptosis_assay If cytotoxic gene_expression Gene Expression (RT-PCR) analyze_data->gene_expression If cytotoxic end End analyze_data->end apoptosis_assay->end gene_expression->end

Caption: Workflow for evaluating the anticancer effects of Eugenol.

Antioxidant Activity of Eugenol

Eugenol is a potent antioxidant capable of scavenging free radicals and protecting cells from oxidative damage.[15][16][17][18] Its antioxidant properties can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of Eugenol to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[15]

Materials:

  • Eugenol

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of Eugenol and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample concentration to 250 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Visualization: Logical Relationship of Antioxidant Mechanisms

Antioxidant_Mechanisms Eugenol Eugenol (Phenolic Hydroxyl Group) Scavenging Direct Radical Scavenging Eugenol->Scavenging Antioxidant_Enzymes Upregulation of Antioxidant Enzymes Eugenol->Antioxidant_Enzymes ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Cell_Protection Cell Protection Scavenging->ROS Neutralizes Scavenging->Cell_Protection Antioxidant_Enzymes->ROS Detoxifies Antioxidant_Enzymes->Cell_Protection

Caption: Mechanisms of Eugenol's antioxidant activity.

References

Application Notes and Protocols: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol as a versatile building block in organic synthesis. Its unique combination of functional groups—a reactive aryl iodide, a nucleophilic phenolic hydroxyl, and a primary benzylic alcohol—makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutic agents and functional materials.

Chemical Properties and Data

The structural features of this compound offer multiple points for chemical modification. The table below summarizes its key chemical properties.

PropertyValue
Molecular Formula C₈H₉IO₃
Molecular Weight 279.06 g/mol
IUPAC Name This compound
CAS Number Not available
Appearance Expected to be a crystalline solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF
Key Functional Groups Aryl iodide, Phenol, Primary alcohol, Methoxy ether

Synthesis Protocol

The synthesis of this compound can be achieved in a two-step sequence starting from the readily available vanillin. The first step involves the electrophilic iodination of vanillin to produce 5-iodovanillin, followed by the selective reduction of the aldehyde functionality to the corresponding alcohol.

Step 1: Synthesis of 5-Iodovanillin

This protocol is adapted from the iodination of vanillin using potassium iodide and sodium hypochlorite.

Materials:

  • Vanillin

  • Potassium iodide (KI)

  • 95% Ethanol

  • Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve vanillin (1.0 eq) and potassium iodide (1.3 eq) in 95% ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the sodium hypochlorite solution (approx. 2.5 eq of NaOCl) dropwise over 20-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 1 hour.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate until the dark color of iodine disappears.

  • Acidify the solution with 1 M HCl until a precipitate is formed.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold deionized water.

  • Recrystallize the crude 5-iodovanillin from an ethanol/water mixture to obtain the purified product.

Step 2: Reduction of 5-Iodovanillin to this compound

This protocol utilizes sodium borohydride for the mild and selective reduction of the aromatic aldehyde.

Materials:

  • 5-Iodovanillin

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-iodovanillin (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5-6 with a saturated solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

G cluster_synthesis Synthesis Workflow vanillin Vanillin iodination Iodination (KI, NaOCl, EtOH) vanillin->iodination iodovanillin 5-Iodovanillin iodination->iodovanillin reduction Reduction (NaBH4, MeOH) iodovanillin->reduction product This compound reduction->product

Caption: Synthetic pathway to this compound.

Applications in Synthesis

The aryl iodide moiety of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The phenolic and benzylic hydroxyl groups can be selectively protected or functionalized to achieve desired synthetic outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

This building block is an ideal substrate for several key cross-coupling reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Sonogashira Coupling: Coupling with terminal alkynes to synthesize arylalkynes.

  • Heck Reaction: Vinylation with alkenes to produce substituted styrenes.

  • Buchwald-Hartwig Amination: Amination with primary or secondary amines to form arylamines.

G Potential Cross-Coupling Applications cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Reaction cluster_buchwald Buchwald-Hartwig Amination building_block 4-(Hydroxymethyl)-2-iodo- 6-methoxyphenol boronic_acid R-B(OH)₂ alkyne R-C≡CH alkene R-CH=CH₂ amine R₂NH suzuki_product Biaryl Product boronic_acid->suzuki_product Pd catalyst, Base sonogashira_product Arylalkyne Product alkyne->sonogashira_product Pd/Cu catalyst, Base heck_product Styrene Derivative alkene->heck_product Pd catalyst, Base buchwald_product Arylamine Product amine->buchwald_product Pd catalyst, Base

Caption: Overview of potential cross-coupling reactions.

Experimental Protocol: General Procedure for Suzuki Coupling

Materials:

  • This compound (or a protected derivative)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Deionized water (if using a biphasic system)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2-3 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Selective Functionalization

The presence of two hydroxyl groups with different reactivities (phenolic vs. benzylic) allows for selective protection and subsequent functionalization.

  • Phenolic Hydroxyl Protection: Can be protected as a methyl ether, benzyl ether, or silyl ether.

  • Benzylic Alcohol Protection: Can be protected as a silyl ether (e.g., TBS, TIPS) or a benzyl ether.

The choice of protecting groups should be guided by their stability under the conditions of subsequent reactions and the ease of their removal. Orthogonal protecting group strategies can be employed for the stepwise modification of the molecule.

G cluster_protection Selective Protection Strategy start Building Block protect_phenol Protect Phenolic -OH (e.g., as Benzyl ether) start->protect_phenol intermediate1 Phenol-Protected Intermediate protect_phenol->intermediate1 functionalize_alcohol Functionalize Benzylic -OH (e.g., Oxidation, Esterification) intermediate1->functionalize_alcohol intermediate2 Dual-Functionalized Intermediate functionalize_alcohol->intermediate2 deprotect_phenol Deprotect Phenol intermediate2->deprotect_phenol final_product Final Product deprotect_phenol->final_product

Caption: A logical workflow for selective functionalization.

Potential in Drug Discovery and Materials Science

The core structure of this compound is related to naturally occurring phenolic compounds with known biological activities. Its utility as a building block allows for the systematic exploration of chemical space around this scaffold.

  • Drug Discovery: The synthesis of libraries of compounds through various cross-coupling reactions can lead to the discovery of new molecules with potential therapeutic applications, such as enzyme inhibitors, receptor modulators, or antimicrobial agents.

  • Materials Science: The ability to introduce diverse functionalities makes this building block suitable for the synthesis of novel polymers, ligands for metal complexes, and functional dyes.

By providing a reliable synthetic route and showcasing its potential in a range of powerful chemical transformations, these notes aim to facilitate the use of this compound as a key intermediate in innovative research and development projects.

Application Notes and Protocols for High-Throughput Screening of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on the 4-(hydroxymethyl)-2-iodo-6-methoxyphenol scaffold. This class of molecules holds potential for the discovery of novel therapeutic agents due to the known biological activities of related methoxyphenolic compounds, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3]

Introduction

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid screening of large chemical libraries to identify "hit" compounds with desired biological activity.[4][5][6] This document outlines protocols for both biochemical and cell-based HTS assays tailored for the evaluation of this compound derivative libraries. These assays are designed to investigate the potential of these compounds to modulate key biological pathways implicated in various diseases.

Potential Therapeutic Applications:

  • Anti-inflammatory: Inhibition of pro-inflammatory enzymes and signaling pathways.[7][8]

  • Antioxidant: Scavenging of reactive oxygen species (ROS) and protection against oxidative stress.[1]

  • Antimicrobial: Inhibition of bacterial or fungal growth.[2][3]

  • Anticancer: Induction of apoptosis or inhibition of cancer cell proliferation.[4]

Library Preparation and Management

A crucial step in any HTS campaign is the proper preparation and management of the compound library.

Protocol for Library Preparation:

  • Compound Synthesis and Purification: Synthesize a diverse library of this compound derivatives. Each compound should be purified to >95% purity as determined by HPLC and characterized by mass spectrometry and NMR.

  • Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Plate Formatting: Aliquot the stock solutions into 384-well master plates. Include empty wells for control compounds (positive and negative controls) and blanks.

  • Storage: Store the master plates at -20°C in a desiccated environment to prevent degradation and moisture absorption.

  • Working Plates: For screening, prepare intermediate and working plates by diluting the master stock solutions in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept below 0.5% to minimize solvent effects.

Biochemical Assays

Biochemical assays are performed in a cell-free system to directly measure the effect of a compound on a specific molecular target, such as an enzyme or receptor.[9][10][11]

Cyclooxygenase-2 (COX-2) Inhibition Assay (Anti-inflammatory)

Objective: To identify compounds that inhibit the activity of the pro-inflammatory enzyme COX-2.

Principle: This assay measures the peroxidase activity of COX-2, which catalyzes the conversion of a substrate to a fluorescent product. Inhibition of COX-2 results in a decreased fluorescent signal.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM EDTA and 2 µM hematin.

    • COX-2 Enzyme: Recombinant human COX-2.

    • Substrate: Arachidonic acid.

    • Detection Reagent: A fluorogenic substrate (e.g., Amplex Red).

  • Assay Procedure (384-well format):

    • Add 5 µL of test compound (from working plate) or control to each well.

    • Add 10 µL of COX-2 enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of arachidonic acid to initiate the reaction.

    • Incubate for 10 minutes at 37°C.

    • Add 10 µL of the detection reagent.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure fluorescence intensity using a plate reader (Excitation/Emission ~530-560 nm / ~590 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive (a known COX-2 inhibitor, e.g., celecoxib) and negative (DMSO vehicle) controls.

    • Hits are typically defined as compounds exhibiting >50% inhibition.

Data Presentation:

Compound IDConcentration (µM)% COX-2 InhibitionZ'-factor
Cmpd-0011085.20.85
Cmpd-0021012.50.85
............
Celecoxib198.10.85
DMSO0.5%0.00.85

Cell-Based Assays

Cell-based assays are essential for confirming the biological relevance of hits identified in biochemical screens and for discovering compounds with novel mechanisms of action in a cellular context.[12][13][14]

LPS-Induced TNF-α Secretion in Macrophages (Anti-inflammatory)

Objective: To identify compounds that inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: This assay utilizes an ELISA-based method to quantify the amount of TNF-α secreted into the cell culture medium following inflammatory stimulation.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into 384-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

  • Assay Procedure:

    • Treat the cells with 1 µL of test compound or control for 1 hour.

    • Stimulate the cells with 100 ng/mL LPS for 6 hours.

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant for TNF-α measurement.

  • TNF-α Quantification (ELISA):

    • Coat a separate ELISA plate with a capture antibody against TNF-α.

    • Add the collected supernatant to the ELISA plate and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a colorimetric substrate and measure the absorbance using a plate reader.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percent inhibition of TNF-α secretion for each compound.

Data Presentation:

Compound IDConcentration (µM)TNF-α Concentration (pg/mL)% Inhibition
Cmpd-0011015088.5
Cmpd-0021012503.8
............
Dexamethasone15096.2
DMSO + LPS0.5%13000.0

Visualizations

Signaling Pathway

G cluster_0 Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB COX2_gene COX-2 Gene Expression NFkB->COX2_gene TNFa_gene TNF-α Gene Expression NFkB->TNFa_gene COX2_protein COX-2 Protein COX2_gene->COX2_protein TNFa_protein TNF-α Protein (Secreted) TNFa_gene->TNFa_protein Inflammation Inflammation COX2_protein->Inflammation TNFa_protein->Inflammation

Caption: Inflammatory signaling cascade initiated by LPS.

Experimental Workflow

G cluster_1 HTS Workflow Library Compound Library (10 mM in DMSO) Primary_Screen Primary Screen (Biochemical Assay) Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (Cell-Based Assay) Hit_Identification->Secondary_Screen Confirmed Hits Dose_Response Dose-Response & IC50 Determination Secondary_Screen->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds

Caption: High-throughput screening workflow.

Hit Confirmation and Follow-up

Compounds identified as "hits" in the primary screen should be subjected to a series of confirmation and follow-up studies to validate their activity and assess their potential for further development.

Steps for Hit Validation:

  • Re-testing: Re-test the primary hits to confirm their activity and rule out false positives.

  • Dose-Response Curves: Perform dose-response experiments to determine the potency (IC50 or EC50) of the confirmed hits.

  • Orthogonal Assays: Test the hits in an alternative, mechanistically distinct assay to confirm their on-target activity.

  • Selectivity Profiling: Screen the hits against a panel of related targets to assess their selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the most promising hits to explore the SAR and optimize their properties.

By following these detailed protocols and application notes, researchers can effectively screen libraries of this compound derivatives to identify novel bioactive compounds with therapeutic potential.

References

Application Note: Quantitative Analysis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol in a relevant biological matrix. The methodology presented herein is tailored for researchers, scientists, and drug development professionals requiring a robust analytical procedure for preclinical and clinical sample analysis. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters.

Introduction

This compound (Molecular Formula: C8H9IO3, Molecular Weight: 280.06 g/mol ) is a phenolic compound of interest in pharmaceutical research.[1] Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a comprehensive protocol for its analysis using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[2][3]

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or an analog with close chromatographic behavior)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from biological matrices like plasma.

  • Thaw : Bring plasma samples and standards to room temperature.

  • Spike : To 100 µL of plasma, add 10 µL of the internal standard working solution. For calibration standards and quality controls, add the corresponding spiking solution of this compound.

  • Precipitate : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[4]

  • Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject : Inject a portion of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column. The addition of formic acid to the mobile phase helps in the ionization of phenolic compounds.[4][5]

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode, which is often suitable for phenolic compounds.[4] The detection is carried out in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[6]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temperature 500°C
Ion Spray Voltage -4500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions Analyte

Note: The precursor ion for the analyte corresponds to the [M-H]⁻ ion. The product ion is predicted based on common fragmentation pathways of similar phenolic structures, such as loss of fragments related to the hydroxymethyl and methoxy groups. These transitions should be optimized by infusing the standard solution.

Method Validation Summary

A summary of the anticipated performance characteristics of the method is provided below. These parameters should be thoroughly evaluated during method validation according to regulatory guidelines.

ParameterTarget Acceptance Criteria
Linearity (R²) ≥ 0.99
Range 1 - 1000 ng/mL
Limit of Detection (LOD) To be determined experimentally (typically S/N > 3)
Limit of Quantification (LOQ) To be determined experimentally (typically S/N > 10, with acceptable precision and accuracy)
Precision (%CV) Intra-day and Inter-day precision should be ≤ 15% (≤ 20% at LOQ)
Accuracy (%Bias) Within ±15% of the nominal concentration (±20% at LOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect To be assessed to ensure it does not compromise quantification
Stability To be evaluated under various storage and handling conditions (e.g., freeze-thaw, bench-top)

Visualizations

Experimental Workflow

G Experimental Workflow for LC-MS/MS Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plasma Sample Spike_IS Spike Internal Standard Sample->Spike_IS Precipitate Add Acetonitrile (0.1% FA) Spike_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Hypothetical Signaling Pathway Involvement

G Hypothetical Signaling Pathway Analyte 4-(Hydroxymethyl)-2-iodo- 6-methoxyphenol Receptor Cell Surface Receptor Analyte->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response Gene->Response

Caption: A hypothetical signaling pathway involving this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in biological samples. The protocol is designed to be a starting point for method development and validation, and it can be adapted to different matrices and instrumentation as required by the user. This method is well-suited for supporting drug development studies where accurate measurement of this compound is essential.

References

Application Notes and Protocols for the Crystallization of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the crystallization of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, a key intermediate in various synthetic pathways. The protocols outlined below cover a range of techniques including single-solvent recrystallization, multi-solvent systems, and anti-solvent crystallization, designed to yield high-purity crystalline material suitable for downstream applications in drug development and material science.

Introduction

This compound is a substituted phenolic compound whose purity is critical for the success of subsequent chemical transformations and for ensuring the desired pharmacological profile of final active pharmaceutical ingredients. Crystallization is a robust and scalable method for the purification of this compound, capable of removing impurities and isolating the desired polymorph. The choice of crystallization solvent and technique is paramount and is influenced by the solubility profile of the compound, economic considerations, and safety and environmental factors. These notes provide a systematic approach to developing a successful crystallization protocol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the rational design of crystallization processes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉IO₃
Molecular Weight 280.06 g/mol
Appearance Off-white to light brown solid
Melting Point (Not reported, estimated >100°C based on analogs)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Predicted LogP 1.49

Crystallization Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a crystallization protocol. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Based on the structure of the target molecule (a polar aromatic alcohol) and data from analogous compounds, a range of potential solvents and solvent systems have been evaluated. A summary of qualitative solubility in common laboratory solvents is provided in Table 2. This data is illustrative and should be confirmed experimentally.

Table 2: Illustrative Qualitative Solubility of this compound

SolventPolarity IndexSolubility (at 25°C)Solubility (at boiling point)
Water 10.2InsolubleSparingly Soluble
Methanol 5.1SolubleVery Soluble
Ethanol 4.3SolubleVery Soluble
Isopropanol 3.9Sparingly SolubleSoluble
Ethyl Acetate 4.4Sparingly SolubleSoluble
Chloroform 4.1Sparingly SolubleSoluble
Toluene 2.4InsolubleSparingly Soluble
Hexane 0.1InsolubleInsoluble

Experimental Protocols

The following protocols are provided as a starting point for the crystallization of this compound. Optimization of parameters such as solvent volume, cooling rate, and agitation is recommended to achieve the desired crystal size and purity.

Protocol 1: Single-Solvent Recrystallization from Ethyl Acetate

This protocol is based on the principle of dissolving the compound in a minimum amount of hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude this compound

  • Ethyl Acetate

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethyl acetate to just cover the solid.

  • Heat the mixture to reflux with stirring until the solid completely dissolves. Add more ethyl acetate in small portions if necessary to achieve complete dissolution.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Multi-Solvent Recrystallization using Isopropanol and Water

This method is suitable when a single solvent does not provide the desired solubility profile. Isopropanol is used as the primary solvent and water as the anti-solvent.

Materials:

  • Crude this compound

  • Isopropanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Burette or dropping funnel

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot isopropanol in an Erlenmeyer flask with stirring.

  • While keeping the solution hot, add deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cool the flask in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a cold mixture of isopropanol and water (in the ratio determined for precipitation).

  • Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Crystallization using Methanol and Hexane

This technique involves dissolving the compound in a good solvent and then adding a miscible anti-solvent in which the compound is insoluble to induce precipitation.

Materials:

  • Crude this compound

  • Methanol

  • Hexane

  • Beaker or flask

  • Stirring plate

  • Burette or dropping funnel

  • Sintered glass funnel

Procedure:

  • Dissolve the crude this compound in a minimal amount of methanol at room temperature.

  • With vigorous stirring, slowly add hexane from a burette until precipitation is observed.

  • Continue adding hexane until no further precipitation is seen.

  • Stir the resulting slurry for 1-2 hours at room temperature.

  • Collect the crystalline solid by vacuum filtration using a sintered glass funnel.

  • Wash the crystals with a small amount of hexane.

  • Dry the product under vacuum.

Data Presentation

The following table summarizes the expected outcomes from the described crystallization protocols. The values are illustrative and will vary based on the purity of the starting material and the precise experimental conditions.

Table 3: Comparison of Crystallization Techniques (Illustrative Data)

ParameterProtocol 1 (Single-Solvent)Protocol 2 (Multi-Solvent)Protocol 3 (Anti-Solvent)
Solvent System Ethyl AcetateIsopropanol/WaterMethanol/Hexane
Initial Purity (%) 959595
Final Purity (%) >99>98.5>97
Yield (%) 80-9075-8585-95
Crystal Habit Needles/PlatesPrismsFine Powder
Process Time (hrs) 4-65-72-3

Visualizations

Experimental Workflow

The general workflow for developing a crystallization protocol for this compound is depicted below.

G General Crystallization Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Analysis start Crude this compound solv_select Solvent Screening start->solv_select dissolution Dissolution (Heating) solv_select->dissolution cooling Controlled Cooling dissolution->cooling precipitation Precipitation / Crystal Growth cooling->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying analysis Purity & Yield Analysis drying->analysis end Pure Crystalline Product analysis->end

Caption: A flowchart illustrating the key stages of a typical crystallization process.

Logical Relationships in Solvent Selection

The decision-making process for selecting an appropriate crystallization method is outlined in the following diagram.

G Solvent Selection Logic cluster_solubility Solubility Profile cluster_methods Crystallization Methods start Assess Solubility in a Range of Solvents high_t_sol High Solubility at High Temp? start->high_t_sol low_t_sol Low Solubility at Low Temp? high_t_sol->low_t_sol Yes multi_solvent Multi-Solvent Recrystallization high_t_sol->multi_solvent No (Too Soluble) single_solvent Single-Solvent Recrystallization low_t_sol->single_solvent Yes anti_solvent Anti-Solvent Crystallization low_t_sol->anti_solvent No (Sparingly Soluble)

Caption: A decision tree for choosing a crystallization technique based on solubility.

Application Notes and Protocols: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is a phenolic compound with a unique substitution pattern that suggests potential for biological activity, particularly in the realm of enzyme inhibition. Phenolic compounds are a well-established class of enzyme inhibitors, with activities spanning a wide range of therapeutic targets. The structural features of this molecule—a methoxyphenol core, a hydroxymethyl group, and an iodine substituent—each contribute to its potential pharmacophore. The methoxyphenol moiety is found in numerous natural and synthetic compounds with antioxidant and enzyme-inhibitory properties. The hydroxymethyl group can participate in hydrogen bonding within an enzyme's active site, while the bulky and lipophilic iodine atom can influence binding affinity and selectivity.

Given the prevalence of phenolic structures among known tyrosinase inhibitors, this application note will focus on the potential of this compound as an inhibitor of this key enzyme in melanogenesis. Additionally, the potential for inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), will be considered. These application notes provide a framework for the experimental investigation of this compound and others in its class.

Enzyme Inhibition Profile of this compound

While specific experimental data for this compound is not extensively available in the public domain, a hypothetical inhibitory profile can be projected based on the activities of structurally related phenolic compounds. The following tables summarize potential quantitative data for the inhibition of key enzymes. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Tyrosinase Inhibition Data

CompoundTarget EnzymeIC50 (µM)Inhibition TypeKi (µM)
This compoundMushroom Tyrosinase8.5Competitive4.2
Kojic Acid (Reference)Mushroom Tyrosinase15.0Competitive7.5

Table 2: Hypothetical Anti-inflammatory Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
This compoundCOX-1> 100
COX-225.3
5-LOX15.8
Indomethacin (Reference)COX-10.1
Celecoxib (Reference)COX-20.04
Zileuton (Reference)5-LOX0.5

Experimental Protocols

Tyrosinase Inhibition Assay Protocol

This protocol is adapted from standard methods for determining tyrosinase inhibitory activity using L-DOPA as a substrate.[1][2]

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) (e.g., Sigma-Aldrich, Cat. No. D9628)

  • This compound (Test Compound)

  • Kojic Acid (Reference Inhibitor)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 U/mL stock solution of mushroom tyrosinase in 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare a 2 mM stock solution of L-DOPA in 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare a 10 mM stock solution of the test compound and kojic acid in DMSO. Further dilute in DMSO to achieve a range of desired concentrations.

  • Assay in 96-Well Plate:

    • To each well, add the following in order:

      • 140 µL of 0.1 M sodium phosphate buffer (pH 6.8)

      • 20 µL of the test compound solution in DMSO at various concentrations (or DMSO for the control).

      • 20 µL of the tyrosinase solution (100 U/mL).

    • Mix and pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution (2 mM) to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20-30 minutes, taking readings every minute. The rate of dopachrome formation is proportional to tyrosinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (with DMSO) and A_sample is the absorbance in the presence of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition type (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Analyze the data using Lineweaver-Burk plots.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay Protocol

This is a general protocol for a colorimetric COX inhibitor screening assay.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic Acid (Substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound and reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the appropriate buffer, heme, and the COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations (or solvent for control).

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation and Measurement:

    • Add the colorimetric substrate (TMPD) followed by the substrate, arachidonic acid, to initiate the reaction.

    • The peroxidase activity of COX converts TMPD to a colored product.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percent inhibition and IC50 values as described for the tyrosinase assay.

5-Lipoxygenase (5-LOX) Inhibition Assay Protocol

This is a general protocol for a 5-LOX inhibitor screening assay.

Materials:

  • 5-LOX enzyme

  • Linoleic acid or arachidonic acid (Substrate)

  • Test compound and reference inhibitor (e.g., Zileuton)

  • Buffer (e.g., Tris-HCl)

  • Spectrophotometer

Procedure:

  • Assay Setup:

    • Pre-incubate the 5-LOX enzyme with the test compound at various concentrations in a suitable buffer.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

    • The formation of hydroperoxides can be monitored by the increase in absorbance at 234 nm.

  • Data Analysis:

    • Calculate the rate of the reaction and determine the percent inhibition and IC50 values.

Signaling Pathways and Experimental Workflows

Melanin Synthesis Pathway and Tyrosinase Inhibition

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the formation of eumelanin and pheomelanin. Inhibitors of tyrosinase can block this pathway at its earliest stages, leading to a reduction in melanin production.

Melanin_Synthesis cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Inhibitor This compound Tyrosinase Tyrosinase Enzyme Inhibitor->Tyrosinase Binds to active site Melanogenesis_Signaling cluster_signaling Melanogenesis Signaling Pathway aMSH α-MSH MC1R MC1R aMSH->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Melanin Melanin Production Tyrosinase_Gene->Melanin Leads to Inhibitor Tyrosinase Inhibitor (e.g., this compound) Inhibitor->Melanin Inhibits Experimental_Workflow cluster_workflow Enzyme Inhibitor Screening Workflow A Compound Synthesis and Characterization B Primary Enzyme Assay (e.g., Tyrosinase Inhibition) A->B C Determine IC50 Value B->C D Secondary Assays (e.g., COX, LOX) C->D Hits E Kinetic Studies (Determine Inhibition Type and Ki) C->E Potent Hits F Cell-based Assays (e.g., Melanin content in B16 cells) E->F G In Vivo Studies F->G

References

Application Notes and Protocols for 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, also known as 5-iodovanillyl alcohol, is a substituted phenolic compound with potential applications as a chemical probe in biological research and drug discovery. Its chemical structure, featuring a phenol group, a methoxy group, an iodine atom, and a hydroxymethyl group, suggests several plausible biological activities. The phenolic hydroxyl group is a key feature found in many antioxidant and enzyme-inhibiting molecules. The presence of a heavy iodine atom makes it a candidate for X-ray crystallography studies to probe binding sites and could also be a site for radiolabeling. The hydroxymethyl group offers a potential site for further chemical modification to create more complex probes or drug candidates.

Given the limited specific research on this compound, these application notes provide a framework for its potential use as an enzyme inhibitor and an antioxidant, based on the known activities of structurally related 2-methoxyphenols.[1] The detailed protocols below are designed to enable researchers to investigate these potential applications.

Potential Applications

  • Enzyme Inhibition: Phenolic compounds are known to inhibit a variety of enzymes, including oxidoreductases like peroxidases and cyclooxygenases (COX).[1][2][3] this compound could act as an inhibitor for enzymes with active sites that can accommodate its structure. The iodine substitution may enhance binding affinity or selectivity for specific enzymes.

  • Antioxidant Activity: Phenols are well-established antioxidants due to their ability to donate a hydrogen atom to scavenge free radicals.[4][5] The antioxidant potential of this compound can be evaluated using various in vitro assays.

  • Probe for Protein Binding Sites: The iodinated phenol moiety can serve as a valuable tool in structural biology. If the compound shows significant biological activity, its co-crystallization with a target protein could allow for the elucidation of binding interactions, with the iodine atom aiding in phasing X-ray diffraction data.

  • Precursor for Synthesis of More Complex Probes: The hydroxymethyl group can be readily modified, allowing for the attachment of fluorescent tags, biotin, or other functional groups to create more sophisticated chemical probes for use in pull-down assays or cellular imaging.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described below.

Table 1: Enzyme Inhibition Data

Enzyme TargetThis compound Concentration (µM)% InhibitionIC50 (µM)
e.g., Horseradish Peroxidase1
10
50
100
e.g., COX-21
10
50
100

Table 2: Antioxidant Activity Data

AssayThis compound Concentration (µM)% Radical ScavengingEC50 (µM)
DPPH10
50
100
200
ABTS10
50
100
200

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (Example: Peroxidase Inhibition)

This protocol describes a general method to assess the inhibitory effect of this compound on peroxidase activity.

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or Guaiacol as substrate

  • Hydrogen peroxide (H2O2)

  • Phosphate buffer (pH 6.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of HRP in phosphate buffer.

    • Prepare a solution of ABTS and H2O2 in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of different concentrations of this compound (e.g., final concentrations of 1, 10, 50, 100 µM).

    • Add 160 µL of the ABTS/H2O2 solution to each well.

    • Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Reaction:

    • Initiate the reaction by adding 20 µL of the HRP solution to each well.

    • Immediately measure the absorbance at 405 nm (for ABTS) at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a working solution of DPPH in methanol (the absorbance at 517 nm should be approximately 1.0).

  • Assay Setup:

    • In a 96-well plate, add 100 µL of different concentrations of this compound (e.g., final concentrations of 10, 50, 100, 200 µM).

    • Add 100 µL of the DPPH solution to each well.

    • Include a positive control (e.g., Ascorbic acid or Trolox) and a negative control (methanol).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the % scavenging against the logarithm of the compound concentration to determine the EC50 value.

Visualizations

G cluster_0 Hypothetical Peroxidase Inhibition Pathway HRP Peroxidase (HRP) Oxidized_Substrate Oxidized Substrate (Colored Product) HRP->Oxidized_Substrate Catalyzes Inhibition Inhibition Substrate Substrate (e.g., ABTS) Substrate->HRP H2O2 H2O2 H2O2->HRP Probe This compound Probe->HRP

Caption: Hypothetical mechanism of peroxidase inhibition.

G cluster_1 Experimental Workflow for Screening start Start: Synthesize or Procure This compound step1 Primary Screening: Enzyme Inhibition & Antioxidant Assays start->step1 step2 Data Analysis: Determine IC50 / EC50 step1->step2 decision Biologically Active? step2->decision step3a Secondary Assays: Cell-based Assays, Target Identification decision->step3a Yes end End: Identified as a useful chemical probe decision->end No step3b Lead Optimization: Structure-Activity Relationship Studies step3a->step3b step4 Further Characterization: Mechanism of Action Studies step3a->step4 step3b->step4 step4->end

Caption: General workflow for screening chemical probes.

References

Application Notes and Protocols for In Vivo Studies of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is a phenolic compound with potential therapeutic applications. Due to its likely poor aqueous solubility, a common characteristic of phenolic compounds, its formulation is a critical step for successful in vivo evaluation.[1][2][3] This document provides detailed application notes and protocols for the development of suitable formulations of this compound for preclinical in vivo studies. The aim is to enhance bioavailability and ensure reproducible results.[2][3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₉IO₃[4]
Molecular Weight279.96 g/mol [4]
AppearanceWhite to off-white solidAssumed
Melting PointNot available-
LogP1.49770[4]
Water SolubilityPredicted to be lowInferred from LogP and structure
pKaNot available-

Formulation Development Strategy

Given the predicted low water solubility, a multi-pronged approach to formulation development is recommended. This involves screening various GRAS (Generally Recognized As Safe) excipients and vehicle systems to identify a formulation that provides the desired concentration, stability, and in vivo exposure.

Solubility Screening

The initial step is to determine the solubility of this compound in a range of pharmaceutically acceptable vehicles. This data will guide the selection of the most promising formulation approach.

Table 2: Solubility of this compound in Various Vehicles

VehicleSolubility (mg/mL) at 25°CObservations
Deionized Water< 0.1Insoluble
Phosphate Buffered Saline (PBS), pH 7.4< 0.1Insoluble
0.5% (w/v) Methylcellulose< 0.1Suspension
5% (v/v) DMSO in Saline2.5Clear solution
10% (v/v) Solutol HS 15 in Water5.2Clear solution
20% (v/v) PEG 400 in Saline8.1Clear solution
30% (v/v) Propylene Glycol in Water6.5Clear solution
Capryol 9015.8Clear solution
Cremophor EL12.3Clear solution
Labrasol18.9Clear solution

Note: The data presented in this table is hypothetical and should be determined experimentally.

Formulation Selection

Based on the solubility screening, several formulation strategies can be pursued:

  • Aqueous Suspension: For oral administration if high doses are not required and dissolution in the gastrointestinal tract is adequate.

  • Co-solvent System: A mixture of a water-miscible organic solvent and water can be used for intravenous or oral administration.[5][6]

  • Microemulsion/Self-Emulsifying Drug Delivery System (SEDDS): For oral administration to enhance solubility and absorption.[7]

Experimental Protocols

Protocol for Solubility Determination
  • Objective: To determine the equilibrium solubility of this compound in various vehicles.

  • Materials:

    • This compound

    • Selected vehicles (from Table 2)

    • Vials with screw caps

    • Shaking incubator or rotator

    • Centrifuge

    • HPLC system with a suitable column (e.g., C18)

  • Procedure:

    • Add an excess amount of this compound to a known volume of each vehicle in a vial.

    • Tightly cap the vials and place them in a shaking incubator at 25°C for 24-48 hours to reach equilibrium.

    • After incubation, visually inspect the vials for undissolved solid.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.

    • Calculate the solubility in mg/mL.

Protocol for Preparation of a Co-solvent Formulation for Intravenous Administration
  • Objective: To prepare a clear, sterile solution of this compound for intravenous injection.

  • Materials:

    • This compound

    • Polyethylene glycol 400 (PEG 400)

    • Sterile saline (0.9% NaCl)

    • Sterile vials

    • Sterile filters (0.22 µm)

  • Procedure:

    • Weigh the required amount of this compound.

    • In a sterile vial, dissolve the compound in the required volume of PEG 400 with gentle vortexing.

    • Once completely dissolved, add the sterile saline dropwise while vortexing to avoid precipitation.

    • After adding the total volume of saline, visually inspect the solution for any precipitation or cloudiness.

    • Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile vial.

    • Store the formulation at 4°C, protected from light.

    • Before administration, allow the formulation to warm to room temperature and visually inspect for any precipitation.

Table 3: Example of a Co-solvent Formulation for a 5 mg/kg IV Dose in Mice

ComponentQuantity per Mouse (20g)Concentration in Formulation
This compound0.1 mg1 mg/mL
PEG 4000.02 mL20% (v/v)
Sterile Saline0.08 mL80% (v/v)
Total Injection Volume 0.1 mL -
Protocol for Preparation of a Microemulsion Formulation for Oral Gavage
  • Objective: To prepare a stable oil-in-water microemulsion to improve the oral bioavailability of this compound.[7]

  • Materials:

    • This compound

    • Oil phase: Capryol 90

    • Surfactant: Cremophor EL

    • Co-surfactant: Transcutol HP

    • Deionized water

  • Procedure:

    • Prepare the oil phase by dissolving the required amount of this compound in Capryol 90.

    • In a separate container, prepare the surfactant/co-surfactant (S/CoS) mixture by blending Cremophor EL and Transcutol HP at a specific ratio (e.g., 2:1).

    • Add the S/CoS mixture to the oil phase and vortex until a clear and homogenous mixture is obtained.

    • Slowly add deionized water to the oil-S/CoS mixture dropwise with continuous stirring.

    • The formation of a clear and transparent microemulsion indicates successful formulation.

    • Characterize the microemulsion for particle size, polydispersity index (PDI), and zeta potential.

Table 4: Example of a Microemulsion Formulation for a 20 mg/kg Oral Dose in Rats

ComponentPercentage (w/w)
This compound2%
Capryol 90 (Oil)10%
Cremophor EL (Surfactant)30%
Transcutol HP (Co-surfactant)15%
Deionized Water43%

In Vivo Administration

The choice of administration route depends on the study's objectives.

  • Intravenous (IV) injection: For determining pharmacokinetic parameters like clearance and volume of distribution.[8][9][10] The tail vein is a common site in rodents.[8][10]

  • Oral (PO) gavage: To assess oral bioavailability and efficacy following gastrointestinal absorption.[10]

  • Intraperitoneal (IP) injection: A common route in rodents that can provide rapid systemic exposure, though absorption can be variable.[9][11]

Visualizations

Experimental Workflow

G cluster_0 Formulation Development cluster_1 In Vivo Study cluster_2 Data Analysis Solubility Solubility Screening Formulation Formulation Preparation Solubility->Formulation Characterization Physicochemical Characterization Formulation->Characterization Dosing Animal Dosing Characterization->Dosing Sampling Blood/Tissue Sampling Dosing->Sampling Analysis Bioanalytical Analysis Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK PD Pharmacodynamic Analysis Analysis->PD

Caption: Workflow for formulation development and in vivo evaluation.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a phenolic compound like this compound, based on the known antioxidant and anti-inflammatory properties of similar molecules.

G cluster_0 Cytoplasm Compound 4-(Hydroxymethyl)-2-iodo- 6-methoxyphenol ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges IKK IKK ROS->IKK Activates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibits Inflammation Inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Inflammation Induces Transcription of

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to systematically approach the formulation of this and other poorly soluble phenolic compounds, thereby enabling reliable and reproducible preclinical studies. Careful consideration of the administration route and the physicochemical properties of the compound are paramount for achieving meaningful in vivo data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.

Troubleshooting Guide

This guide addresses common issues that may arise during the two-step synthesis of this compound, which involves the reduction of vanillin to vanillyl alcohol, followed by the electrophilic iodination of the vanillyl alcohol.

Issue 1: Low or No Yield of Vanillyl Alcohol in the First Step (Reduction)

  • Question: My reduction of vanillin to vanillyl alcohol is resulting in a low yield or no product at all. What could be the cause?

  • Answer: Several factors can contribute to a poor yield in the reduction of vanillin using sodium borohydride (NaBH₄).

    • Reagent Quality: Sodium borohydride is moisture-sensitive and can decompose over time. Ensure you are using fresh, high-quality NaBH₄.

    • Reaction Temperature: The addition of NaBH₄ to the vanillin solution is exothermic. It is crucial to maintain a low temperature (0-5 °C) during the addition to prevent side reactions.[1]

    • pH of the Reaction Mixture: The stability of NaBH₄ is pH-dependent. The reaction is typically performed under basic conditions to prevent the premature decomposition of the reducing agent.[1]

    • Incomplete Reaction: Ensure the reaction is stirred for a sufficient amount of time after the addition of NaBH₄ to allow for complete conversion.

    • Workup Procedure: During the acidic workup to quench excess NaBH₄, ensure proper pH control to avoid degradation of the product.

Issue 2: Low Yield or Formation of Multiple Products During Iodination

  • Question: The iodination of my vanillyl alcohol is giving a low yield, or I'm observing multiple spots on my TLC plate. What's going wrong?

  • Answer: The electrophilic iodination of a substituted phenol like vanillyl alcohol requires careful control of reaction conditions to ensure high yield and selectivity.

    • Iodinating Agent: The combination of sodium iodide (NaI) and sodium hypochlorite (bleach) is a common and effective method for mono-iodination.[2][3] The freshness and concentration of the bleach solution are critical.

    • Reaction Temperature: The reaction should be kept cold (0-5 °C) during the addition of the oxidizing agent to prevent over-iodination and other side reactions.[2]

    • Stoichiometry: Precise control of the molar equivalents of the iodinating reagents is essential. An excess of the iodinating agent can lead to the formation of di-iodinated byproducts.

    • Rate of Addition: The oxidizing agent (e.g., bleach) should be added dropwise and slowly to maintain control over the reaction temperature and prevent localized high concentrations of the electrophile.[2]

    • Workup: The reaction must be properly quenched with a reducing agent like sodium thiosulfate to remove any unreacted iodine.[2][3] Incomplete quenching can lead to product degradation and purification difficulties.

Issue 3: Product Purification Challenges

  • Question: I'm having difficulty purifying the final product, this compound. What are the best methods?

  • Answer: Purification can be challenging due to the presence of unreacted starting material, di-iodinated byproducts, and other impurities.

    • Crystallization: Recrystallization is a common and effective method for purifying the final product. A mixed solvent system, such as ethanol/water or isopropanol/water, can be effective.[4][5]

    • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is a good starting point for elution.[4][6]

    • Washing: During the workup, ensure the crude product is thoroughly washed with cold water to remove any inorganic salts.[3]

Frequently Asked Questions (FAQs)

  • Q1: Why is the iodination performed on vanillyl alcohol instead of directly on vanillin?

    • A1: While vanillin can be iodinated, the aldehyde group is a deactivating group for electrophilic aromatic substitution. The alcohol group in vanillyl alcohol is less deactivating, potentially leading to a more efficient iodination reaction.

  • Q2: What is the role of sodium thiosulfate in the workup of the iodination reaction?

    • A2: Sodium thiosulfate is a reducing agent used to quench any excess iodine (I₂) that may be present at the end of the reaction. This is important to prevent further reaction or product degradation and to aid in purification.[2][3]

  • Q3: How can I monitor the progress of my reactions?

    • A3: Thin-Layer Chromatography (TLC) is an excellent technique to monitor the progress of both the reduction and iodination steps. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product.

  • Q4: What are the expected spectroscopic signatures for the final product?

    • A4: In the ¹H NMR spectrum of this compound, you would expect to see distinct signals for the aromatic protons, the methoxy group protons, the benzylic methylene protons, and the hydroxyl protons. The IR spectrum should show characteristic peaks for the O-H and C-O stretches.

Data Presentation

Table 1: Comparison of Iodination Methods for Vanillin (as an analogue)

MethodIodinating AgentsSolventTypical YieldReference
Method ANaI / NaOCl (Bleach)Ethanol/WaterGood[2][3]
Method BI₂ / H₂O₂WaterVery Good[7]
Method COxone® / KIWaterHigh[5]

Experimental Protocols

Protocol 1: Synthesis of Vanillyl Alcohol from Vanillin

  • Dissolution: In a round-bottom flask, dissolve vanillin (1.0 eq) in ethanol.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Preparation of Reductant: In a separate vessel, dissolve sodium borohydride (NaBH₄, 1.1 eq) in a small amount of cold 1 M NaOH.

  • Addition: Slowly add the NaBH₄ solution dropwise to the cooled vanillin solution over 10-15 minutes, maintaining the temperature below 5 °C.[1]

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes after the addition is complete.

  • Quenching: Cool the mixture again in an ice bath and slowly add 1 M HCl dropwise to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved.

  • Precipitation: Continue stirring in the ice bath to allow the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Protocol 2: Synthesis of this compound

  • Dissolution: In a round-bottom flask, dissolve vanillyl alcohol (1.0 eq) and sodium iodide (NaI, 1.1 eq) in ethanol.[2]

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Oxidant: Add a solution of sodium hypochlorite (NaOCl, household bleach, ~1.2 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C. The solution will likely change color.[2][3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 10-15 minutes.

  • Quenching: Add a 10% aqueous solution of sodium thiosulfate to quench any excess iodine.

  • Acidification: Acidify the mixture with 1 M HCl to a pH of ~2-3. This should precipitate the crude product.[2]

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Iodination cluster_purification Purification Vanillin Vanillin Reduction Reduction (NaBH4, EtOH/NaOH) Vanillin->Reduction Vanillyl_Alcohol Vanillyl Alcohol Reduction->Vanillyl_Alcohol Iodination Iodination (NaI, NaOCl) Vanillyl_Alcohol->Iodination Final_Product This compound Iodination->Final_Product Crude_Product Crude Product Final_Product->Crude_Product Vanillyl_Alcohol_Input Vanillyl Alcohol Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure Final Product Purification->Pure_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_reduction Reduction Step Issues cluster_iodination Iodination Step Issues cluster_purification Purification Issues Start Low Yield or Impure Product Check_NaBH4 Check NaBH4 Quality Start->Check_NaBH4 Check_Temp_Red Verify Low Temperature (0-5 °C) Start->Check_Temp_Red Check_pH_Red Ensure Basic Conditions Start->Check_pH_Red Check_Bleach Check Bleach Freshness/ Concentration Start->Check_Bleach Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Check_Addition_Rate Ensure Slow Dropwise Addition Start->Check_Addition_Rate Check_Quench Confirm Thiosulfate Quench Start->Check_Quench Optimize_Recrystallization Optimize Recrystallization Solvent Start->Optimize_Recrystallization Perform_Chromatography Perform Column Chromatography Start->Perform_Chromatography

Caption: Troubleshooting decision tree for synthesis issues.

Signaling_Pathway cluster_reagents Reagents cluster_reaction Reaction Mechanism NaI NaI I_plus Electrophilic Iodine (I+) NaI->I_plus Generation of Electrophile NaOCl NaOCl NaOCl->I_plus Generation of Electrophile Intermediate Cationic Intermediate I_plus->Intermediate Vanillyl_Alcohol Vanillyl Alcohol Vanillyl_Alcohol->Intermediate Nucleophilic Attack Product Final Product Intermediate->Product Deprotonation

Caption: Simplified mechanism for the electrophilic iodination of vanillyl alcohol.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: the reduction of vanillin to vanillyl alcohol, followed by the iodination of vanillyl alcohol.

Problem 1: Low Yield of Vanillyl Alcohol in the Reduction Step

  • Question: My reduction of vanillin to vanillyl alcohol is resulting in a low yield. What are the possible causes and how can I improve it?

  • Answer: Low yields in the reduction of vanillin using sodium borohydride can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred for a sufficient amount of time after the addition of the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

    • Decomposition of Sodium Borohydride: Sodium borohydride can decompose in acidic or neutral solutions. It is crucial to dissolve the sodium borohydride in a basic solution (e.g., 1M NaOH) immediately before use.[1]

    • Loss of Product During Workup: Vanillyl alcohol has some solubility in water. When washing the product, use ice-cold water to minimize loss.[1] Ensure complete precipitation of the product by cooling the reaction mixture in an ice bath before filtration.

    • Sub-optimal Temperature: The addition of sodium borohydride should be done at a low temperature (0 °C) to control the exothermic reaction.[1]

Problem 2: Formation of Multiple Products During Iodination

  • Question: I am observing multiple spots on my TLC plate after the iodination of vanillyl alcohol, indicating the formation of multiple products. How can I improve the selectivity for the desired 2-iodo isomer?

  • Answer: The formation of multiple products is a common issue in the iodination of activated aromatic rings like phenols. Here are the primary causes and solutions:

    • Polyiodination: The hydroxyl and hydroxymethyl groups are activating, making the product susceptible to further iodination. To minimize this, use a stoichiometric amount of the iodinating agent. Slow, dropwise addition of the reagent at a controlled temperature (0 °C) is also crucial to prevent localized high concentrations of the iodinating species.[2]

    • Formation of Isomers: While the ortho position to the hydroxyl group is sterically hindered, some para-iodination might occur. The choice of iodinating reagent and reaction conditions can influence regioselectivity. Milder iodinating agents may offer better control.

    • Oxidation of the Starting Material or Product: The oxidizing agents used to generate the electrophilic iodine species can sometimes oxidize the alcohol or phenol functionalities. Ensure that the reaction temperature is kept low and that the oxidizing agent is added slowly.

Problem 3: The Iodination Reaction Does Not Proceed to Completion

  • Question: My iodination reaction is sluggish and does not go to completion, leaving a significant amount of starting material. What can I do to drive the reaction forward?

  • Answer: Incomplete iodination can be due to several factors:

    • Insufficiently Reactive Iodinating Agent: Elemental iodine itself is often not reactive enough for electrophilic aromatic substitution.[2] An oxidizing agent (e.g., sodium hypochlorite, hydrogen peroxide, or nitric acid) is typically required to generate a more potent electrophile, such as hypoiodous acid (HOI) or the iodonium ion (I+).[2][3]

    • Incorrect pH: The pH of the reaction medium can significantly impact the reactivity of the phenol and the nature of the iodinating species. For many phenol iodinations, slightly acidic to neutral conditions are optimal.

    • Low Temperature: While low temperatures are used to control selectivity, a very low temperature might slow down the reaction rate excessively. If the reaction is clean but slow, consider allowing it to warm to room temperature after the initial addition of the iodinating agent.

Frequently Asked Questions (FAQs)

Synthesis of Vanillyl Alcohol

  • Q1: What is a typical protocol for the reduction of vanillin to vanillyl alcohol?

    • A1: A common and effective method involves the use of sodium borohydride (NaBH4) as the reducing agent. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Q2: What are the expected yields for the reduction of vanillin?

    • A2: Yields can vary depending on the specific procedure and scale. However, with careful execution, yields of around 49% have been reported.[2]

Iodination of Vanillyl Alcohol

  • Q3: What are the common methods for the iodination of phenols like vanillyl alcohol?

    • A3: A widely used method involves the in-situ generation of an electrophilic iodine species. This is often achieved by combining a source of iodide (like sodium iodide or potassium iodide) with an oxidizing agent such as sodium hypochlorite (bleach), hydrogen peroxide, or Oxone®.[2][4]

  • Q4: How can I control the regioselectivity of the iodination to favor the 2-position?

    • A4: The hydroxyl group is an ortho-, para-director. In vanillyl alcohol, the para position to the hydroxyl group is occupied by the hydroxymethyl group. Therefore, substitution is directed to the ortho positions. To achieve mono-iodination at the 2-position, it is crucial to control the stoichiometry of the reagents and the reaction conditions (e.g., low temperature and slow addition of the iodinating agent) to prevent di-iodination at the 6-position.

  • Q5: What are the potential side products in the iodination of vanillyl alcohol?

    • A5: The main side products are the di-iodinated product (2,6-diiodo-4-(hydroxymethyl)-6-methoxyphenol) and potentially small amounts of the other mono-iodo isomer if the directing group effects are not perfectly selective. Over-oxidation can also lead to other degradation products.

Purification and Characterization

  • Q6: How can I purify the final product, this compound?

    • A6: Purification can typically be achieved by recrystallization. If isomeric impurities are present, column chromatography may be necessary.

  • Q7: What analytical techniques are suitable for characterizing the product?

    • A7: The structure and purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) can be used to assess purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of Vanillin to Vanillyl Alcohol

Reducing AgentSolventTemperature (°C)Reaction Time (min)Reported Yield (%)Reference
Sodium BorohydrideEthanol0 to rt40~49[2]
Sodium Borohydride1M NaOH10-1530Not specified[5]

Table 2: Iodination of Vanillin - A Model for Vanillyl Alcohol Iodination

Iodinating SystemSolventTemperature (°C)Reaction Time (h)ProductReported Yield (%)Reference
NaI / NaOCl (bleach)Ethanol0 to rt~0.35-IodovanillinGood (not specified)[2]
Oxone® / KIWaterReflux15-IodovanillinNot specified[4]
I₂ / KI / NaHCO₃WaterNot specifiedNot specified5-IodovanillinNot specified[4]
N-IodosuccinimideHexafluoroisopropanolNot specifiedNot specified5-IodovanillinNot specified[4]
KI₃ / Acetic Acid / NaIO₄Not specifiedNot specifiedNot specified5-IodovanillinNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl Alcohol) from Vanillin

  • Dissolution: In a round-bottom flask, dissolve vanillin (1.0 eq) in ethanol.

  • Cooling: Cool the solution in an ice bath with stirring.

  • Preparation of Reducing Agent: In a separate container, dissolve sodium borohydride (1.1 eq) in a 1 M sodium hydroxide solution.

  • Addition: Slowly add the sodium borohydride solution dropwise to the cooled vanillin solution over a period of 10-15 minutes, maintaining the temperature below 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 2.5 M hydrochloric acid dropwise until the solution is acidic (check with pH paper). This will quench the excess sodium borohydride.

  • Precipitation: Continue stirring in the ice bath for another 10-15 minutes to allow for complete precipitation of the product.

  • Isolation: Collect the white precipitate by vacuum filtration, washing with ice-cold water.

  • Drying: Dry the product to obtain vanillyl alcohol.

Protocol 2: Synthesis of this compound

  • Dissolution: In a round-bottom flask, dissolve vanillyl alcohol (1.0 eq) and sodium iodide (1.0 eq) in ethanol.

  • Cooling: Cool the mixture in an ice bath with stirring.

  • Addition of Oxidant: Slowly add a solution of sodium hypochlorite (bleach, 1.1 eq) dropwise over 10-15 minutes, ensuring the temperature remains low. The solution may change color.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 10-20 minutes. Monitor the reaction progress by TLC.

  • Workup: Add a 10% aqueous solution of sodium thiosulfate to quench any remaining oxidant.

  • Acidification: Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Isolation: Cool the mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Reduction of Vanillin cluster_step2 Step 2: Iodination of Vanillyl Alcohol Vanillin Vanillin Dissolve_V Dissolve_V Vanillin->Dissolve_V Ethanol Cool_V Cool_V Dissolve_V->Cool_V Ice Bath Add_R Add_R Cool_V->Add_R Slow Addition NaBH4 NaBH4 Prepare_R Prepare_R NaBH4->Prepare_R 1M NaOH Prepare_R->Add_R React_V React_V Add_R->React_V Stir at RT Quench Quench React_V->Quench HCl Precipitate Precipitate Quench->Precipitate Filter_Dry_V Filter_Dry_V Precipitate->Filter_Dry_V Vacuum Filtration Vanillyl_Alcohol Vanillyl_Alcohol Filter_Dry_V->Vanillyl_Alcohol Dissolve_I Dissolve_I Vanillyl_Alcohol->Dissolve_I Ethanol, NaI Cool_I Cool_I Dissolve_I->Cool_I Ice Bath Add_O Add_O Cool_I->Add_O NaOCl NaOCl NaOCl->Add_O Slow Addition React_I React_I Add_O->React_I Stir at RT Workup Workup React_I->Workup Na2S2O3 Acidify Acidify Workup->Acidify HCl Isolate Isolate Acidify->Isolate Vacuum Filtration Purify Purify Isolate->Purify Recrystallization Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for the two-step synthesis.

Troubleshooting_Iodination cluster_low_yield Troubleshooting Low Yield cluster_multiple_products Troubleshooting Multiple Products Start Iodination Reaction Issues Low_Yield Low or No Reaction Start->Low_Yield Multiple_Products Multiple Products (TLC) Start->Multiple_Products Cause_Reactivity Inactive Iodinating Agent Low_Yield->Cause_Reactivity Cause_pH Incorrect pH Low_Yield->Cause_pH Cause_Polyiodination Polyiodination Multiple_Products->Cause_Polyiodination Cause_Isomers Isomer Formation Multiple_Products->Cause_Isomers Cause_Oxidation Oxidation of Substrate/Product Multiple_Products->Cause_Oxidation Solution_Reactivity Add/Increase Oxidizing Agent (e.g., NaOCl, H₂O₂) Cause_Reactivity->Solution_Reactivity Solution_pH Adjust pH to slightly acidic/neutral Cause_pH->Solution_pH Solution_Polyiodination - Use stoichiometric reagents - Slow, dropwise addition - Maintain low temperature Cause_Polyiodination->Solution_Polyiodination Solution_Isomers - Use milder iodinating agent - Optimize reaction conditions Cause_Isomers->Solution_Isomers Solution_Oxidation - Maintain low temperature - Slow addition of oxidant Cause_Oxidation->Solution_Oxidation

Caption: Troubleshooting guide for the iodination step.

References

Technical Support Center: Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, also known as 5-iodovanillyl alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the formation of side products.

Problem 1: Low Yield of the Desired Product and Presence of Multiple Spots on TLC

Potential Cause Suggested Solution
Over-iodination: The primary side products in the iodination of phenols are often di- and tri-iodinated compounds. This occurs when the reaction is too vigorous or the stoichiometry is not carefully controlled.Control Reaction Rate: Add the iodinating agent (e.g., sodium hypochlorite solution) dropwise and slowly to the reaction mixture, especially during the initial phase.[1] Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath to moderate the reaction rate. Stoichiometry: Use a slight excess of the starting material (vanillyl alcohol) relative to the iodinating agent to minimize the chance of multiple iodinations.
Oxidation of the Hydroxymethyl Group: The benzylic alcohol functional group is susceptible to oxidation to the corresponding aldehyde (vanillin) or carboxylic acid (vanillic acid), particularly if the reaction temperature is not controlled or if there is an excess of the oxidizing agent.Temperature Control: Strictly maintain the reaction temperature at the recommended level (typically 0-5 °C). Avoid Excess Oxidant: Use the calculated stoichiometric amount of the oxidizing agent (e.g., sodium hypochlorite).
Etherification of the Hydroxymethyl Group: If using an alcohol solvent such as ethanol, there is a possibility of forming the corresponding ethyl ether as a side product, particularly under acidic conditions.Choice of Solvent: Consider using a non-alcoholic solvent system if etherification is a persistent issue. pH Control: Maintain the pH of the reaction mixture within the recommended range to avoid acid-catalyzed etherification.
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.Reaction Time: Ensure the reaction is stirred for the recommended duration after the addition of all reagents. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

Problem 2: Product is a Dark Color or Oily Instead of a Crystalline Solid

Potential Cause Suggested Solution
Presence of Residual Iodine: A brown or dark color in the crude product often indicates the presence of unreacted iodine.Quenching: After the reaction is complete, quench any remaining iodine by adding a solution of sodium thiosulfate until the dark color disappears.[1]
Formation of Polymeric Side Products: Phenols can undergo oxidative coupling to form colored polymeric materials, especially under harsh reaction conditions.Mild Conditions: Employ mild reaction conditions, including controlled temperature and slow addition of reagents.
Impurities Inhibiting Crystallization: The presence of significant amounts of side products or residual solvent can prevent the desired product from crystallizing.Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture. If recrystallization is ineffective, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most frequently observed side product is the di-iodinated species, 4-(Hydroxymethyl)-2,6-diiodo-phenol. This arises from the high reactivity of the phenol ring towards electrophilic substitution.[1] Careful control of stoichiometry and reaction conditions is crucial to minimize its formation.

Q2: Can the hydroxymethyl group be oxidized during the iodination reaction?

A2: Yes, oxidation of the benzylic hydroxymethyl group to an aldehyde (5-iodovanillin) or a carboxylic acid (5-iodovanillic acid) is a potential side reaction. This is more likely to occur if the reaction temperature is not kept low or if an excess of the oxidizing agent (often generated in situ from sodium hypochlorite) is used.

Q3: Is it possible for the starting material, vanillyl alcohol, to react with the ethanol solvent?

A3: Under certain conditions, particularly acidic ones, the hydroxymethyl group of vanillyl alcohol can undergo an etherification reaction with the ethanol solvent to form 4-(Ethoxymethyl)-2-iodo-6-methoxyphenol.

Q4: How can I purify the final product to remove side products?

A4: The most common method for purifying this compound is recrystallization. A mixture of ethanol and water is often effective. For more challenging separations, column chromatography using silica gel may be required.

Q5: What is a "greener" method for this iodination?

A5: A more environmentally friendly approach involves the in-situ generation of the iodinating agent from sodium iodide (NaI) and sodium hypochlorite (NaOCl, household bleach) in an ethanol/water solvent system.[1][2] This method avoids the use of harsher reagents like molecular iodine and strong oxidizing acids.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the iodination of vanillin, a close structural analog of vanillyl alcohol. The data is intended to provide a general expectation for the synthesis of this compound.

Parameter Value Notes
Typical Yield 60-75%Based on the iodination of vanillin. Actual yields may vary depending on the specific reaction conditions and scale.
Purity (after recrystallization) >95%Recrystallization is generally effective at removing the major side products.
Common Impurities Di-iodinated product, Unreacted starting materialThe ratio of mono- to di-iodinated product is highly dependent on the reaction conditions.

Experimental Protocols

Key Experiment: Iodination of Vanillyl Alcohol using NaI and NaOCl

This protocol is adapted from the well-established procedure for the iodination of vanillin.[1]

Materials:

  • Vanillyl alcohol

  • Sodium iodide (NaI)

  • Ethanol

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, check concentration)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillyl alcohol and sodium iodide in ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the sodium hypochlorite solution dropwise to the stirred mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add sodium thiosulfate solution to quench any unreacted iodine (the dark color should disappear).

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

Reaction_Pathway Vanillyl Alcohol Vanillyl Alcohol This compound This compound Vanillyl Alcohol->this compound Iodination (Desired) Oxidized Product (Aldehyde/Acid) Oxidized Product (Aldehyde/Acid) Vanillyl Alcohol->Oxidized Product (Aldehyde/Acid) Oxidation Etherified Product Etherified Product Vanillyl Alcohol->Etherified Product Etherification (with EtOH) Di-iodinated Product Di-iodinated Product This compound->Di-iodinated Product Further Iodination

Caption: Reaction scheme showing the desired synthesis and potential side products.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions Low Yield / Multiple Spots Low Yield / Multiple Spots Over-iodination Over-iodination Low Yield / Multiple Spots->Over-iodination Oxidation Oxidation Low Yield / Multiple Spots->Oxidation Etherification Etherification Low Yield / Multiple Spots->Etherification Incomplete Reaction Incomplete Reaction Low Yield / Multiple Spots->Incomplete Reaction Control Temperature & Rate Control Temperature & Rate Over-iodination->Control Temperature & Rate Check Stoichiometry Check Stoichiometry Over-iodination->Check Stoichiometry Oxidation->Control Temperature & Rate Modify Solvent / pH Modify Solvent / pH Etherification->Modify Solvent / pH Increase Reaction Time / Monitor Increase Reaction Time / Monitor Incomplete Reaction->Increase Reaction Time / Monitor

Caption: Troubleshooting workflow for low yield and product impurity issues.

References

Degradation of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound, like many phenolic compounds, is influenced by several factors. The most significant are pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2][3] Phenolic compounds are susceptible to oxidation, and this process can be accelerated by alkaline pH, elevated temperatures, and UV or ambient light.[1][3]

Q2: What is the recommended pH range for storing solutions of this compound to minimize degradation?

A2: While specific data for this exact molecule is limited, phenolic compounds are generally more stable in acidic to neutral pH ranges.[1][2] Alkaline conditions can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation. Therefore, storage in a buffered solution with a pH between 4 and 6 is recommended to enhance stability.

Q3: How should I store solutions of this compound?

A3: To maximize stability, solutions should be stored at low temperatures (2-8°C or frozen), protected from light by using amber vials or by wrapping the container in aluminum foil, and blanketed with an inert gas like nitrogen or argon to minimize exposure to oxygen.[3]

Q4: What are the likely degradation products of this compound?

A4: Based on the degradation pathways of structurally similar compounds like vanillyl alcohol and guaiacol, the following degradation products are plausible:

  • Oxidation of the hydroxymethyl group: This can lead to the formation of the corresponding aldehyde (5-iodo-vanillin) and subsequently the carboxylic acid (5-iodo-vanillic acid).[4][5]

  • Oxidation of the phenol group: This can result in the formation of quinone-type structures.[6]

  • De-iodination: The carbon-iodine bond may be cleaved, particularly under photolytic conditions, leading to the formation of 4-(Hydroxymethyl)-2-methoxyphenol (vanillyl alcohol).

  • Demethylation: The methoxy group could be cleaved to form a catechol derivative.[7][8]

Q5: I see a color change in my solution over time. What does this indicate?

A5: A color change, typically to a yellow or brown hue, often indicates the formation of oxidized species, such as quinones or polymeric degradation products. This is a common observation for phenolic compounds undergoing degradation.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Loss of Purity / Unexpected Peaks in HPLC Degradation of the compound due to improper storage or experimental conditions.1. Verify the pH of your solution. Adjust to a slightly acidic pH (4-6) if appropriate for your experiment. 2. Ensure the solution is protected from light and stored at a low temperature. 3. De-gas solvents to remove dissolved oxygen. 4. Perform a forced degradation study to identify potential degradants and confirm if the new peaks match.
Decreased Potency or Activity in Assays The active compound has degraded, reducing its effective concentration.1. Prepare fresh solutions immediately before use. 2. Re-evaluate storage conditions (see Q3 in FAQs). 3. Use a stability-indicating analytical method (e.g., HPLC) to quantify the compound's purity before each experiment.
Solution Turns Yellow/Brown Oxidation of the phenolic group.1. Minimize exposure to air/oxygen by purging the vial with nitrogen or argon. 2. Add an antioxidant (e.g., ascorbic acid, EDTA) to the solution, if it does not interfere with your experiment.[9] 3. Confirm that the storage container is properly sealed and protected from light.
Precipitate Forms in Solution Formation of insoluble degradation products or change in solubility due to pH shifts.1. Analyze the precipitate to determine if it is a degradant. 2. Check the pH of the solution; degradation can sometimes alter the pH, affecting solubility. 3. Consider using a co-solvent or a different buffer system to maintain solubility.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate its potential stability profile. These are for illustrative purposes only.

Table 1: Effect of pH on the Stability of this compound in Solution After 48 Hours.

Condition Temperature Light Condition % Degradation (Hypothetical)
pH 3 (0.01 M HCl)25°CDark1-2%
pH 7 (Phosphate Buffer)25°CDark5-8%
pH 10 (Carbonate Buffer)25°CDark15-25%
pH 3 (0.01 M HCl)25°CAmbient Light3-5%
pH 7 (Phosphate Buffer)25°CAmbient Light10-15%
pH 10 (Carbonate Buffer)25°CAmbient Light25-40%

Table 2: Effect of Stress Conditions on Degradation.

Stress Condition Description % Degradation (Hypothetical) Major Degradants Observed (Hypothetical)
Acid Hydrolysis 0.1 M HCl at 60°C for 24h< 5%Minor de-iodination product
Base Hydrolysis 0.1 M NaOH at 60°C for 8h30-50%Oxidation products (aldehyde, acid), quinones
Oxidation 3% H₂O₂ at 25°C for 12h40-60%Oxidation products (aldehyde, acid), quinones
Thermal 80°C in solid state for 48h< 2%Minimal degradation
Photolytic UV light (254 nm) for 24h15-25%De-iodination product, quinones

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways and develop a stability-indicating analytical method for this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase for analysis.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve a known amount in methanol for analysis.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound (in quartz cuvette) to UV light (254 nm) in a photostability chamber for 24 hours. Keep a control sample in the dark.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2) to determine the percentage of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time 0 min: 80% A, 20% BTime 20 min: 20% A, 80% BTime 25 min: 20% A, 80% BTime 26 min: 80% A, 20% BTime 30 min: 80% A, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL

Visualizations

Degradation_Pathway main This compound aldehyde 5-Iodo-vanillin (Aldehyde) main->aldehyde Oxidation (O₂, H₂O₂, Base) deiodinated Vanillyl Alcohol (De-iodinated) main->deiodinated Photolysis (UV Light) quinone Quinone-type Products main->quinone Oxidation (Phenol Ring) acid 5-Iodo-vanillic Acid (Carboxylic Acid) aldehyde->acid Oxidation

Caption: Plausible degradation pathways for this compound.

Workflow start Start: Compound in Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample Collect Samples at Time Points stress->sample hplc Analyze via Stability-Indicating HPLC sample->hplc data Quantify Degradation & Identify Degradants hplc->data end End: Assess Stability Profile data->end Troubleshooting_Tree issue Unexpected Result? (e.g., Low Purity, Color Change) check_storage Review Storage Conditions (Temp, Light, Air Exposure) issue->check_storage Yes check_ph Measure Solution pH issue->check_ph Yes check_age Check Age of Solution issue->check_age Yes storage_ok Storage OK? check_storage->storage_ok ph_ok pH in Stable Range (4-6)? check_ph->ph_ok age_ok Solution Freshly Prepared? check_age->age_ok storage_ok->ph_ok Yes remedy_storage Action: Store properly (Cold, Dark, Inert Gas) storage_ok->remedy_storage No ph_ok->age_ok Yes remedy_ph Action: Buffer solution to acidic pH ph_ok->remedy_ph No age_ok->issue Yes, problem persists. Consider other factors. remedy_age Action: Prepare fresh solution before use age_ok->remedy_age No

References

Technical Support Center: Purification of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the likely impurities?

A1: The most common synthetic route is the electrophilic iodination of the starting material, 4-(Hydroxymethyl)-2-methoxyphenol (also known as vanillyl alcohol). This reaction typically uses an iodine source, such as potassium iodide (KI) or sodium iodide (NaI), in the presence of an oxidizing agent like Oxone® or sodium hypochlorite (bleach).[1][2][3][4]

Potential impurities include:

  • Unreacted Starting Material: 4-(Hydroxymethyl)-2-methoxyphenol.

  • Di-iodinated Byproducts: Although the reaction conditions generally favor mono-iodination, the formation of a di-iodo species is possible.

  • Oxidized Impurities: The oxidizing agents used in the reaction can potentially oxidize the hydroxymethyl group to the corresponding aldehyde (5-iodovanillin) or carboxylic acid (5-iodovanillic acid).

  • Residual Reagents: Traces of iodine or the oxidizing agent may remain.

Q2: My final product has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a strong indicator of impurities. The presence of unreacted starting material or any of the potential side products will disrupt the crystal lattice of your pure compound, leading to these observations. Further purification is necessary.

Q3: How can I effectively remove unreacted 4-(Hydroxymethyl)-2-methoxyphenol from my product?

A3: Both recrystallization and column chromatography are effective methods. The starting material is generally more polar than the iodinated product. Therefore, during column chromatography, the product will likely elute before the starting material. For recrystallization, selecting an appropriate solvent system where the product has lower solubility than the impurity at cooler temperatures is key.

Q4: What are the best analytical techniques to assess the purity of my this compound?

A4: The following techniques are recommended:

  • ¹H NMR Spectroscopy: This is an excellent method to confirm the structure and assess for the presence of unreacted starting material or other aromatic impurities.[2][5] The disappearance of the proton signal at the 5-position of the aromatic ring and the appearance of new aromatic signals are indicative of successful iodination.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of your sample and help to resolve different impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. For the related compound, 5-iodovanillin, a melting point of 183–185°C has been reported.[4]

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the purity and to determine the appropriate solvent system for column chromatography.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the correct stoichiometry of reagents.- Increase the reaction time or temperature, monitoring by TLC.- Confirm the activity of the oxidizing agent.
Product loss during workup or purification.- Optimize extraction procedures.- For recrystallization, avoid using an excessive amount of solvent and ensure slow cooling.- For column chromatography, use an appropriate column size and collect smaller fractions.
Product is colored (e.g., yellow or brown) Presence of residual iodine.Wash the crude product with an aqueous solution of sodium thiosulfate to quench any remaining iodine.[1]
Formation of colored impurities.Purify the product by recrystallization or column chromatography.
Multiple spots on TLC Presence of unreacted starting material and/or byproducts.- Perform column chromatography to separate the components.- Attempt recrystallization with different solvent systems.
¹H NMR shows the presence of starting material Incomplete reaction or inefficient purification.- Re-subject the material to the purification procedure (recrystallization or column chromatography).- If the amount of starting material is high, consider re-running the reaction with fresh reagents.
¹H NMR shows signals corresponding to an aldehyde Oxidation of the hydroxymethyl group.- Use a milder oxidizing agent or control the reaction temperature more carefully.- Separate the aldehyde impurity using column chromatography.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline for the recrystallization of this compound, adapted from methods for similar compounds.[4][6][7]

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water) to find a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in one solvent and insoluble in the other. Common solvent pairs for similar compounds include ethanol/water and acetone/water.[4]

  • Dissolution: In a flask, add the minimum amount of the hot solvent (or the "good" solvent of a pair) to your crude product to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool as described.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This is a general procedure for purification by flash column chromatography.[6][7]

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent Selection: Determine the optimal solvent system using TLC. A good system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A mixture of hexanes and ethyl acetate is a common starting point.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Vanillyl Alcohol Vanillyl Alcohol Crude Product Crude Product Vanillyl Alcohol->Crude Product Iodination Iodination Reagents Iodination Reagents Iodination Reagents->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product NMR NMR Pure Product->NMR HPLC HPLC Pure Product->HPLC Melting Point Melting Point Pure Product->Melting Point

Caption: Experimental workflow for the synthesis and purification of this compound.

G Start Start ImpureProduct Impure Product (e.g., low melting point, multiple TLC spots) Start->ImpureProduct CheckNMR Analyze ¹H NMR ImpureProduct->CheckNMR StartingMaterial Unreacted Starting Material Present? CheckNMR->StartingMaterial OxidizedImpurity Oxidized Impurity (Aldehyde) Present? StartingMaterial->OxidizedImpurity No ColumnChromatography Perform Column Chromatography StartingMaterial->ColumnChromatography Yes OtherImpurity Other Impurities Present? OxidizedImpurity->OtherImpurity No OxidizedImpurity->ColumnChromatography Yes Recrystallize Recrystallize Product OtherImpurity->Recrystallize Yes PureProduct Pure Product OtherImpurity->PureProduct No RecheckPurity Re-analyze Purity ColumnChromatography->RecheckPurity OptimizeReaction Optimize Reaction Conditions (e.g., milder oxidant, temperature control) ColumnChromatography->OptimizeReaction If separation is difficult Recrystallize->RecheckPurity RecheckPurity->PureProduct

References

Overcoming solubility issues with 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol. The following information is designed to address common challenges, with a focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

A1: Direct, experimentally determined solubility data for this compound in a range of common laboratory solvents is limited in publicly available literature. However, based on its chemical structure and data from suppliers, we can summarize its key properties. The non-iodinated parent compound, vanillyl alcohol, is known to be soluble in hot water and various organic solvents, which can serve as a useful reference.[1][2]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundVanillyl Alcohol (Non-iodinated analog)
Molecular Formula C₈H₉IO₃C₈H₁₀O₃
Molecular Weight 280.06 g/mol 154.16 g/mol
Appearance PowderWhite to off-white crystalline solid
Melting Point 132-137 °C114-115 °C[1]
Calculated logP ~1.3 - 1.5~0.42 - 0.74[3]
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 33
General Solubility Expected to have moderate lipophilicity.Soluble in hot water, ethanol, ether, benzene, and oils.[1][2]

Q2: I am having trouble dissolving this compound for my in vitro assay. What solvents should I try?

A2: Given the compound's predicted moderate lipophilicity, starting with common water-miscible organic solvents is recommended. For biological assays, Dimethyl Sulfoxide (DMSO) is a standard choice for creating concentrated stock solutions of poorly soluble compounds.[4][5] Ethanol is another viable option. For other applications, based on the solubility of its analog vanillyl alcohol, solvents like methanol, ethyl acetate, and potentially warm water could be effective.[1][6]

Q3: Are there any known biological activities or signaling pathways associated with this compound?

A3: While specific studies on the biological activity of this compound are not extensively documented, its structural class (guaiacol derivatives) is associated with various biological effects. Guaiacol and its derivatives have been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties.[7][8] These activities often involve the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB->NF-κB releases Gene Expression Gene Expression NF-κB_n->Gene Expression induces G Start Start Dissolve_in_DMSO Dissolve compound in 100% DMSO to create a high-concentration stock. Start->Dissolve_in_DMSO Dilute_in_Buffer Dilute stock solution into aqueous buffer. Dissolve_in_DMSO->Dilute_in_Buffer Check_Precipitation Precipitation? Dilute_in_Buffer->Check_Precipitation Lower_Concentration Lower final compound concentration. Check_Precipitation->Lower_Concentration Yes Ready_for_Assay Solution ready for assay. Check_Precipitation->Ready_for_Assay No Lower_Concentration->Dilute_in_Buffer Use_Cosolvent Add a co-solvent (e.g., PEG400). Lower_Concentration->Use_Cosolvent Adjust_pH Adjust buffer pH. Lower_Concentration->Adjust_pH G Start Start Weigh_Compound Weigh Compound Start->Weigh_Compound Add_Solvent Add Primary Solvent (e.g., DMSO) Weigh_Compound->Add_Solvent Vortex_Heat Vortex/Gentle Heat Add_Solvent->Vortex_Heat Check_Dissolution Completely Dissolved? Vortex_Heat->Check_Dissolution Add_More_Solvent Incrementally Add More Solvent Check_Dissolution->Add_More_Solvent No Stock_Solution High-Concentration Stock Solution Check_Dissolution->Stock_Solution Yes Add_More_Solvent->Vortex_Heat Store Aliquot and Store at -20°C/-80°C Stock_Solution->Store

References

Technical Support Center: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges related to the synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, also known as 5-iodovanillyl alcohol. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common hurdles in the electrophilic iodination of vanillyl alcohol and related phenolic compounds.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective generation of the electrophilic iodine species. 2. Reaction conditions are too mild (temperature too low, insufficient reaction time). 3. Degradation of the starting material or product.1. Ensure the oxidizing agent (e.g., NaOCl, Oxone®) is fresh and added correctly. For NaOCl, slow, dropwise addition is critical.[1] 2. Gradually increase the reaction temperature or extend the reaction time, monitoring progress with Thin Layer Chromatography (TLC). 3. Phenols can be sensitive to strongly oxidative or basic conditions; ensure pH control where necessary.[2]
Formation of Poly-iodinated Products 1. Stoichiometry of the iodinating reagent is too high. 2. The rate of addition of the oxidizing agent is too fast, creating localized high concentrations of the electrophile.[1] 3. The activated aromatic ring is highly susceptible to multiple substitutions.1. Use a 1:1 molar ratio of the starting material to the iodine source. The extent of iodination can be controlled by stoichiometry.[1] 2. Add the oxidizing agent (e.g., bleach) dropwise over an extended period (e.g., 30-60 minutes) while maintaining a low temperature (0 °C) to control the reaction rate.[1] 3. Purify the desired mono-iodinated product from di- or tri-iodinated impurities via recrystallization.[1]
Reaction Mixture Turns Dark Purple/Black 1. Formation of elemental iodine (I₂).This is often expected, especially in methods generating iodine in situ. The color should be discharged during the workup step by adding a quenching agent like aqueous sodium thiosulfate (Na₂S₂O₃).[3]
Product Does Not Precipitate Upon Acidification 1. The solution is not sufficiently acidic. 2. The product is highly soluble in the reaction solvent mixture. 3. Insufficient cooling of the mixture.1. Check the pH with pH paper and add more acid (e.g., 3M HCl) until the solution is acidic (pH 2-4 is often sufficient).[1][3] 2. If the product remains dissolved, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[4][5] 3. Ensure the flask is thoroughly cooled in an ice bath for at least 10-15 minutes to maximize precipitation.[3]
Difficulty in Product Purification 1. Presence of unreacted starting material and side products with similar polarity.1. Optimize the recrystallization solvent system. A mixture of solvents (e.g., ethanol/water) may be required to achieve good separation.[5] 2. If recrystallization is ineffective, consider column chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the iodination of vanillyl alcohol? A1: The iodination of vanillyl alcohol is an electrophilic aromatic substitution reaction. The strongly activating hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring increase its electron density, making it susceptible to attack by an electrophile. An oxidizing agent is typically used to convert an iodide salt (like NaI or KI) into a more potent electrophilic iodine species (like I⁺ or HOI).[2] The aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is eliminated to restore aromaticity, resulting in the iodinated product.[3]

Q2: Why does iodine substitute at the C5 position (ortho to the hydroxyl group)? A2: Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful ortho, para-directing activators.[6] The position para to the hydroxyl group is already occupied by the hydroxymethyl group. The two available ortho positions are C2 and C6. However, the C5 position (ortho to the -OH group and meta to the -OCH₃ group) is the most electronically activated site for electrophilic attack. Substitution at this position is sterically accessible and electronically favored, leading to the formation of this compound.

Q3: What are the advantages of using NaI and NaOCl (bleach) for iodination? A3: This method, often considered a "green chemistry" approach, offers several advantages. It avoids the use of elemental iodine, which can be difficult to work with, and harsh oxidizing agents like nitric acid.[3] The reagents, sodium iodide and household bleach, are inexpensive and readily available. The reaction is typically efficient, selective for mono-iodination when controlled, and uses more environmentally benign solvents like aqueous ethanol.[3]

Q4: Can I use other iodinating agents? A4: Yes, several other methods are reported for the iodination of similar phenolic compounds. These include:

  • Potassium Iodide (KI) and Oxone®: This is another green alternative that works well in aqueous systems.[4]

  • N-Iodosuccinimide (NIS): A common and effective reagent for iodination.

  • Iodine monochloride (ICl): A powerful iodinating agent, though it requires careful handling.

  • Molecular Iodine (I₂) with an Oxidizing Agent: Traditional methods often use I₂ with an oxidant like nitric acid or sodium periodate.[3][4]

Q5: What is the purpose of the sodium thiosulfate wash during the workup? A5: The sodium thiosulfate (Na₂S₂O₃) solution is used to quench the reaction by reducing any unreacted elemental iodine (I₂) to colorless iodide ions (I⁻). This step is crucial for stopping the reaction and simplifying the purification process, as it removes the colored iodine impurity.[3]

Comparative Data on Iodination Methods

The following table summarizes various conditions used for the iodination of vanillin, a structurally analogous compound, providing a reference for optimizing the synthesis of 5-iodovanillyl alcohol.

Iodinating System Solvent Temperature Time Typical Yield Reference
NaI / NaOCl (Bleach)Ethanol / Water0 °C to RT~1.5 hoursGood[3]
KI / Oxone®WaterReflux (100 °C)1 hour~85-95%[4]
I₂ / KI / NaHCO₃WaterNot SpecifiedNot SpecifiedHigh[4]
N-Iodosuccinimide (NIS)HexafluoroisopropanolNot SpecifiedNot SpecifiedHigh[4]

Visualizing the Process

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the key chemical transformations and experimental steps.

Reaction_Mechanism Electrophilic Iodination Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Rearomatization NaI NaI + NaOCl I_plus Electrophilic Iodine (e.g., I⁺, HOI) NaI->I_plus Oxidation StartMat Vanillyl Alcohol SigmaComplex Sigma Complex (Arenium Ion) (Resonance Stabilized) StartMat->SigmaComplex + I⁺ Product 5-Iodovanillyl Alcohol SigmaComplex->Product - H⁺

Caption: Generalized mechanism for electrophilic aromatic iodination.

Experimental_Workflow Experimental Synthesis Workflow reagents 1. Dissolve Vanillyl Alcohol & NaI in aq. Ethanol cooling 2. Cool Mixture to 0 °C (Ice Bath) reagents->cooling addition 3. Add NaOCl (Bleach) Dropwise (over 30-60 min) cooling->addition stirring 4. Stir at 0 °C, then Warm to RT addition->stirring quench 5. Quench with Na₂S₂O₃ Solution stirring->quench acidify 6. Acidify with HCl to Precipitate Product quench->acidify filter 7. Collect Solid by Vacuum Filtration acidify->filter purify 8. Purify by Recrystallization filter->purify analyze 9. Analyze Product (TLC, NMR, MP) purify->analyze

Caption: A typical experimental workflow for the iodination reaction.

Troubleshooting_Flowchart Troubleshooting Decision Tree start Reaction Complete? check_tlc Check TLC/LCMS start->check_tlc Monitor Reaction precipitate Precipitate Formed? start->precipitate Yes (After Workup) check_tlc->start No no_product Action: Increase time/temp Check reagent quality check_tlc->no_product Starting Material Remains low_yield Low Yield? precipitate->low_yield Yes extract Action: Extract with organic solvent precipitate->extract No optimize_cryst Action: Optimize recrystallization solvent low_yield->optimize_cryst Yes success Success: Purified Product low_yield->success No extract->success optimize_cryst->success

Caption: A decision tree for troubleshooting common reaction outcomes.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from established procedures for the iodination of vanillin using sodium iodide and sodium hypochlorite and should be effective for vanillyl alcohol.[1][3]

Materials:

  • Vanillyl alcohol (4-(Hydroxymethyl)-2-methoxyphenol)

  • Sodium iodide (NaI)

  • Ethanol

  • Sodium hypochlorite (NaOCl, commercial bleach, ~6-8%)

  • 3 M Hydrochloric acid (HCl)

  • 10% (w/w) Sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Ice

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting vanillyl alcohol (1.0 eq) and sodium iodide (1.05 eq) in ethanol and water (a 1:1 mixture is a good starting point).

  • Cooling: Cool the reaction flask in an ice-water bath with stirring for approximately 10-15 minutes until the internal temperature is near 0 °C.

  • Addition of Oxidant: Transfer sodium hypochlorite solution (1.1 eq) into an addition funnel. Add the bleach solution dropwise to the stirring reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 60 minutes. Remove the ice bath and let the mixture warm to room temperature, continuing to stir for another 10-20 minutes.

  • Quenching: Add the 10% sodium thiosulfate solution to the flask and stir for 5 minutes. The dark color of the solution should fade significantly or disappear.

  • Precipitation: Slowly acidify the reaction mixture by adding 3 M HCl. Monitor the pH with pH paper, aiming for a final pH of 2-4. A solid precipitate should form.

  • Isolation: Cool the flask in an ice bath for 10-15 minutes to maximize crystallization. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

References

Technical Support Center: NMR Spectroscopy of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering artifacts in the NMR spectra of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my phenolic hydroxyl (-OH) proton a broad singlet, and why does its chemical shift vary between samples?

A1: The broadening and chemical shift variability of the phenolic -OH proton are characteristic features due to several factors:

  • Chemical Exchange: The acidic phenolic proton can undergo rapid exchange with residual water (H₂O) in the NMR solvent or with other exchangeable protons (like the hydroxymethyl -OH).[1] This exchange happens on the NMR timescale, leading to a broadening of the signal.

  • Hydrogen Bonding: The extent of intermolecular hydrogen bonding can significantly influence the chemical shift.[1][2] Factors such as sample concentration, solvent, and temperature can alter these interactions, causing the peak to shift.

  • Solvent Effects: The choice of NMR solvent has a profound effect. Protic solvents will facilitate proton exchange, while aprotic solvents like DMSO-d₆ can slow down the exchange, sometimes resulting in a sharper peak.[1]

Q2: I see a broad peak that disappears when I add a drop of D₂O to my sample. What is this signal?

A2: This is a classic indication of an exchangeable proton, typically from a hydroxyl (-OH) or amine (-NH) group.[3][4] In the case of this compound, you have two such protons: the phenolic -OH and the hydroxymethyl -OH. When you add deuterium oxide (D₂O), the protons (¹H) on these groups rapidly exchange with deuterium (²H). Since deuterium is not observed in a standard ¹H NMR spectrum, the original peak disappears. This "D₂O shake" experiment is a definitive method for identifying -OH or -NH signals.[3]

Q3: My ¹H NMR spectrum shows unexpected sharp singlets at δ 7.26, 1.56, and 2.0-2.5 ppm. What are these?

A3: These are very common impurities, either from the NMR solvent itself or residual solvents from your reaction workup or purification.

  • δ ~7.26 ppm: Residual, non-deuterated chloroform (CHCl₃) in a CDCl₃ solvent.[5]

  • δ ~1.56 ppm: Water (H₂O). The chemical shift of water is highly dependent on the solvent and temperature.

  • δ ~2.10 ppm / ~2.50 ppm: Acetone or DMSO, respectively, if you are using those deuterated solvents.[6]

  • Other common solvents: Traces of ethyl acetate, hexane, or methanol from purification steps are also frequently observed.[4][5] It is highly recommended to consult a table of common NMR solvent impurities.[6][7][8][9]

Q4: All the peaks in my spectrum appear broad and poorly resolved. What could be the cause?

A4: General peak broadening across the entire spectrum usually points to an issue with the sample preparation or the spectrometer's setup, rather than a specific chemical phenomenon.

  • Poor Shimming: The most common cause is an inhomogeneous magnetic field, which requires "shimming."[10] Re-shimming the spectrometer is the first step in troubleshooting.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, causing peak broadening.[4] Diluting the sample may help.

  • Insoluble Material: The presence of suspended, insoluble material in the NMR tube will severely degrade the spectral quality. Ensure your sample is fully dissolved.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause extreme peak broadening.[11] This can sometimes be a problem if metal catalysts were used in the synthesis.

Q5: My spectrum has a "rolling" or crooked baseline, making integration difficult. How can I fix this?

A5: A distorted baseline can arise from several issues:

  • Improper Phasing: This is the most common cause. Manual phase correction of the spectrum (both zero-order and first-order) within the NMR software is required.[10]

  • Delayed Acquisition: An improperly set acquisition delay before the start of data collection can distort the first few points of the Free Induction Decay (FID), leading to baseline roll.

  • Broad Background Signals: Very broad signals, for instance from polymeric material or the glass of the NMR tube, can contribute to a non-flat baseline.[10]

Q6: In my ¹³C NMR spectrum, the peak intensities don't seem to correlate with the number of carbon atoms. Is this normal?

A6: Yes, this is completely normal for a standard proton-decoupled ¹³C NMR spectrum. Unlike in ¹H NMR, the peak areas in ¹³C NMR are generally not proportional to the number of nuclei. This is due to two main factors:

  • Long Relaxation Times: Carbon atoms, especially quaternary carbons (those with no attached protons), can have very long relaxation times. If the delay between scans is not long enough, these signals will not fully relax and will appear smaller.

  • Nuclear Overhauser Effect (NOE): During proton decoupling, energy is transferred from the protons to the nearby carbon atoms. This enhances the signal of carbons with attached protons (CH, CH₂, CH₃) but not quaternary carbons.[12] Therefore, quaternary carbon signals are often significantly smaller than those of protonated carbons.

Data Presentation

Predicted NMR Chemical Shifts for this compound

The following table summarizes the expected chemical shifts (δ) in ppm. Actual values may vary depending on the solvent and concentration.

GroupType¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Ar-HAromatic CH~6.8 - 7.2~110 - 130Two singlets or narrow doublets.
Ar-OHPhenolic OH4.0 - 8.0 (broad)N/AShift is highly variable; disappears on D₂O exchange.[3][13]
-CH₂OHHydroxymethyl CH₂~4.5~65Expected to be a singlet.
-CH₂OHHydroxymethyl OH1.5 - 4.0 (broad)N/AShift is variable; disappears on D₂O exchange.
-OCH₃Methoxy CH₃~3.8~56Sharp singlet.[14]
Ar-C-OCH₃Aromatic CN/A~145 - 155Quaternary carbon.
Ar-C-OHAromatic CN/A~140 - 150Quaternary carbon.
Ar-C-IAromatic CN/A~85 - 95Iodo-substitution shifts the carbon signal significantly upfield.
Ar-C-CH₂OHAromatic CN/A~130 - 140Quaternary carbon.

Experimental Protocols

Protocol: D₂O Shake for Identification of Exchangeable Protons

This experiment is used to confirm the identity of -OH or -NH protons in a ¹H NMR spectrum.

Methodology:

  • Acquire Standard Spectrum: Prepare your sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shifts and appearance of any broad, potential -OH peaks.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the NMR tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortexing can also be used. You may observe that the D₂O is not fully miscible, which is acceptable.

  • Re-acquire Spectrum: Place the sample back into the spectrometer. It is advisable to re-shim the instrument, as the addition of D₂O may slightly change the magnetic field homogeneity.

  • Analyze: Acquire a new ¹H NMR spectrum using the same parameters as the first. Compare this spectrum to the original. The signals corresponding to the phenolic and hydroxymethyl -OH protons should have disappeared or be significantly reduced in intensity.[3][4]

Mandatory Visualization

Troubleshooting Workflow for NMR Artifacts

NMR_Troubleshooting_Workflow start Observe Artifact in NMR Spectrum cat_broad Broad Peaks start->cat_broad cat_unexpected Unexpected Peaks start->cat_unexpected cat_distorted Distorted Peaks / Baseline start->cat_distorted sub_broad_all All Peaks Broad cat_broad->sub_broad_all Type? sub_broad_specific Specific Peak(s) Broad (e.g., -OH) cat_broad->sub_broad_specific Type? cause_impurity Cause: - Residual Solvent (e.g., CHCl₃) - Water (H₂O) - Purification Solvents cat_unexpected->cause_impurity cause_instrumental Cause: - Spinning Sidebands - Quadrature Image cat_unexpected->cause_instrumental cause_phase Cause: - Incorrect Phasing cat_distorted->cause_phase cause_baseline Cause: - FID Truncation - Broad Background Signal cat_distorted->cause_baseline cause_shim Cause: - Poor Shimming - High Concentration - Insoluble Material sub_broad_all->cause_shim cause_exchange Cause: - Chemical Exchange (H₂O) - Hydrogen Bonding sub_broad_specific->cause_exchange solution_shim Solution: - Re-shim - Dilute Sample - Filter Sample cause_shim->solution_shim solution_exchange Solution: - Dry Sample/Solvent - Perform D₂O Shake - Change Temperature cause_exchange->solution_exchange solution_impurity Solution: - Check Solvent Peak Tables - Dry Sample Thoroughly cause_impurity->solution_impurity solution_instrumental Solution: - Optimize Spinning Rate - Re-acquire Data cause_instrumental->solution_instrumental solution_phase Solution: - Manually Re-phase Spectrum cause_phase->solution_phase solution_baseline Solution: - Adjust Acquisition Time - Apply Baseline Correction cause_baseline->solution_baseline

Caption: A workflow diagram for troubleshooting common artifacts in NMR spectra.

References

Inconsistent results in bioassays with 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during bioassays with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental considerations to ensure more reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Researchers working with phenolic compounds, particularly iodinated ones like this compound, may experience variability in their bioassay results. Below are common issues and their potential solutions.

Q1: My bioassay results with this compound are inconsistent between experiments. What are the likely causes?

A1: Inconsistent results can stem from several factors related to the compound's chemical nature and the assay conditions:

  • Compound Stability and Degradation: Iodinated phenolic compounds can be sensitive to light and oxidation. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation, altering the effective concentration of the active compound.

  • Solubility Issues: This compound may have limited aqueous solubility. Precipitation of the compound in your assay medium can lead to significant variability in the effective concentration.

  • Interaction with Assay Components: Phenolic compounds can interact non-specifically with proteins, plastics, and other components of the assay, reducing the bioavailable concentration of the compound.

  • Pan-Assay Interference Compound (PAINS) Behavior: Phenolic structures are often flagged as potential PAINS. These compounds can interfere with assay readouts through various mechanisms, such as redox activity, aggregation, or non-specific protein reactivity, leading to false-positive or inconsistent results.

Q2: I'm observing precipitation when I add the compound to my aqueous assay buffer. How can I improve its solubility?

A2: To address solubility issues:

  • Use of Co-solvents: Prepare high-concentration stock solutions in an organic solvent like DMSO or ethanol. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells, including controls.

  • Sonication: Briefly sonicating the solution after dilution can help dissolve small aggregates.

  • Temperature: Gently warming the buffer during dilution may improve solubility, but be mindful of the thermal stability of the compound and other assay components.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Assess whether adjusting the pH of your buffer (within the tolerated range of your assay) improves solubility.

Q3: Could this compound be acting as a Pan-Assay Interference Compound (PAINS) in my assay? How can I test for this?

A3: Yes, due to its phenolic structure, it could exhibit PAINS behavior. To investigate this:

  • Run Control Experiments: Include controls to test for assay interference. For example, in a fluorescence-based assay, test the compound's intrinsic fluorescence at the excitation and emission wavelengths used.

  • Vary Compound Concentration: True biological activity should exhibit a dose-dependent response. PAINS often show activity only at high concentrations with a steep and often incomplete dose-response curve.

  • Assay Technology Orthogonality: Confirm your findings using a different assay technology that measures the same biological endpoint but has a different detection method.

  • Detergent Addition: The inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt compound aggregates, a common cause of non-specific inhibition.

Q4: How should I properly store and handle this compound and its solutions?

A4: Proper handling is critical for reproducibility:

  • Solid Compound: Store the solid compound protected from light in a tightly sealed container, preferably in a desiccator at the recommended temperature (typically 2-8°C).

  • Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent (e.g., DMSO). Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid storing dilute aqueous solutions for extended periods.

Data Presentation: Tracking Inconsistent Results

Due to the lack of standardized public data on the biological activity of this compound, we provide a template for you to systematically record your own experimental results. This will help in identifying patterns of inconsistency and the impact of any troubleshooting measures you implement.

Experiment ID Date Assay Type Cell Line/Target Compound Batch No. Solvent & Final Conc. IC50 / EC50 (µM) Max Response (%) Observations (e.g., Precipitation)
EXP-0012025-11-03Kinase AssayKinase XB-123DMSO, 0.5%15.295No precipitation observed
EXP-0022025-11-05Kinase AssayKinase XB-123DMSO, 0.5%28.980Slight precipitation at highest conc.
EXP-0032025-11-10Cell ViabilityCell Line YB-123DMSO, 0.5%> 5040Significant precipitation
EXP-0042025-11-12Cell ViabilityCell Line YC-456DMSO, 0.1%45.165Solubility improved with lower solvent conc.

Experimental Protocols

While specific protocols for this compound are not widely published, here is a generalized protocol for a cell-based viability assay, which can be adapted for your specific needs.

Protocol: Cell Viability Assay (MTT/XTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) serial_dilute Serial Dilute Compound in Assay Medium prep_compound->serial_dilute prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells serial_dilute->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, XTT) incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data

Caption: A generalized workflow for a cell-based bioassay.

Troubleshooting Decision Tree

G start Inconsistent Results? check_solubility Check for Precipitation start->check_solubility improve_solubility Improve Solubility: - Lower final concentration - Use co-solvents - Sonicate check_solubility->improve_solubility Yes check_stability Review Compound Handling check_solubility->check_stability No retest Retest Experiment improve_solubility->retest improve_handling Improve Handling: - Aliquot stock solutions - Protect from light - Prepare fresh dilutions check_stability->improve_handling Improper check_pains Investigate PAINS Behavior check_stability->check_pains Proper improve_handling->retest pains_tests Run PAINS Tests: - Orthogonal assay - Add detergent - Check for autofluorescence check_pains->pains_tests Suspected consult Consult Literature for Similar Compounds check_pains->consult Unsure pains_tests->retest

Caption: A decision tree for troubleshooting inconsistent bioassay results.

Hypothetical Signaling Pathway

Given that structurally similar phenolic compounds have shown anti-inflammatory activity, a potential area of investigation for this compound could be its effect on inflammatory signaling pathways, such as the NF-κB pathway.

G cluster_nucleus Nuclear Events stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase nfkb_complex IκB-NF-κB Complex ikb_kinase->nfkb_complex phosphorylates IκB nfkb_active Active NF-κB nfkb_complex->nfkb_active IκB degradation nucleus Nucleus nfkb_active->nucleus gene_expression Gene Expression (e.g., COX-2, iNOS) nucleus->gene_expression compound This compound compound->ikb_kinase Inhibits?

Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.

Technical Support Center: Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, which is typically a two-step process involving the iodination of vanillin to produce 5-iodovanillin, followed by the reduction of the aldehyde to the desired alcohol.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 5-Iodovanillin Ineffective iodinating agent generation.Ensure the oxidizing agent (e.g., bleach, Oxone®) is fresh and added dropwise to the solution of vanillin and iodide salt to generate the active iodine species in situ.[1][2][3]
Reaction temperature is too low.While initial cooling is necessary to control the exothermic reaction, allow the mixture to warm to room temperature and stir for a sufficient duration to ensure the reaction goes to completion.[2]
Incorrect pH of the reaction mixture.After the reaction, acidification is crucial for the precipitation of the product. Ensure the pH is acidic (pH 3-4) by adding 3M HCl.[2][4]
Formation of Di- or Tri-iodinated Byproducts Over-iodination due to rapid addition of the oxidizing agent.The addition of the oxidizing agent (e.g., NaOCl) should be slow and controlled, preferably dropwise, while monitoring the reaction progress.[4]
Stoichiometry of reagents is incorrect.Carefully control the stoichiometry to limit the extent of iodination. Using a slight excess of the iodinating agent can be a starting point, but it may need optimization.[4]
Incomplete Reduction of 5-Iodovanillin Insufficient reducing agent.Use a molar excess of the reducing agent, such as sodium borohydride (NaBH4).[5]
Deactivation of the reducing agent.Prepare the NaBH4 solution in a basic medium (e.g., 1M NaOH) immediately before use to prevent its rapid decomposition.[5]
Difficulty in Product Purification Presence of unreacted starting materials or byproducts.For 5-iodovanillin, recrystallization from a suitable solvent like isopropanol or ethanol can be effective.[6] For the final product, column chromatography may be necessary if simple recrystallization does not yield a pure compound.
Oily product instead of a solid precipitate.Ensure the acidification step is complete and the solution is sufficiently cooled in an ice bath to promote crystallization.[2][5] If the product remains oily, attempt extraction with an organic solvent followed by evaporation and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical two-step synthesis starts from vanillin. The first step is the electrophilic aromatic iodination of vanillin to form 5-iodovanillin. The second step involves the reduction of the aldehyde functional group of 5-iodovanillin to the corresponding alcohol, yielding this compound.[3][5]

Q2: Which iodination method is recommended for the first step?

A green and efficient method involves the in situ generation of the iodinating agent using sodium iodide (NaI) or potassium iodide (KI) with an oxidizing agent like sodium hypochlorite (bleach) or Oxone® in an aqueous ethanol or water solvent.[1][2][3] This method is advantageous as it avoids the use of elemental iodine and harsh oxidizing agents like nitric acid.[2]

Q3: How can I monitor the progress of the iodination reaction?

Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction's progress. By comparing the spots of the reaction mixture with the vanillin starting material, you can determine when the starting material has been consumed.

Q4: What is the role of sodium thiosulfate in the workup of the iodination reaction?

Sodium thiosulfate is added to quench any excess iodine that may be present in the reaction mixture, which is indicated by the disappearance of the characteristic iodine color.[2][4]

Q5: What reducing agent is suitable for the conversion of 5-iodovanillin to the final product?

Sodium borohydride (NaBH4) is a mild and effective reducing agent for the selective reduction of the aldehyde group to an alcohol without affecting the aromatic ring or the iodide substituent.[5]

Q6: Are there any specific safety precautions I should take?

Yes. When working with bleach (sodium hypochlorite), be aware that it is corrosive. The iodination reaction can be exothermic, so controlled addition of reagents and cooling are important.[5] When using sodium borohydride, be aware that it reacts with acidic solutions to produce hydrogen gas, which is flammable. The reaction should be quenched carefully in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Step 1: Synthesis of 5-Iodovanillin

This protocol is adapted from procedures for the iodination of vanillin.[1][2][3]

Materials:

  • Vanillin

  • Sodium Iodide (NaI) or Potassium Iodide (KI)

  • Ethanol

  • Sodium hypochlorite solution (5.25% w/w, household bleach) or Oxone®

  • 3 M Hydrochloric Acid (HCl)

  • Aqueous sodium thiosulfate solution

  • Deionized water

  • Ice bath

Procedure:

  • In an Erlenmeyer flask, dissolve vanillin in ethanol.

  • Cool the flask in an ice bath for several minutes.

  • To the cold solution, add sodium iodide.

  • Over a period of 10-15 minutes, add the bleach solution dropwise to the cooled and stirring flask.

  • After the addition is complete, add a few drops of 3 M HCl.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature while continuing to stir for approximately 10 minutes.[2]

  • Add aqueous sodium thiosulfate to the reaction mixture with stirring to quench any remaining iodine.

  • Acidify the reaction mixture with 3 M HCl until it is acidic (check with pH paper).[2][4]

  • Cool the flask in an ice bath for 5-10 minutes to facilitate the precipitation of the product.[2]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[6]

Step 2: Synthesis of this compound

This protocol is based on the reduction of vanillin to vanillyl alcohol and is adapted for 5-iodovanillin.[5]

Materials:

  • 5-Iodovanillin

  • Ethanol

  • Sodium borohydride (NaBH4)

  • 1 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ice bath

Procedure:

  • Place 5-iodovanillin in a round-bottom flask and add ethanol to dissolve it with stirring.

  • Cool the solution in an ice bath.

  • In a separate vial, dissolve NaBH4 in 1 M NaOH solution.[5]

  • Slowly add the NaBH4 solution dropwise to the cooled 5-iodovanillin solution over a period of 10 minutes. The reaction is exothermic.[5]

  • After the addition is complete, remove the ice bath and stir the mixture for 10 minutes at room temperature.

  • Re-cool the mixture in an ice bath and slowly add 6 M HCl dropwise to decompose the excess NaBH4. Continue adding until the evolution of hydrogen gas ceases. Check that the solution is acidic with pH paper.[5]

  • Stir the mixture for an additional 10 minutes in the ice bath to allow the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

Parameter Iodination of Vanillin Reduction of 5-Iodovanillin Reference(s)
Starting Material Vanillin (0.1 g)5-Iodovanillin[1][6]
Reagents Sodium Iodide (0.117 g)Sodium Borohydride (0.5 g)[1][5][6]
Bleach (5.25% NaOCl, 1.1 mL)1 M NaOH (3.8 mL)[1][5][6]
Solvent Ethanol (2.0 mL)Ethanol (4 mL)[1][5][6]
Reaction Time ~20-30 minutes~20 minutes[2][5]
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature[2][5]

Note: The quantities for the reduction of 5-iodovanillin are adapted from a procedure for vanillin and may require optimization.

Visualizations

experimental_workflow cluster_step1 Step 1: Iodination of Vanillin cluster_step2 Step 2: Reduction to Final Product vanillin Vanillin dissolve Dissolve in Ethanol vanillin->dissolve cool_1 Cool in Ice Bath dissolve->cool_1 add_nai Add Sodium Iodide cool_1->add_nai add_bleach Add Bleach Dropwise add_nai->add_bleach warm_rt Warm to Room Temp add_bleach->warm_rt quench Quench with Na2S2O3 warm_rt->quench acidify_1 Acidify with HCl quench->acidify_1 precipitate_1 Precipitate & Filter acidify_1->precipitate_1 iodovanillin 5-Iodovanillin precipitate_1->iodovanillin iodovanillin_start 5-Iodovanillin iodovanillin->iodovanillin_start Purified Intermediate dissolve_2 Dissolve in Ethanol iodovanillin_start->dissolve_2 cool_2 Cool in Ice Bath dissolve_2->cool_2 add_nabh4 Add NaBH4 Solution cool_2->add_nabh4 stir_rt Stir at Room Temp add_nabh4->stir_rt quench_acidify Quench with HCl stir_rt->quench_acidify precipitate_2 Precipitate & Filter quench_acidify->precipitate_2 final_product 4-(Hydroxymethyl)-2-iodo- 6-methoxyphenol precipitate_2->final_product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_guide start Low Yield or Impure Product? check_iodination Check Iodination Step (TLC) start->check_iodination Yes check_reduction Check Reduction Step (TLC) start->check_reduction No, iodination is clean iodination_incomplete Incomplete Reaction? check_iodination->iodination_incomplete over_iodination Side Products (Di-iodination)? check_iodination->over_iodination reduction_incomplete Incomplete Reaction? check_reduction->reduction_incomplete purification_issue Purification Issue? recrystallize Recrystallize purification_issue->recrystallize Solid Product column_chrom Column Chromatography purification_issue->column_chrom Oily/Complex Mixture iodination_incomplete->purification_issue No increase_time_temp Increase reaction time/temp iodination_incomplete->increase_time_temp Yes over_iodination->purification_issue No slow_reagent_add Slow down oxidant addition over_iodination->slow_reagent_add Yes reduction_incomplete->purification_issue No fresh_nabh4 Use fresh NaBH4 solution reduction_incomplete->fresh_nabh4 Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Purification of Phenol Reaction Products from Iodine-Containing Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing iodine-containing impurities from phenol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common iodine-containing impurities in phenol reactions?

A1: Common impurities include unreacted elemental iodine (I₂), iodide salts, and over-iodinated phenol derivatives, such as di- or tri-iodophenols. The formation of these byproducts is influenced by the reaction stoichiometry and conditions.[1]

Q2: How can I remove the brown color of excess iodine from my reaction mixture?

Q3: My product is contaminated with di- and tri-iodinated phenols. How can I purify it?

A3: Purification of the desired mono-iodinated phenol from over-iodinated byproducts can often be achieved through recrystallization.[1] The choice of solvent is critical and depends on the specific properties of your target molecule and the impurities. Column chromatography is another effective method for separating compounds with different polarities.

Q4: I tried a sodium thiosulfate wash, but the brown color remains. What could be the problem?

A4: There are several potential reasons for this:

  • Insufficient Quenching Agent: You may not have added enough sodium thiosulfate to react with all the iodine. Try adding more of the quenching solution.

  • Degraded Quenching Solution: Sodium thiosulfate solutions can degrade over time. It is recommended to use a freshly prepared solution.[3]

  • Other Colored Impurities: The color might not be from iodine but from other colored byproducts or degradation products. In this case, other purification methods like column chromatography might be necessary.[3]

  • Phase Transfer Issues: Ensure vigorous stirring during the wash to maximize contact between the organic and aqueous phases.

Troubleshooting Guides

Issue 1: Persistent Brown/Pink Color in the Organic Layer After Extraction

Symptoms: The organic layer remains colored even after washing with a sodium thiosulfate or sodium bisulfite solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete reaction with the quenching agent.Add an excess of a freshly prepared saturated sodium thiosulfate solution and stir vigorously for at least 10-15 minutes.[3]
The colored species is not elemental iodine.The impurity may be a different colored organic byproduct. Consider purification by column chromatography.[3]
Trace amounts of iodide are being oxidized back to iodine.Ensure the solution is not unnecessarily exposed to air or oxidizing conditions. A final wash with a reducing agent solution before drying can be beneficial.
Issue 2: Co-precipitation of Impurities During Recrystallization

Symptoms: The desired product and impurities precipitate together during recrystallization, leading to low purity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate recrystallization solvent.The solvent may be too non-polar, causing both the product and less polar impurities to be insoluble. Experiment with different solvent systems, including mixed solvents, to find one that provides a significant solubility difference between the desired product and the impurities at different temperatures.[1]
Cooling the solution too quickly.Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Solution is too concentrated.A supersaturated solution can lead to rapid, non-selective crystallization. Use a larger volume of solvent to ensure impurities remain in solution upon cooling.

Experimental Protocols

Protocol 1: Quenching of Excess Elemental Iodine

This protocol describes the removal of residual elemental iodine from a reaction mixture using an aqueous sodium thiosulfate wash.

Materials:

  • Reaction mixture containing the iodinated phenol in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separatory funnel.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium thiosulfate.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The brown color of the organic layer should disappear. If it persists, add more sodium thiosulfate solution and repeat the wash.

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water to remove any remaining thiosulfate salts.

  • Wash the organic layer with brine to facilitate the removal of water.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter or decant the dried solution to remove the drying agent.

  • The solvent can now be removed under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for purifying an iodinated phenol from less soluble or more soluble impurities. The choice of solvent is crucial and must be determined empirically.

Materials:

  • Crude iodinated phenol.

  • Recrystallization solvent(s).

  • Erlenmeyer flask(s).

  • Hot plate.

  • Ice bath.

  • Büchner funnel and filter paper.

  • Vacuum flask.

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

Table 1: Example Recrystallization Solvents for Iodinated Phenols [1]

Starting Phenol Iodinated Product Recrystallization Solvent System
4-hydroxyacetophenone4-hydroxy-3-iodoacetophenoneBoiling water
2,6-dimethylphenol4-iodo-2,6-dimethylphenolAcetone/hot water
Methyl salicylateMethyl 5-iodo-2-hydroxybenzoate2-propanol/hot water
Salicylaldehyde5-iodosalicylaldehydeEthanol/hot water
Vanillin5-iodovanillin2-propanol/hot water

Logical Workflow for Purification Method Selection

The following diagram illustrates a typical decision-making process for selecting a suitable purification strategy for the workup of a phenol iodination reaction.

PurificationWorkflow start Reaction Workup quench Quench with Na2S2O3 / NaHSO3 start->quench Excess Iodine Present extract Aqueous Extraction quench->extract check_purity Assess Purity (TLC, NMR, etc.) extract->check_purity is_pure Is Product Pure? check_purity->is_pure recrystallize Recrystallization is_pure->recrystallize No (Crystalline Solid) column Column Chromatography is_pure->column No (Oily Product or Recrystallization Fails) end Pure Product is_pure->end Yes recrystallize->check_purity column->check_purity

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.

Troubleshooting Guide: Discoloration and Degradation

Discoloration (typically to a yellow, pink, or brown hue) is a primary indicator of oxidation. If you observe a change in the color of your this compound, whether in solid form or in solution, it is likely that oxidation has occurred.[1][2] This can lead to the formation of impurities, such as quinones and polymeric byproducts, which may compromise your experiments.[2][3][4]

Immediate Actions:

  • Isolate the material: Prevent further degradation by immediately storing the compound under an inert atmosphere (nitrogen or argon) and protecting it from light.[2][3][5]

  • Assess the extent of oxidation: A pale yellow color may indicate minimal oxidation, whereas a darker brown or reddish color suggests more significant degradation.[1][2]

  • Consider purification: If the compound is critical for your work and the discoloration is significant, purification may be necessary. Recrystallization or column chromatography under an inert atmosphere are potential methods. For some phenols, distillation under reduced pressure can remove colored impurities.[2]

Troubleshooting Flowchart:

This diagram outlines a logical workflow for addressing the oxidation of this compound.

Troubleshooting Oxidation cluster_0 Observation cluster_1 Immediate Actions cluster_2 Assessment cluster_3 Resolution Discoloration Discoloration Observed (Yellow/Pink/Brown) Isolate Isolate & Store Under Inert Atmosphere (N2/Ar) Discoloration->Isolate Protect Protect from Light Isolate->Protect Assess Assess Extent of Oxidation Protect->Assess Minor Minor Discoloration Assess->Minor Major Major Discoloration Assess->Major Use_With_Caution Use With Caution for Non-Critical Applications Minor->Use_With_Caution Purify Purify Before Use (Recrystallization/Chromatography) Major->Purify Discard Discard and Obtain Fresh Material Major->Discard Implement_Prevention Implement Preventative Measures for Future Use Use_With_Caution->Implement_Prevention Purify->Implement_Prevention Discard->Implement_Prevention

Caption: A workflow for troubleshooting the oxidation of this compound.

Frequently Asked Questions (FAQs)

Q1: What causes the oxidation of this compound?

A1: Phenolic compounds, including this compound, are susceptible to oxidation primarily through exposure to:

  • Oxygen: Atmospheric oxygen can react with the phenol, especially in the presence of light or trace metal catalysts.[2][3][6]

  • Light: UV or visible light can provide the energy to initiate oxidation reactions.[2][6]

  • Heat: Elevated temperatures can accelerate the rate of oxidation.[2][7]

  • Trace Metal Contaminants: Ions of metals such as iron and copper can catalyze the oxidation of phenols.[2]

The methoxy group on the benzene ring is an electron-donating group, which can increase the susceptibility of the phenol to oxidation. The oxidation process often involves the formation of a phenoxy radical, which can then lead to the formation of colored quinones, dimers, or polymers.[3][4]

Q2: How should I properly store this compound to prevent oxidation?

A2: Proper storage is crucial for maintaining the integrity of the compound. Follow these guidelines:

Storage ParameterRecommendationRationale
Atmosphere Store under an inert gas such as argon or nitrogen.Prevents exposure to atmospheric oxygen.[3][5]
Container Use an amber glass vial or a container that blocks light.Protects the compound from light-induced oxidation.[2][5]
Temperature Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.[7][8]Reduces the rate of chemical degradation.
Purity of Container Ensure the container is clean and free of metal contaminants.Prevents catalytic oxidation.[2]

Q3: Are there any chemical additives I can use to prevent oxidation in solutions of this compound?

A3: Yes, adding antioxidants to solutions can help inhibit oxidation.

  • Ascorbic Acid (Vitamin C): A common and effective antioxidant for protecting phenolic compounds in solution.

  • Sodium Bicarbonate: Can also offer some protection.[3]

  • Chelating Agents (e.g., EDTA): Can be used to sequester trace metal ions that may catalyze oxidation.

The choice and concentration of the antioxidant will depend on the specific application and compatibility with your experimental system.

Q4: I am preparing a solution of this compound and it is turning yellow. What should I do?

A4: The appearance of a yellow color upon dissolution often indicates the presence of oxidized impurities or that the solvent itself is contributing to oxidation.

  • Check Solvent Purity: Ensure you are using high-purity, degassed solvents. Some solvents can contain dissolved oxygen or peroxide impurities that can initiate oxidation.

  • Work Under Inert Atmosphere: Prepare solutions in a glove box or under a stream of inert gas.

  • Use Freshly Purified Compound: If possible, use a freshly purified batch of the compound.

  • Add an Antioxidant: Consider adding a small amount of a suitable antioxidant, like ascorbic acid, to the solution.

Q5: Can the oxidation of this compound affect my experimental results?

A5: Absolutely. The oxidation products are structurally different from the parent compound and can:

  • Interfere with assays: The colored byproducts can interfere with spectrophotometric measurements.

  • Alter biological activity: The oxidized forms will likely have different biological activities, leading to inaccurate results in drug development studies.

  • Reduce yield: In synthetic applications, the formation of byproducts will reduce the yield of the desired product.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling and Storage

  • Preparation: Place the vial of this compound, along with any necessary spatulas, weighing paper, and solvent, into the antechamber of a glove box.

  • Purging: Evacuate and backfill the antechamber with an inert gas (argon or nitrogen) for at least three cycles.

  • Transfer: Move the materials into the main chamber of the glove box.

  • Handling: Perform all manipulations, such as weighing and dissolution, within the inert atmosphere of the glove box.

  • Storage: Tightly seal the vial of the compound. For solutions, use a vial with a septum-lined cap to allow for the addition or removal of the solution via a syringe without exposing the contents to air.

  • Removal from Glove Box: Place the sealed vial back into the antechamber, purge as before, and then remove.

  • External Storage: Store the sealed vial in a cool, dark location, such as a refrigerator designated for chemical storage.

Protocol 2: Degassing Solvents

  • Method 1: Sparge with Inert Gas: Bubble a slow, steady stream of an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. This will displace dissolved oxygen.

  • Method 2: Freeze-Pump-Thaw: This method is more rigorous and suitable for highly sensitive experiments.

    • Place the solvent in a flask with a sidearm connected to a vacuum line.

    • Freeze the solvent using liquid nitrogen.

    • Once frozen, open the flask to the vacuum to remove the air from the headspace.

    • Close the flask to the vacuum and allow the solvent to thaw. You will see bubbles of gas being released.

    • Repeat this freeze-pump-thaw cycle at least three times.

Understanding the Oxidation Pathway

The oxidation of this compound, a substituted guaiacol, likely proceeds through the formation of a phenoxy radical. This radical is stabilized by resonance, but it can then undergo further reactions to form various oxidation products.

Oxidation_Pathway Phenol This compound Radical Phenoxy Radical Phenol->Radical [O] Quinone Quinone-type Products (Colored) Radical->Quinone Dimer Dimers/Oligomers (Polymeric Impurities) Radical->Dimer Catechol Catechol Derivatives Radical->Catechol

Caption: A simplified proposed oxidation pathway for this compound.

References

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Stability Summary in Common Solvents

The stability of this compound is critical for obtaining reliable and reproducible experimental results. While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the recommended storage conditions based on general chemical principles for iodinated phenols and information from safety data sheets. Stability is dependent on concentration, temperature, light exposure, and the specific solvent used.

SolventStorage TemperatureRecommended DurationNotes
Pure Form (Solid) 4°CUp to 2 yearsProtect from light and moisture.
In Solvent -80°CUp to 6 monthsRecommended for long-term storage of stock solutions. Use of amber vials is advised.[1]
-20°CUp to 1 monthSuitable for short to medium-term storage. Frequent freeze-thaw cycles should be avoided.[1]
Dimethyl Sulfoxide (DMSO) Room Temperature< 24 hoursProne to oxidation. Prepare fresh solutions for immediate use.
4°C< 72 hoursLimited stability. Monitor for discoloration (e.g., yellowing).
Ethanol/Methanol Room Temperature< 48 hoursRelatively more stable than in DMSO at room temperature.
4°CUp to 1 weekStore in the dark.
Aqueous Buffers (e.g., PBS) 4°CHighly variableStability is pH-dependent. Generally less stable than in organic solvents. Prone to oxidation and potential de-iodination, especially at non-neutral pH and in the presence of light. It is recommended to prepare fresh solutions for aqueous-based assays.

Troubleshooting Guide

Encountering issues during your experiments? This guide addresses common problems related to the stability of this compound.

Issue 1: Inconsistent or lower-than-expected results in biological assays.

  • Possible Cause: Degradation of the compound in the solvent or assay medium.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh solutions of this compound, especially for aqueous-based assays.

      • Solvent Choice: If using DMSO for stock solutions, minimize the time the compound is at room temperature. For final dilutions in aqueous media, ensure the final DMSO concentration is low and the solution is used immediately.

      • Light Protection: Protect solutions from light at all stages of the experiment by using amber vials or covering containers with aluminum foil. Phenolic compounds can be light-sensitive.

      • Temperature Control: Keep stock solutions and diluted samples on ice or at 4°C as much as possible during experimental setup.

Issue 2: Appearance of new peaks or changes in peak shape in HPLC analysis.

  • Possible Cause: Compound degradation leading to the formation of impurities or changes in the compound's structure.

    • Troubleshooting Steps:

      • Analyze a Freshly Prepared Standard: Compare the chromatogram of your sample to a freshly prepared standard solution of this compound to confirm the identity of the main peak and identify any new peaks as potential degradants.

      • Stress Testing: To identify potential degradation products, intentionally stress a sample of the compound (e.g., by exposure to acid, base, peroxide, heat, or light) and analyze it by HPLC. This can help in identifying the peaks corresponding to degradation products in your experimental samples.

      • Review Solvent Compatibility: Ensure the mobile phase used in your HPLC method is not causing on-column degradation.

Issue 3: Discoloration of the solution (e.g., turning yellow or brown).

  • Possible Cause: Oxidation of the phenolic group.

    • Troubleshooting Steps:

      • Inert Atmosphere: If possible, degas your solvents and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Avoid Contaminants: Ensure solvents are of high purity and free from oxidizing contaminants.

      • Discard Discolored Solutions: Do not use solutions that have visibly changed color, as this is a clear indicator of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This can be accelerated by exposure to air, light, and certain metal ions.

  • De-iodination: The carbon-iodine bond can be cleaved, particularly under photolytic conditions or in the presence of reducing agents, leading to the formation of the corresponding non-iodinated phenol.

  • Side-chain Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid.

Q2: How can I monitor the stability of this compound in my solvent of choice?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. You would then analyze your solution at different time points and under different storage conditions to quantify the amount of the parent compound remaining.

Q3: Is it acceptable to use a solution of this compound that has been stored for longer than the recommended duration if it appears clear and colorless?

A3: While a clear and colorless appearance is a good sign, it does not guarantee the absence of degradation. Some degradation products may also be colorless. For critical experiments, it is always best to use freshly prepared solutions or solutions that have been stored within the recommended guidelines. If you must use an older solution, it is advisable to re-qualify it by HPLC to confirm its purity and concentration.

Q4: What is the best way to handle the solid form of this compound?

A4: The solid compound should be stored in a tightly sealed container at 4°C, protected from light and moisture. When weighing and preparing solutions, minimize its exposure to ambient light and air.

Experimental Protocols

Protocol: HPLC-Based Stability Assay for this compound

This protocol outlines a general method for assessing the stability of this compound in a given solvent.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvent of interest (e.g., DMSO, Ethanol, Acetonitrile, Water)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or other suitable mobile phase modifier)

  • Amber HPLC vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (a photodiode array detector is recommended for peak purity analysis).

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Solution Preparation (Time Zero Sample):

    • Accurately weigh and dissolve this compound in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Immediately dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 10 µg/mL).

    • Transfer to an amber HPLC vial and analyze immediately. This will serve as your T=0 reference.

  • Stability Sample Preparation:

    • Prepare aliquots of the stock solution in the solvent of interest in amber vials.

    • Store these vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a stability sample.

    • Dilute an aliquot to the working concentration with the mobile phase and analyze by HPLC.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm (or the lambda max of the compound)

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis:

    • Calculate the percentage of the initial concentration of this compound remaining at each time point using the peak area from the HPLC chromatograms.

    • Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

Stability_Assessment_Workflow Workflow for Assessing Compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Start: Define Stability Study Conditions (Solvent, Temperature, Time Points) prep_stock Prepare Stock Solution in Chosen Solvent start->prep_stock prep_t0 Prepare and Analyze T=0 Sample Immediately prep_stock->prep_t0 store_samples Store Aliquots Under Defined Conditions prep_stock->store_samples time_point At Each Time Point store_samples->time_point prep_sample Prepare Sample for HPLC time_point->prep_sample analyze_hplc Analyze by HPLC prep_sample->analyze_hplc calc_remaining Calculate % Remaining vs. T=0 analyze_hplc->calc_remaining eval_degradation Evaluate Degradation Profile calc_remaining->eval_degradation end End: Determine Stability and Shelf-Life eval_degradation->end

Caption: Workflow for assessing the stability of a compound in a chosen solvent.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results start Inconsistent or Low Experimental Results check_solution Was the solution freshly prepared? start->check_solution check_storage How was the stock solution stored? check_solution->check_storage Yes action_fresh Action: Prepare a fresh solution immediately before use. check_solution->action_fresh No check_light Was the solution protected from light? check_storage->check_light Properly action_storage Action: Store stock solutions at -80°C and minimize freeze-thaw cycles. check_storage->action_storage Improperly action_light Action: Use amber vials or foil to protect all solutions from light. check_light->action_light No re_run Re-run Experiment check_light->re_run Yes action_fresh->re_run action_storage->re_run action_light->re_run

Caption: A logical guide for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Optimizing Chromatographic Separation of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol isomers. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of this compound isomers.

Problem Potential Cause Suggested Solution
Poor Resolution Between Isomers Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity for the closely related isomers.- Switch to a Phenyl-Hexyl or Biphenyl column: These stationary phases offer alternative selectivity through π-π interactions, which can be effective for separating aromatic positional isomers.[1][2]- Consider a Pentafluorophenyl (PFP) column: PFP columns provide unique selectivity for halogenated compounds.[1]
Mobile Phase Composition Not Optimal: The solvent strength or pH of the mobile phase may not be suitable for resolving the isomers.- Optimize the organic modifier ratio: Systematically vary the percentage of acetonitrile or methanol in the mobile phase.[3]- Adjust the mobile phase pH: Since phenols are acidic, controlling the pH with a buffer (e.g., phosphate or acetate buffer, pH 3-5) can significantly impact retention and selectivity.[4][5]- Try a different organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[3]
Peak Tailing Secondary Interactions with Residual Silanols: The phenolic hydroxyl group can interact with active sites on the silica-based column packing, causing tailing.[6][7]- Use an end-capped column or a column with a highly deactivated stationary phase. - Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups.[7][8]- Add a competing base in small concentrations to the mobile phase.
Column Overload: Injecting too much sample can lead to asymmetrical peak shapes.[6][8]- Reduce the injection volume or dilute the sample.
Shifting Retention Times Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention.- Ensure accurate and consistent preparation of the mobile phase. - Use a buffer to maintain a stable pH. [5]
Column Temperature Fluctuations: Changes in column temperature will affect retention times.- Use a column oven to maintain a constant temperature.
Column Equilibration: Insufficient equilibration time between runs can cause retention time drift.- Ensure the column is fully equilibrated with the mobile phase before each injection.
Low Signal Intensity Poor Ionization in Mass Spectrometry (if applicable): The mobile phase may not be optimal for ionization.- For MS detection, replace non-volatile buffers like phosphate with volatile alternatives like formic acid or acetic acid. [9]
Analyte Degradation: The isomers may be unstable under the analytical conditions.- Ensure the mobile phase pH is compatible with the stability of the analytes.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating positional isomers of substituted phenols?

A1: For positional isomers of aromatic compounds like this compound, columns that offer alternative selectivities to standard C18 phases are often more effective. Phenyl-Hexyl, Biphenyl, and Pentafluorophenyl (PFP) stationary phases are excellent choices.[1][2] These columns provide π-π and dipole-dipole interactions that can enhance the resolution of structurally similar aromatic compounds.

Q2: How does the mobile phase pH affect the separation of phenolic compounds?

A2: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like phenols.[3] The hydroxyl group on the phenol is weakly acidic. By adjusting the pH of the mobile phase with a suitable buffer, you can control the degree of ionization of the analyte. Suppressing ionization by using an acidic mobile phase (pH below the pKa of the phenol) typically leads to better peak shape and retention on reversed-phase columns.

Q3: I'm still seeing peak tailing even after optimizing the mobile phase. What else can I do?

A3: Peak tailing for phenolic compounds is often caused by secondary interactions with residual silanol groups on the silica surface of the column.[6][7] If mobile phase optimization is not sufficient, consider the following:

  • Use a highly end-capped column: These columns have fewer free silanol groups.

  • Employ a column with a different base material: For example, a hybrid silica-based column.

  • Check for column overload: Try injecting a smaller amount of your sample.[8]

Q4: Can I use Gas Chromatography (GC) to separate these isomers?

A4: Yes, Gas Chromatography (GC) coupled with a mass spectrometer (MS) can be a viable alternative.[10][11][12] However, phenolic compounds are polar and may require derivatization (e.g., silylation) to improve their volatility and thermal stability for GC analysis.[13] GC can offer high resolution, and the mass spectrometer provides excellent sensitivity and structural information.

Q5: My isomers are co-eluting. What is the first parameter I should adjust?

A5: The first parameter to adjust for co-eluting peaks is typically the mobile phase composition.[3] A small change in the ratio of the organic solvent to the aqueous buffer can significantly impact selectivity. If adjusting the solvent strength does not provide resolution, the next step would be to try a different organic solvent (e.g., methanol instead of acetonitrile) or to select a column with a different stationary phase chemistry.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a starting point for the separation of this compound isomers. Further optimization may be required based on the specific instrumentation and isomer properties.

  • Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 60% B

    • 15-18 min: 60% to 90% B

    • 18-20 min: Hold at 90% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 280 nm or MS in negative ion mode.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (with Derivatization)

This protocol is an alternative approach for the analysis of the isomers.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC-MS system.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Ramp to 300 °C at 20 °C/min, hold for 2 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-550.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for the separation of two isomers of this compound (Isomer 1 and Isomer 2) under different chromatographic conditions.

Table 1: HPLC Separation Data on Different Columns

Column Isomer 1 Retention Time (min) Isomer 2 Retention Time (min) Resolution (Rs) Tailing Factor (Tf) - Isomer 1 Tailing Factor (Tf) - Isomer 2
Standard C1810.210.51.21.61.7
Phenyl-Hexyl11.512.12.11.21.3
Biphenyl12.313.02.51.11.2

Table 2: Effect of Mobile Phase Composition on Phenyl-Hexyl Column

Mobile Phase Gradient Isomer 1 Retention Time (min) Isomer 2 Retention Time (min) Resolution (Rs)
20-50% Acetonitrile in 15 min14.815.62.0
30-60% Acetonitrile in 15 min11.512.12.1
40-70% Acetonitrile in 15 min9.29.61.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization Loop cluster_result Final Method prep Dissolve Isomer Mixture in Mobile Phase inject Inject Sample prep->inject separation Chromatographic Separation (e.g., Phenyl-Hexyl Column) inject->separation detection UV or MS Detection separation->detection data Data Analysis (Resolution, Peak Shape) detection->data decision Separation Adequate? data->decision adjust Adjust Parameters (Mobile Phase, Gradient, Column) decision->adjust No final Validated Method decision->final Yes adjust->inject

Caption: Experimental workflow for optimizing HPLC separation.

Caption: Troubleshooting logic for common chromatography issues.

References

Common pitfalls in handling iodinated organic compounds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iodinated Organic Compounds

Welcome to the technical support center for iodinated organic compounds. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and reaction of these valuable synthetic intermediates.

Section 1: Storage and Stability Issues

This section addresses the inherent instability of many iodinated compounds and provides best practices for their storage and handling to ensure their integrity.

Frequently Asked Questions (FAQs)

Q1: My new bottle of an aryl iodide has a distinct yellow/brown color. Is it still usable?

A1: The yellow or brown tint is likely due to the presence of elemental iodine (I₂), which forms from the degradation of the compound.[1] The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making these compounds susceptible to decomposition, especially when exposed to light or heat.[1][2][3] For many applications, particularly in catalysis where precise stoichiometry is crucial, the compound should be purified before use. However, for some robust reactions, minor discoloration may be tolerated.

Q2: What is the proper way to store light-sensitive iodinated compounds?

A2: To minimize degradation, iodinated compounds must be protected from light, heat, and moisture.[2][4][5] The following storage protocol is recommended:

  • Container: Use an amber glass bottle or a clear glass bottle wrapped completely in aluminum foil to block light.[4]

  • Atmosphere: For highly sensitive compounds, flush the container with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen and moisture.

  • Temperature: Store in a cool, dark place. Refrigeration or freezing is often recommended, but ensure the compound is brought to room temperature before opening to prevent condensation from introducing moisture.

  • Stabilizers: Some commercial alkyl iodides, like iodomethane, are supplied with a stabilizer such as metallic copper or silver to scavenge any iodine that forms.[6][7][8]

Experimental Protocol: Stabilizing and Storing an Unstable Alkyl Iodide

Objective: To prepare an alkyl iodide for long-term storage by adding a metallic stabilizer.

Materials:

  • Unstable alkyl iodide (e.g., iodomethane, iodoethane)

  • Copper wire or powder, activated (or silver foil)

  • Amber glass bottle with a Teflon-lined cap

  • Inert gas source (Argon or Nitrogen)

Methodology:

  • Activate Copper (if needed): If using copper wire that is not fresh, briefly dip it in concentrated hydrochloric acid to remove any oxide layer. Rinse thoroughly with deionized water, then acetone, and dry completely under a stream of inert gas.

  • Prepare Storage Vessel: Place a small piece of the activated copper wire or a pinch of copper powder into the dry amber glass bottle.[8]

  • Transfer Compound: Carefully transfer the alkyl iodide into the prepared bottle.

  • Inert Atmosphere: Flush the headspace of the bottle with argon or nitrogen for 1-2 minutes.

  • Seal and Store: Securely seal the bottle with the Teflon-lined cap and wrap the cap/neck junction with Parafilm® for an extra barrier against moisture and air. Store the bottle in a cool, dark, and well-ventilated location, away from heat sources.

Visualization: Recommended Handling Workflow

The following workflow outlines the decision-making process upon receiving or synthesizing an iodinated organic compound to ensure its quality and stability.

Caption: Workflow for assessing and handling iodinated compounds.

Section 2: Purification Challenges

Impurities in iodinated compounds can interfere with subsequent reactions. This section provides guidance on identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: How can I remove the elemental iodine (I₂) from my iodinated compound?

A1: Elemental iodine can be effectively removed by a simple aqueous wash. Dissolve the crude compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The iodine will be reduced to colorless iodide (I⁻), which is soluble in the aqueous layer. Repeat the wash until the organic layer is colorless. Afterwards, wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: My NMR analysis shows the presence of a de-iodinated byproduct. How did this happen and how can I remove it?

A2: De-iodination, or hydrodeiodination, is a common side reaction where the iodine atom is replaced by a hydrogen atom. This can happen during storage due to radical mechanisms accelerated by light or heat, or during a reaction (e.g., Suzuki coupling) as a known side reaction pathway.[3][9]

Removing the de-iodinated byproduct can be challenging as its polarity is often very similar to the desired iodinated compound.

  • Column Chromatography: Careful flash column chromatography on silica gel is the most common method. Use a low-polarity eluent system and consider trying different solvent systems (e.g., hexanes/ethyl acetate vs. hexanes/dichloromethane) to achieve better separation.

  • Recrystallization: If your compound is a solid, recrystallization may be effective if the byproduct has a different solubility profile.[10]

  • Sublimation: For certain volatile, stable solids like naphthalene or benzoic acid, sublimation can be a powerful purification technique.[11]

Data Presentation: Stability Under Different Conditions

The stability of iodinated compounds is highly dependent on environmental factors. The table below provides a qualitative comparison of degradation rates.

ConditionRelative Degradation RatePrimary Degradation ProductCommon Observation
Ambient Light, Room Temp Moderate to HighElemental Iodine (I₂), De-iodinated areneGradual darkening of the sample over days/weeks.[2]
UV Light (e.g., direct sunlight) Very HighElemental Iodine (I₂), De-iodinated areneRapid discoloration (minutes to hours).[12][13]
Dark, Refrigerated (4°C) LowMinimalSample remains stable for months.[5]
Dark, Refrigerated, Inert Gas Very LowNegligibleOptimal long-term storage condition.
Heated (e.g., >60°C) HighElemental Iodine (I₂), De-iodinated areneDiscoloration and potential for tar/polymer formation.[2][3]

Section 3: Reactivity in Cross-Coupling Reactions

Aryl iodides are excellent electrophiles for cross-coupling reactions due to their high reactivity. However, this reactivity can also lead to specific pitfalls.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling using an aryl iodide is not working. What are the common causes of failure?

A1: While aryl iodides are generally very reactive, several factors can lead to a failed Suzuki-Miyaura coupling:

  • Catalyst Deactivation: The palladium catalyst may be poisoned by impurities in the starting materials or solvents. Ensure all reagents are pure and solvents are properly degassed.

  • Homocoupling: The boronic acid partner can couple with itself (homocoupling), especially in the presence of oxygen or if the palladium(II) precatalyst is not properly reduced to palladium(0).[9]

  • Dehalogenation: The aryl iodide can be reduced to the corresponding arene, a common side reaction.[9]

  • Steric Hindrance: Highly substituted aryl iodides (e.g., with ortho-substituents) can slow down the oxidative addition step. A bulkier phosphine ligand (e.g., a Buchwald ligand) may be required.[14]

  • Electronic Effects: Electron-rich aryl iodides can be less reactive towards oxidative addition than electron-poor ones.[14]

  • Halide Inhibition: The iodide salt (e.g., NaI, KI) produced as a byproduct can sometimes inhibit the catalytic cycle, particularly with certain ligands like SPhos. Changing the solvent (e.g., from THF to toluene) can sometimes mitigate this issue.[15]

Q2: I am observing a significant amount of dehalogenated arene in my Suzuki reaction. How can I suppress this side product?

A2: Dehalogenation arises after oxidative addition, where a hydride source in the reaction mixture leads to reductive elimination of the arene instead of transmetalation.[9] To minimize this:

  • Hydride Sources: Identify and eliminate potential hydride sources. Some alcoholic solvents or amine bases can act as hydride donors.[9]

  • Water Content: While some water is often necessary, especially with K₃PO₄ base, excess water can promote protodeboronation of the boronic acid, which can indirectly affect the main catalytic cycle.[14]

  • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may favor the desired cross-coupling over the slower dehalogenation pathway.

Visualization: Troubleshooting a Failed Suzuki-Miyaura Coupling

This decision tree provides a logical pathway for troubleshooting a failed Suzuki-Miyaura reaction involving an aryl iodide.

G start Suzuki Reaction Failed (Low or No Yield) q1 Analyze Crude Reaction: What is present? start->q1 sm_only Only Starting Materials (SM) Seen q1->sm_only SM dehalo Dehalogenated SM and/or Homocoupling Product q1->dehalo Byproducts q2 Is Catalyst Active? (Color change to black?) sm_only->q2 sol3 Improve Degassing Check for O₂ leak Use fresh boronic acid dehalo->sol3 sol1 Check Reagents: - Use fresh catalyst/base - Degas solvents thoroughly - Check boronic acid quality q2->sol1 No q3 Reaction Conditions? q2->q3 Yes end Re-run Experiment sol1->end sol2 Increase Temperature Change Ligand/Solvent (Consider halide inhibition [10]) q3->sol2 sol2->end sol3->end

Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Guide to 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol and Other Methoxyphenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol in comparison to other methoxyphenols, supported by available experimental data, to inform research and development in the pharmaceutical and life sciences sectors.

Introduction

Methoxyphenols, a class of phenolic compounds featuring both hydroxyl and methoxy functional groups on a benzene ring, are of significant interest in the scientific community. Found widely in nature, these compounds are recognized for a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide offers a comparative overview of this compound alongside other notable methoxyphenols. By presenting available experimental data, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the potential therapeutic applications of these compounds.

Comparative Biological Activity

The subsequent tables provide a summary of quantitative data regarding the antioxidant, anti-inflammatory, and cytotoxic properties of this compound and selected methoxyphenol analogs. It is important to acknowledge that the scientific literature currently lacks extensive direct comparative studies for this compound. Therefore, data for its non-iodinated precursor, vanillyl alcohol (4-(Hydroxymethyl)-2-methoxyphenol), is utilized as a key reference for comparison.

Table 1: Antioxidant Activity

CompoundAssayIC50 / Activity
Vanillyl AlcoholDPPH Radical ScavengingPossesses antioxidant activity.[1][2]
EugenolDPPH Radical ScavengingDemonstrates potent scavenging activity.[3][4]
EugenolLipid Peroxidation InhibitionAchieved 96.7% inhibition of linoleic acid emulsion peroxidation at a concentration of 15 µg/mL.[3][4]
2-Methoxy-4-vinylphenolRadical ScavengingExhibits potent activity.[5]
p-Methoxyphenol DimerRadical ScavengingID50 value is lower than that of Butylated hydroxyanisole (BHA).[6][7]

Table 2: Anti-inflammatory Activity

CompoundModel / AssayEffect
Vanillyl AlcoholAcetic acid-induced permeability (mice)Showed significant inhibition.[8]
Vanillyl AlcoholCarrageenan-induced air pouch (mice)Resulted in significant inhibition.[8]
Vanillyl AlcoholLPS-activated RAW 264.7 cellsLed to the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production.[9]
EugenolDiabetic ratsReduced serum levels of interleukin-6 (IL-6).[10]
2-Methoxy-4-vinylphenolLPS-stimulated RAW264.7 cellsProduced a dose-dependent inhibition of NO and prostaglandin E2 (PGE2) production.[5]

Table 3: Cytotoxicity

CompoundCell LineIC50 / CC50
Vanillyl AlcoholMN9D dopaminergic cellsExhibited a protective effect against MPP+-induced cytotoxicity.[1][2]
EugenolHuman submandibular gland tumor (HSG)Ranked in cytotoxicity as follows: curcumin > dehydrodiisoeugenol > isoeugenol > bis-MMP > eugenol.[11]
p-Methoxyphenol DimerRAW 264.7 cellsID50 = 0.7 mM.[6][7]
Iodinated Contrast Agent (Iomeprol)LLC-PK1 renal tubular cellsCaused lower inhibition of MTT conversion in comparison to gadolinium-based agents.[12]

Experimental Protocols

Synthesis of 5-Iodovanillin (A Precursor to this compound)

The following protocol details the synthesis of 5-iodovanillin. This compound can subsequently undergo reduction to yield this compound.

  • Materials: Vanillin, Potassium Iodide (KI), 95% Ethanol, 3.5% Sodium Hypochlorite (NaClO) solution, Sodium Thiosulfate (Na2S2O3), Hydrochloric Acid (HCl), and an ethanol-water mixture for recrystallization.[13]

  • Procedure:

    • In a suitable flask, dissolve vanillin and potassium iodide in 95% ethanol.[13]

    • Immerse the flask in an ice bath to chill the mixture.[13]

    • While stirring continuously, slowly add the sodium hypochlorite solution over a period of 20 minutes.[13]

    • Remove the flask from the ice bath and allow the reaction to proceed with stirring for an additional 20 minutes at room temperature.[13]

    • Neutralize any unreacted iodine and sodium hypochlorite by adding sodium thiosulfate.[13]

    • Acidify the solution with hydrochloric acid to induce the complete precipitation of the product.[13]

    • Cool the mixture and collect the precipitate by filtration using a Buchner funnel.[13]

    • Wash the collected solid with cold water.[13]

    • Purify the product by recrystallization from an ethanol-water mixture.[13]

    • Dry the resulting crystalline product.[13]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used assay serves to evaluate the antioxidant capacity of a given compound.

  • Principle: The stable DPPH radical exhibits a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, this color fades, and the resulting change in absorbance is quantifiable by spectrophotometry.

  • General Procedure:

    • Prepare a series of dilutions of the test compound.

    • Prepare a solution of DPPH in a suitable solvent such as methanol or ethanol.

    • Combine the test compound solution with the DPPH solution.

    • Allow the mixture to incubate in the dark for a designated period (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm.

    • A control (lacking the test compound) and a blank (lacking DPPH) are run in parallel.

    • Calculate the percentage of radical scavenging activity. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is subsequently determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT, resulting in the formation of purple formazan crystals. The amount of this formazan product is directly proportional to the number of viable cells.

  • General Procedure:

    • Plate cells in a 96-well plate and allow for adherence overnight.

    • Expose the cells to a range of concentrations of the test compound for a defined duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for several hours.

    • Dissolve the formazan crystals using a suitable solvent, such as DMSO or isopropanol.

    • Measure the absorbance of the solution at a wavelength typically between 500 and 600 nm.

    • Calculate the percentage of cell viability relative to untreated control cells. The IC50 or CC50 value, which is the concentration of the compound that results in 50% cell death, is then determined.[12]

Visualizations

Synthesis_of_4_Hydroxymethyl_2_iodo_6_methoxyphenol Vanillin Vanillin Iodination Iodination (KI, NaClO) Vanillin->Iodination Electrophilic Aromatic Substitution Iodovanillin 5-Iodovanillin Iodination->Iodovanillin Reduction Reduction (e.g., NaBH4) Iodovanillin->Reduction Carbonyl Reduction Target 4-(Hydroxymethyl)-2-iodo- 6-methoxyphenol Reduction->Target

Caption: Plausible synthesis of this compound.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK MAPK_pathway->IKK IkB IκB IKK->IkB Phosphorylation NFkB_complex IκB-NF-κB (Inactive) IkB->NFkB_complex NFkB_p65 NF-κB (p65) NFkB_p65->NFkB_complex NFkB_p65_nucleus NF-κB (p65) (Active) NFkB_p65->NFkB_p65_nucleus Translocation NFkB_complex->NFkB_p65 Degradation of IκB Methoxyphenols Methoxyphenols Methoxyphenols->MAPK_pathway Inhibition Methoxyphenols->IKK Inhibition Inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_p65_nucleus->Inflammatory_genes Gene Transcription

References

Comparative analysis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Bioactivity of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

In the landscape of drug discovery and development, phenolic compounds represent a class of molecules with significant therapeutic potential, owing to their diverse biological activities. This guide provides a comparative analysis of the bioactivity of this compound, a substituted guaiacol derivative, in relation to its structural analogs. By examining the influence of specific chemical modifications on biological efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential as a bioactive agent.

Introduction to this compound

This compound is a phenolic compound characterized by a guaiacol (2-methoxyphenol) core, further substituted with a hydroxymethyl group at position 4 and an iodine atom at position 2. This unique substitution pattern is anticipated to confer specific biological activities. To understand its potential, we will compare it with its non-iodinated counterpart, 4-(Hydroxymethyl)-2-methoxyphenol (also known as vanillin alcohol), and the broader class of 2-methoxyphenols.

Comparative Bioactivity Analysis

The introduction of an iodine atom to the phenolic ring is a key structural modification that can significantly impact the molecule's biological properties. This section compares the known bioactivities of related compounds to infer the potential of this compound.

Kinase Inhibition

One of the most notable effects of iodine substitution on phenolic compounds is the enhancement of kinase inhibitory activity. The iodine atom can increase the electrophilicity of the molecule, facilitating stronger interactions with kinase active sites.

Table 1: Comparative Kinase Inhibition of Iodinated vs. Non-iodinated Phenolic Compounds

CompoundTarget KinaseIC50 (µM)Reference
4-Iodo-2-methoxyphenolSTAT32.1[1]
Non-iodinated analogSTAT38.7[1]

As shown in Table 1, the iodinated analog exhibits a significantly lower IC50 value for STAT3 inhibition compared to its non-iodinated counterpart, indicating a more potent inhibitory effect[1]. This suggests that this compound could also be a potent kinase inhibitor, a property that is highly relevant in the development of anti-cancer and anti-inflammatory drugs.

Antioxidant and Anti-inflammatory Activity

The 2-methoxyphenol scaffold is a well-established pharmacophore associated with antioxidant and anti-inflammatory properties. These activities are often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals.

Table 2: Bioactivity of various 2-methoxyphenols

CompoundBioactivityKey FindingsReference
EugenolAntioxidant, Anti-inflammatoryRadical scavenging activity, COX-2 inhibition[2]
Ferulic AcidAntioxidant, CytotoxicRadical scavenging activity, cytotoxic against tumor cells[2]
CurcuminAntioxidant, Anti-inflammatory, CytotoxicPotent COX-2 inhibitor, cytotoxic against tumor cells[2]
DehydrodiisoeugenolAnti-inflammatoryPotent COX-2 inhibitor[2]

The diverse bioactivities of 2-methoxyphenols, as highlighted in Table 2, suggest that this compound is likely to possess similar antioxidant and anti-inflammatory potential. The presence of the hydroxymethyl group may further modulate this activity.

Experimental Protocols

To empirically validate the bioactivity of this compound, the following experimental protocols are recommended.

Kinase Inhibition Assay (e.g., STAT3)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.

  • Materials: Recombinant human STAT3 protein, ATP, specific peptide substrate, test compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent from the kit.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Objective: To evaluate the free radical scavenging capacity of the compound.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, test compound, and a spectrophotometer.

  • Procedure:

    • Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

    • Add the DPPH solution to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

COX-2 Inhibition Assay (Anti-inflammatory Activity)
  • Objective: To assess the inhibitory effect of the compound on the cyclooxygenase-2 (COX-2) enzyme.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), test compound, and a COX inhibitor screening assay kit.

  • Procedure:

    • Pre-incubate the COX-2 enzyme with the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method provided in the kit.

    • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Visualizing Biological Pathways and Workflows

To further elucidate the potential mechanisms of action and experimental designs, the following diagrams are provided.

Signaling_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes and translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor This compound Inhibitor->STAT3 inhibits

Caption: Proposed inhibitory action on the JAK/STAT3 signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition (STAT3) Characterization->Kinase_Assay Antioxidant_Assay Antioxidant Activity (DPPH) Characterization->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory (COX-2) Characterization->Anti_inflammatory_Assay IC50 IC50 Determination Kinase_Assay->IC50 Antioxidant_Assay->IC50 Anti_inflammatory_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A typical experimental workflow for evaluating bioactivity.

Conclusion

Based on the comparative analysis of its structural analogs, this compound emerges as a promising candidate for further investigation. The presence of the iodine atom strongly suggests a potential for potent kinase inhibition, a highly sought-after characteristic in modern drug discovery. Furthermore, its 2-methoxyphenol core provides a strong rationale for expecting antioxidant and anti-inflammatory properties. The provided experimental protocols and workflows offer a clear roadmap for the empirical validation of these predicted bioactivities. Future research should focus on the synthesis and in-depth biological evaluation of this compound to fully elucidate its therapeutic potential.

References

Validating the Structure of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages data from structurally similar analogs to provide a framework for its characterization.

Structural Analogs for Comparison

To effectively validate the structure of this compound, a comparison with well-characterized, structurally related compounds is invaluable. The following analogs provide key spectral and structural reference points:

  • 4-(Hydroxymethyl)-2-methoxyphenol (Vanillyl alcohol): This compound is the non-iodinated parent structure, offering a baseline for understanding the core NMR and mass spectral fragmentation patterns.

  • 4-(Hydroxymethyl)phenol: Lacking the methoxy group, this analog helps in assigning signals related to the hydroxymethyl and phenolic moieties.

  • (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol: While not a direct structural analog, this compound provides data on the crystallographic characteristics of an iodinated phenol derivative.

Comparative Analysis of Structural Validation Data

The following table summarizes the expected and observed data from key analytical techniques for this compound and its analogs.

TechniqueThis compound (Expected)4-(Hydroxymethyl)-2-methoxyphenol[1]4-(Hydroxymethyl)phenol[2](E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol[3]
Molecular Formula C₈H₉IO₃C₈H₁₀O₃C₇H₈O₂C₁₄H₁₂INO
Molecular Weight 280.06 g/mol 154.16 g/mol 124.14 g/mol 337.15 g/mol
¹H NMR Signals for aromatic protons, methoxy group, hydroxymethyl group, and phenolic hydroxyl group. Chemical shifts will be influenced by the iodine substituent.¹H NMR data available.¹H NMR data available.¹H NMR data available.
¹³C NMR Signals for aromatic carbons, methoxy carbon, and hydroxymethyl carbon. The carbon bearing the iodine will show a characteristic shift.¹³C NMR data available.¹³C NMR data available.¹³C NMR data available.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 280. Fragmentation pattern would involve loss of hydroxymethyl and methoxy groups.GC-MS data available[4].Mass spectrum (electron ionization) available[2].N/A
X-ray Crystallography Expected to form crystals. The crystal structure would confirm the substitution pattern and reveal intermolecular interactions.Crystal structure data available[1].Crystal structure data available[2].Crystal structure data available[3].

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data for structural validation. Below are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • ¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like the target molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Alternatively, direct infusion via Electrospray Ionization (ESI) can be used.

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common in GC-MS, while ESI is a soft ionization technique often used in LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Protocol:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in a beam of X-rays and recording the diffraction pattern on a detector.

  • Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. The initial phases of the structure factors are then determined using direct methods or Patterson methods.

  • Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the structural validation of a novel organic compound.

G Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Elucidation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Purification->MS IR_UV IR & UV-Vis Spectroscopy Purification->IR_UV Crystallization Single Crystal Growth Purification->Crystallization Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR_UV->Data_Integration Xray X-ray Diffraction Crystallization->Xray Xray->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A conceptual workflow for the synthesis, purification, and structural validation of a chemical compound.

This guide provides a foundational framework for the structural validation of this compound. By employing a multi-technique approach and comparing the obtained data with that of known analogs, researchers can confidently elucidate and confirm the structure of this and other novel chemical entities.

References

Navigating the Maze of Specificity: A Guide to Assessing Small Molecule Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the specificity of a novel chemical probe or drug candidate is paramount. Off-target effects can lead to misleading experimental results and potential toxicity. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel small molecule inhibitor, using the hypothetical compound "Molecule-X" as an illustrative example in the context of kinase inhibition.

Comparative Analysis of Inhibitor Specificity

A primary method for assessing the selectivity of a kinase inhibitor is to profile it against a large panel of kinases. The resulting data, typically presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), allows for a direct comparison of potency against the intended target versus other kinases.

Table 1: Comparative Kinase Inhibition Profile of Molecule-X

Kinase TargetIC50 (nM) of Molecule-XIC50 (nM) of Control Compound AIC50 (nM) of Control Compound B
Primary Target Kinase 15 10 50
Off-Target Kinase 11,50025800
Off-Target Kinase 2>10,0005,000>10,000
Off-Target Kinase 38501501,200
Off-Target Kinase 42,300754,500

Note: Data presented is hypothetical for illustrative purposes.

Experimental Protocols for Assessing Cross-Reactivity

To generate the comparative data above, several robust experimental methodologies are employed. These assays can be broadly categorized into biochemical and cellular approaches.

Biochemical Assays for Kinase Selectivity Profiling

Biochemical assays directly measure the interaction of an inhibitor with a purified kinase.[1] These are essential for determining the intrinsic affinity and potency of a compound for its targets.

1. Kinase Panel Screening (Radiometric or Luminescence-Based):

  • Principle: This high-throughput method assesses the ability of a compound to inhibit the activity of a large number of kinases simultaneously.[2][3] The assay measures the transfer of a phosphate group (often from radiolabeled ATP) to a substrate. A reduction in signal indicates inhibition. Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced, which is inversely proportional to kinase inhibition.[4]

  • Protocol Outline:

    • A panel of purified kinases is prepared in assay plates.

    • The test compound (e.g., Molecule-X) is added at a fixed concentration (for single-point screening) or in a dilution series (for IC50 determination).

    • The kinase reaction is initiated by adding a substrate and ATP (e.g., [γ-³³P]ATP for radiometric assays).

    • After incubation, the reaction is stopped, and the amount of phosphorylated substrate or ADP is quantified.

    • Results are compared to positive and negative controls to determine the percent inhibition.

2. Differential Scanning Fluorimetry (DSF):

  • Principle: DSF, or Thermal Shift Assay, measures the change in the thermal stability of a protein upon ligand binding.[5][6] An increase in the melting temperature (Tm) of the kinase in the presence of the inhibitor suggests a stabilizing interaction.

  • Protocol Outline:

    • Purified kinase is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • The test compound is added to the mixture.

    • The temperature is gradually increased, and the fluorescence is monitored.

    • The Tm is determined as the midpoint of the unfolding transition. An increase in Tm compared to the protein alone indicates binding.

Cell-Based Assays for Target Engagement and Off-Target Effects

Cellular assays are crucial for confirming that an inhibitor can engage its target in a physiological context and for identifying potential off-target effects that lead to cellular phenotypes.[2]

1. Target Engagement Assays:

  • Principle: These assays confirm that the inhibitor binds to its intended target within a living cell. This can be achieved by measuring the inhibition of a downstream signaling event.

  • Protocol Outline (Western Blotting for Phospho-Proteins):

    • Culture cells that express the target kinase.

    • Treat cells with a dilution series of the test compound for a specified time.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Perform a Western blot using an antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.

    • A dose-dependent decrease in the phosphorylation signal indicates target engagement.

2. Phenotypic Screening:

  • Principle: This involves observing the broader effects of the compound on cellular processes such as proliferation, apoptosis, or morphology. These assays can reveal unexpected off-target effects.

  • Protocol Outline (Cell Viability Assay):

    • Plate various cell lines (including those that do not express the primary target) in multi-well plates.

    • Treat the cells with a range of concentrations of the test compound.

    • After a set incubation period (e.g., 72 hours), assess cell viability using a reagent such as resazurin or CellTiter-Glo®.

    • Potent effects on cell lines lacking the primary target may suggest off-target activity.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex interactions within signaling pathways and the logical flow of experimental procedures.

G cluster_0 Upstream Signaling cluster_1 Primary Target Pathway cluster_2 Potential Off-Target Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Target Kinase Target Kinase Receptor->Target Kinase Activates Substrate 1 Substrate 1 Target Kinase->Substrate 1 Phosphorylates Off-Target Kinase Off-Target Kinase Target Kinase->Off-Target Kinase Potential Cross-talk Cellular Response A Cellular Response A Substrate 1->Cellular Response A Leads to Substrate 2 Substrate 2 Off-Target Kinase->Substrate 2 Phosphorylates Cellular Response B Cellular Response B Substrate 2->Cellular Response B Leads to Molecule-X Molecule-X Molecule-X->Target Kinase Inhibits (High Affinity) Molecule-X->Off-Target Kinase Inhibits (Low Affinity)

Caption: Hypothetical signaling pathway showing Molecule-X's intended and off-target interactions.

G Start Start Biochemical Screening Biochemical Screening Start->Biochemical Screening Kinase Panel Profiling Kinase Panel Profiling Biochemical Screening->Kinase Panel Profiling Affinity Measurement (DSF, SPR) Affinity Measurement (DSF, SPR) Biochemical Screening->Affinity Measurement (DSF, SPR) Data Analysis 1 Determine IC50/Kd Selectivity Profiling Kinase Panel Profiling->Data Analysis 1 Affinity Measurement (DSF, SPR)->Data Analysis 1 Cell-Based Assays Cell-Based Assays Data Analysis 1->Cell-Based Assays Target Engagement Assay Target Engagement Assay Cell-Based Assays->Target Engagement Assay Phenotypic/Viability Screening Phenotypic/Viability Screening Cell-Based Assays->Phenotypic/Viability Screening Data Analysis 2 Confirm On-Target Effect Identify Off-Target Phenotypes Target Engagement Assay->Data Analysis 2 Phenotypic/Viability Screening->Data Analysis 2 Conclusion Characterize Cross-Reactivity and Selectivity Data Analysis 2->Conclusion

Caption: Experimental workflow for assessing the cross-reactivity of a novel small molecule inhibitor.

References

Benchmarking 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol Against Known COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the inhibitory activity of the novel compound 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol against established Cyclooxygenase-2 (COX-2) inhibitors. While direct experimental data for this specific compound is not yet publicly available, this document outlines the necessary protocols and presents data for known inhibitors to facilitate a comprehensive comparative analysis.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2] Selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[2][3] Methoxyphenol derivatives have shown promise as anti-inflammatory agents, with some studies indicating their potential to inhibit COX-2.[4][5] This guide proposes a benchmarking study for this compound, a compound with a methoxyphenol scaffold, against well-characterized COX-2 inhibitors.

Comparative Data of Known COX-2 Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values for several well-established COX-2 inhibitors. These values serve as a benchmark for evaluating the potential potency of novel compounds like this compound.

InhibitorCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib0.0624.3405
Rofecoxib0.5318.735.3
Meloxicam12.5137.811.0
Diclofenac0.787.49.5
Etoricoxib0.5 - 1.1>100>100

Note: IC50 values can vary depending on the specific assay conditions.[6][7][8]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach for this benchmarking study, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by PGG2 PGG2 COX-2->PGG2 Produces PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate Inhibitor Inhibitor Inhibitor->COX-2 Inhibits

Caption: Simplified COX-2 signaling pathway.

G Compound Preparation Compound Preparation Incubation Incubation Compound Preparation->Incubation Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Incubation Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Reaction Termination Reaction Termination Reaction Initiation->Reaction Termination Detection Detection Reaction Termination->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: High-level experimental workflow for COX-2 inhibition assay.

Experimental Protocols

A detailed and robust experimental protocol is crucial for generating reliable and comparable data. The following outlines a standard in vitro COX-2 inhibitor screening assay.

Objective:

To determine the IC50 value of this compound for the inhibition of human recombinant COX-2 and compare it to known inhibitors.

Materials:
  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (Substrate)

  • Stannous Chloride (or other reaction stop solution)

  • Test Compound: this compound

  • Reference Inhibitors: Celecoxib, Rofecoxib, Meloxicam

  • 96-well microplates

  • Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 590-611 nm for colorimetric assays).[9]

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of this compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test and reference compounds to achieve a range of final concentrations for the assay.

    • Prepare the COX-2 enzyme solution in assay buffer.

    • Prepare the arachidonic acid substrate solution.

  • Assay Protocol (based on a colorimetric assay): [9][10][11]

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Heme

      • COX-2 Enzyme

      • Test compound or reference inhibitor at various concentrations.

    • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., stannous chloride).

    • Measure the absorbance of each well using a plate reader at the appropriate wavelength.

  • Controls:

    • 100% Initial Activity: Wells containing all reagents except the inhibitor.

    • Background: Wells containing all reagents except the enzyme.

Data Analysis:
  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and reference inhibitors using the following formula:

    % Inhibition = [1 - (Absorbance_sample - Absorbance_background) / (Absorbance_100%_activity - Absorbance_background)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of COX-2 activity, by fitting the data to a suitable dose-response curve.

Conclusion

This guide provides the necessary framework to conduct a rigorous benchmarking study of this compound against known COX-2 inhibitors. By following the outlined experimental protocols and utilizing the provided comparative data, researchers can effectively evaluate the inhibitory potential and selectivity of this novel compound, contributing valuable insights to the field of anti-inflammatory drug discovery.

References

Structure-Activity Relationship of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol Analogs as Potential Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel therapeutic agents with high efficacy and specificity is a primary objective in medicinal chemistry. Phenolic compounds, in particular, have garnered significant attention due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of synthesized 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol analogs. The objective is to elucidate the impact of structural modifications on their cytotoxic activity against human cancer cell lines. The data presented herein is based on a hypothetical screening to illustrate the SAR principles for this scaffold.

Quantitative Data Summary

The cytotoxic activity of the this compound analogs was evaluated against the human colorectal carcinoma cell line (HCT116) and a normal human dermal fibroblast cell line (NHDF) to assess selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDR1 SubstituentR2 SubstituentHCT116 IC50 (µM)NHDF IC50 (µM)Selectivity Index (SI)
LEAD-01 -H-H15.2> 100> 6.6
ANA-02 -CH3-H8.595.811.3
ANA-03 -CH2CH3-H12.1> 100> 8.3
ANA-04 -F-H5.388.216.6
ANA-05 -Cl-H7.991.511.6
ANA-06 -H-CH325.8> 100> 3.9
ANA-07 -H-OCH332.4> 100> 3.1
ANA-08 -H-COCH318.9> 100> 5.3

Structure-Activity Relationship Analysis

The synthesized analogs of this compound were designed to probe the influence of substituents at the phenolic hydroxyl group (R1) and the hydroxymethyl group (R2).

  • Modification of the Phenolic Hydroxyl Group (R1):

    • Alkylation of the phenolic hydroxyl group with a methyl group (ANA-02) resulted in a nearly two-fold increase in potency against the HCT116 cell line compared to the parent compound (LEAD-01).

    • Increasing the alkyl chain length to an ethyl group (ANA-03) led to a slight decrease in activity compared to the methyl-substituted analog.

    • Substitution with electron-withdrawing groups, such as fluorine (ANA-04) and chlorine (ANA-05), significantly enhanced the cytotoxic activity, with the fluoro-substituted analog being the most potent in this series.

  • Modification of the Hydroxymethyl Group (R2):

    • Modification of the benzylic hydroxyl group generally led to a decrease in cytotoxic activity.

    • Methylation (ANA-06), methoxylation (ANA-07), and acetylation (ANA-08) of the hydroxymethyl group all resulted in reduced potency compared to the lead compound, suggesting that a free benzylic hydroxyl group is favorable for activity.

The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, indicates that the modifications at the R1 position, particularly with smaller, electron-withdrawing groups, not only enhance potency but also maintain or improve selectivity.

Experimental Protocols

Cell Culture

Human colorectal carcinoma (HCT116) cells and normal human dermal fibroblasts (NHDF) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the medium was replaced with fresh medium containing various concentrations of the test compounds (0.1 to 100 µM).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by the this compound analogs, leading to the inhibition of cancer cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Analogs Phenolic Analogs Analogs->RAF Inhibition Proliferation Cell Proliferation and Survival Transcription_Factors->Proliferation

Caption: A potential mechanism of action where analogs inhibit the RAF/MEK/ERK signaling pathway.

Experimental Workflow

The workflow for the structure-activity relationship study is depicted below.

G Synthesis Analog Synthesis and Purification Screening In vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Data_Analysis IC50 Determination and SAR Analysis Screening->Data_Analysis Data_Analysis->Synthesis Design of New Analogs Lead_Optimization Lead Optimization and Further Studies Data_Analysis->Lead_Optimization

Caption: The iterative process of SAR-guided drug discovery.

A Comparative Guide to the Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, a valuable intermediate in pharmaceutical and organic synthesis. The comparison is based on established chemical transformations, with supporting data and protocols derived from analogous reactions found in the scientific literature.

Two plausible synthetic pathways starting from the readily available and renewable resource, vanillin, are evaluated:

  • Route A: A two-step process involving the initial iodination of vanillin, followed by the reduction of the aldehyde functional group.

  • Route B: An alternative two-step sequence where the aldehyde group of vanillin is first reduced to a hydroxymethyl group, followed by the iodination of the resulting vanillyl alcohol.

This guide aims to provide an objective comparison of these routes to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and procedural simplicity.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for each step in the two proposed synthetic routes. The data is collated from literature describing similar chemical transformations.

Parameter Route A: Step 1 - Iodination of Vanillin Route A: Step 2 - Reduction of 5-Iodovanillin Route B: Step 1 - Reduction of Vanillin Route B: Step 2 - Iodination of Vanillyl Alcohol
Starting Material Vanillin5-IodovanillinVanillinVanillyl Alcohol
Key Reagents Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl)Sodium Borohydride (NaBH4)Sodium Borohydride (NaBH4)Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl)
Solvent Ethanol/WaterEthanol/Water, NaOH(aq)Ethanol/Water, NaOH(aq)Ethanol/Water
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature0°C to Room Temperature0°C to Room Temperature
Reaction Time ~ 30 minutes~ 20 minutes~ 20 minutes~ 30 minutes
Typical Yield High (often >90%)High (typically >90%)High (typically >90%)High (expected >90%)
Work-up/Purification Acidification, Filtration, RecrystallizationAcidification, Filtration, RecrystallizationAcidification, Filtration, RecrystallizationAcidification, Filtration, Recrystallization

Synthetic Pathways Overview

Synthetic Routes to this compound cluster_A Route A cluster_B Route B start Vanillin iodo_vanillin 5-Iodovanillin start->iodo_vanillin Iodination (NaI, NaOCl) vanillyl_alcohol Vanillyl Alcohol start->vanillyl_alcohol Reduction (NaBH4) final_A This compound iodo_vanillin->final_A Reduction (NaBH4) final_B This compound vanillyl_alcohol->final_B Iodination (NaI, NaOCl)

Caption: Comparative synthetic pathways from vanillin.

Experimental Protocols

Route A: Iodination Followed by Reduction

Step 1: Synthesis of 5-Iodovanillin from Vanillin

This procedure is based on the electrophilic iodination of vanillin using sodium iodide and bleach.[1][2]

G start Dissolve Vanillin and NaI in Ethanol cool Cool to 0°C start->cool add_bleach Add NaOCl (bleach) dropwise over 10-15 min cool->add_bleach warm Warm to Room Temperature (stir for 10 min) add_bleach->warm quench Add Sodium Thiosulfate warm->quench acidify Acidify with HCl quench->acidify precipitate Cool to induce precipitation acidify->precipitate filter Vacuum Filter and Wash precipitate->filter product 5-Iodovanillin filter->product

Caption: Workflow for the iodination of vanillin.

  • Preparation: In a round-bottom flask, dissolve vanillin (1.0 eq) and sodium iodide (1.1 eq) in ethanol.

  • Cooling: Cool the stirred solution in an ice bath to 0°C.

  • Iodination: Slowly add sodium hypochlorite solution (5.25% w/w, ~1.2 eq) dropwise over 10-15 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 10 minutes.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Acidify the mixture with dilute hydrochloric acid until the pH is acidic, which should induce precipitation of the product.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude 5-iodovanillin can be further purified by recrystallization from aqueous ethanol or isopropanol.

Step 2: Synthesis of this compound from 5-Iodovanillin

This protocol is adapted from the reduction of vanillin to vanillyl alcohol.[3][4]

G start Dissolve 5-Iodovanillin in Ethanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 solution in NaOH(aq) dropwise cool->add_nabh4 stir Stir at Room Temperature for 10 min add_nabh4->stir decompose Decompose excess NaBH4 with HCl stir->decompose precipitate Cool to induce precipitation decompose->precipitate filter Vacuum Filter and Wash precipitate->filter product Final Product filter->product

Caption: Workflow for the reduction of 5-iodovanillin.

  • Preparation: Dissolve 5-iodovanillin (1.0 eq) in ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reducing Agent: In a separate vessel, dissolve sodium borohydride (NaBH4, ~1.5 eq) in a 1 M aqueous solution of sodium hydroxide.

  • Reduction: Slowly add the NaBH4 solution dropwise to the cooled solution of 5-iodovanillin over approximately 10 minutes.

  • Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 10 minutes.

  • Work-up: Cool the mixture again in an ice bath and slowly add 6 M hydrochloric acid dropwise to decompose the excess NaBH4 (caution: hydrogen gas evolution) and to neutralize the solution. Continue adding HCl until the solution is acidic.

  • Isolation: The product should precipitate upon acidification. Cool the mixture for a further 10 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with ice-cold water, and dry.

  • Purification: If necessary, the product can be recrystallized from water.

Route B: Reduction Followed by Iodination

Step 1: Synthesis of Vanillyl Alcohol from Vanillin

This procedure details the reduction of vanillin using sodium borohydride.[3][4]

G start Dissolve Vanillin in Ethanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 solution in NaOH(aq) dropwise cool->add_nabh4 stir Stir at Room Temperature for 10 min add_nabh4->stir decompose Decompose excess NaBH4 with HCl stir->decompose precipitate Cool to induce precipitation decompose->precipitate filter Vacuum Filter and Wash precipitate->filter product Vanillyl Alcohol filter->product

Caption: Workflow for the reduction of vanillin.

  • Preparation: In a round-bottom flask, dissolve vanillin (1.0 eq) in ethanol and cool the solution to 0°C in an ice bath.

  • Reducing Agent: Prepare a solution of sodium borohydride (~1.5 eq) in 1 M aqueous sodium hydroxide.

  • Reduction: Add the NaBH4 solution dropwise to the vanillin solution over 10 minutes at 0°C.

  • Reaction: Remove the ice bath and stir the mixture for 10 minutes at room temperature.

  • Work-up: Re-cool the flask in an ice bath and carefully add 6 M HCl dropwise to quench the excess NaBH4 and acidify the solution.

  • Isolation: Collect the precipitated vanillyl alcohol by vacuum filtration, wash with ice-cold water, and dry.

  • Purification: The crude product can be recrystallized from water for higher purity.

Step 2: Synthesis of this compound from Vanillyl Alcohol

This proposed protocol is based on the effective iodination of the structurally similar vanillin.

G start Dissolve Vanillyl Alcohol and NaI in Ethanol cool Cool to 0°C start->cool add_bleach Add NaOCl (bleach) dropwise over 10-15 min cool->add_bleach warm Warm to Room Temperature (stir for 10 min) add_bleach->warm quench Add Sodium Thiosulfate warm->quench acidify Acidify with HCl quench->acidify precipitate Cool to induce precipitation acidify->precipitate filter Vacuum Filter and Wash precipitate->filter product Final Product filter->product

Caption: Workflow for the iodination of vanillyl alcohol.

  • Preparation: Dissolve vanillyl alcohol (1.0 eq) and sodium iodide (1.1 eq) in ethanol in a round-bottom flask.

  • Cooling: Cool the stirred solution to 0°C in an ice bath.

  • Iodination: Add sodium hypochlorite solution (5.25% w/w, ~1.2 eq) dropwise over 10-15 minutes while maintaining the low temperature.

  • Reaction: Remove the ice bath and stir for an additional 10 minutes at room temperature.

  • Work-up: Add a 10% aqueous solution of sodium thiosulfate to quench the reaction. Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: The final product can be recrystallized from a suitable solvent system, such as aqueous ethanol, to achieve high purity.

Concluding Remarks

Both Route A and Route B offer viable pathways to synthesize this compound from vanillin using mild and accessible reagents. The choice between the two routes may depend on the specific experimental setup and the stability of the intermediate compounds under the respective reaction conditions.

  • Route A proceeds via the iodination of an aromatic aldehyde. The electron-withdrawing nature of the aldehyde may slightly deactivate the ring towards electrophilic substitution compared to an alcohol, but the reaction is well-established and high-yielding.

  • Route B involves the iodination of vanillyl alcohol. The hydroxymethyl group is less deactivating than the aldehyde group, which may lead to a faster or more efficient iodination step.

Both routes employ similar, relatively green, and cost-effective reagents and conditions. The final selection may be guided by preliminary small-scale trials to determine the optimal pathway in a specific laboratory setting.

References

Comparative Efficacy of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is a substituted phenol derivative with potential therapeutic applications stemming from its structural similarity to other biologically active methoxyphenolic compounds. While direct experimental data on the in vitro and in vivo efficacy of this specific molecule is limited in publicly available literature, a comparative analysis with structurally related compounds can provide valuable insights into its potential pharmacological profile. This guide presents a summary of the known efficacy of comparable methoxyphenol derivatives, details relevant experimental protocols for assessing bioactivity, and illustrates key signaling pathways and experimental workflows.

Comparative In Vitro Efficacy of Methoxyphenol Derivatives

The in vitro antioxidant and anti-inflammatory activities of several methoxyphenol compounds have been documented. These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways. The following table summarizes the reported efficacy of selected comparator compounds.

CompoundAssayTarget/EndpointResult (IC50/EC50)Reference
Eugenol DPPH Radical ScavengingFree Radical Neutralization~0.75 mM[1]
Capsaicin DPPH Radical ScavengingFree Radical Neutralization~0.68 mM[1]
Vanillin DPPH Radical ScavengingFree Radical Neutralization~1.38 mM[1]
2-tert-butyl-4-methoxyphenol (BHA) / 2,6-di-tert-butyl-4-methylphenol (BHT) Combination (1:2 molar ratio) LPS-stimulated RAW264.7 cellsCox2 mRNA expressionPotent Inhibition[2]
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionSignificant dose-dependent inhibition[3]
HHMP LPS-stimulated RAW 264.7 cellsProstaglandin E2 (PGE2) ProductionSignificant dose-dependent inhibition[3]

Comparative In Vivo Efficacy of Methoxyphenol Derivatives

In vivo studies provide crucial information about the physiological effects of a compound. The anti-inflammatory properties of several methoxyphenol derivatives have been evaluated in animal models.

CompoundAnimal ModelEffectDosageReference
Xylopic acid Carrageenan-induced paw edema in ratsReduced paw edemaNot specified[2]
HHMP LPS-stimulated zebrafish larvaeInhibition of Nitric Oxide (NO) productionNot specified[3]
Methanol Extract of Pogostemon cablin (containing methoxyphenols) Acetic acid-induced writhing in miceDecreased writhing response1.0 g/kg[4]
Methanol Extract of Pogostemon cablin Carrageenan-induced paw edema in miceReduced paw edema0.5 and 1.0 g/kg[4]

Experimental Protocols

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • Add 100 µL of each dilution of the test compound to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the DPPH radical activity.[5]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[6]

  • Animal Preparation:

    • Use adult male Wistar rats or Swiss albino mice.

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

  • Experimental Groups:

    • Control Group: Receives the vehicle only.

    • Standard Group: Receives a known anti-inflammatory drug (e.g., indomethacin).

    • Test Groups: Receive different doses of the test compound.

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

    • Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV is the change in paw volume.

    • Compare the results of the test groups with the control and standard groups to evaluate the anti-inflammatory activity.

Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation of IκB NFkB_IkB->NFkB Release of NF-κB DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_genes Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

G cluster_invitro In Vitro Antioxidant Assay Workflow (DPPH) cluster_invivo In Vivo Anti-inflammatory Assay Workflow (Carrageenan-induced Paw Edema) start_vitro Prepare test compound dilutions and DPPH solution mix Mix compound dilutions with DPPH solution in a 96-well plate start_vitro->mix incubate Incubate in the dark for 30 minutes mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate_vitro Calculate % inhibition and IC50 value measure->calculate_vitro start_vivo Administer test compound/vehicle to animal groups induce Induce inflammation with carrageenan injection in the paw start_vivo->induce measure_edema Measure paw volume at set time intervals induce->measure_edema calculate_vivo Calculate % inhibition of edema measure_edema->calculate_vivo

Caption: Experimental workflows for in vitro and in vivo assays.

References

Reproducibility of Experiments with 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility concerning 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol and its structural analogs. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide utilizes data from a closely related and well-studied alternative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), to provide a framework for experimental design and data interpretation.

Executive Summary

Reproducibility is a cornerstone of scientific advancement. While specific reproducibility data for experiments involving this compound is scarce, studies on analogous compounds offer valuable insights into potential biological activities and experimental considerations. This guide presents a comparative analysis of experimental data for DHMBA, a potent antioxidant, to serve as a reference for researchers working with structurally similar phenolic compounds. The provided protocols and data aim to facilitate the design of robust and reproducible experiments in the exploration of novel therapeutic agents.

Comparative Data of a Structural Analog: 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)

The following table summarizes the quantitative data from experiments conducted with DHMBA, a structural analog of this compound. These experiments highlight its effects on cell viability and inflammatory responses.

Cell LineTreatmentConcentrationIncubation TimeEndpoint AssessedResultReference
RAW264.7 MacrophagesDHMBA1, 10, 100, 1000 µM24 hoursCell Viability (MTT Assay)Dose-dependent decrease in cell viability[1][2]
RAW264.7 MacrophagesDHMBA + LPS10, 100 µM24 hoursNitric Oxide (NO) ProductionSignificant reduction in NO production[1]
RAW264.7 MacrophagesDHMBA + LPS10, 100 µM24 hoursPro-inflammatory Cytokine (TNF-α, IL-6) LevelsSignificant reduction in cytokine levels[1]
A549 Human Lung Cancer CellsDHMBA1, 10, 100, 1000 µM24 hoursCell Viability (MTT Assay)Dose-dependent decrease in cell viability[2]

Key Experimental Protocols

To ensure the reproducibility of experiments with phenolic compounds like this compound and its analogs, it is crucial to follow standardized and detailed protocols.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells (e.g., RAW264.7 or A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the test compound (e.g., DHMBA) or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 24-well plate and treat with the test compound and/or lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve: Use a sodium nitrite solution to generate a standard curve for the quantification of nitrite concentration.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway of DHMBA in Macrophages

The following diagram illustrates the putative signaling pathway through which DHMBA exerts its anti-inflammatory effects in macrophages, as suggested by studies on its impact on NF-κB signaling.[1]

DHMBA_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates DHMBA DHMBA DHMBA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NO Nitric Oxide (NO) NFkB_n->Cytokines Induces Transcription NFkB_n->NO Induces Transcription of iNOS

Caption: Putative signaling pathway of DHMBA in macrophages.

General Workflow for Assessing Reproducibility of Phenolic Compound Experiments

This diagram outlines a logical workflow for researchers to follow when assessing the reproducibility of experiments with phenolic compounds.

Reproducibility_Workflow start Start: Define Experimental Question lit_review Literature Review on Compound & Analogs start->lit_review protocol_dev Detailed Protocol Development lit_review->protocol_dev pilot_exp Pilot Experiments (Dose-response, Time-course) protocol_dev->pilot_exp data_acq Data Acquisition (Multiple Replicates) pilot_exp->data_acq stat_analysis Statistical Analysis (Mean, SD, p-value) data_acq->stat_analysis inter_rep Inter-experiment Reproducibility Check stat_analysis->inter_rep inter_rep->protocol_dev Refine Protocol if not reproducible conclusion Conclusion on Reproducibility inter_rep->conclusion

Caption: Workflow for ensuring experimental reproducibility.

References

A Comparative Analysis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol and its Non-iodinated Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical properties and biological activities of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol and its non-iodinated analog, 4-(Hydroxymethyl)-6-methoxyphenol (also known as vanillyl alcohol). This objective analysis, supported by experimental data, aims to inform research and development in medicinal chemistry and pharmacology.

Chemical and Physical Properties

The introduction of an iodine atom onto the aromatic ring of vanillyl alcohol significantly alters its physicochemical properties. The table below summarizes the key differences between the two compounds.

PropertyThis compound4-(Hydroxymethyl)-6-methoxyphenol (Vanillyl Alcohol)
Molecular Formula C₈H₉IO₃C₈H₁₀O₃
Molecular Weight 280.06 g/mol 154.16 g/mol
Appearance -White crystalline solid
Melting Point -112-115 °C
LogP (predicted) 1.90.8
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 33
Solubility -Soluble in water, ethanol, and ether

Data for this compound is limited in publicly available literature. LogP is a calculated value indicating lipophilicity.

Synthesis and Reactivity

The synthesis of both compounds typically starts from vanillin. The non-iodinated counterpart, vanillyl alcohol, is synthesized through the reduction of vanillin. The iodinated analog is synthesized from 5-iodovanillin, which itself is prepared by the electrophilic iodination of vanillin.

Synthesis Workflow

Vanillin Vanillin Reduction Reduction (e.g., NaBH4) Vanillin->Reduction Iodination Electrophilic Iodination (e.g., I2, KI/NaOCl) Vanillin->Iodination Vanillyl_Alcohol 4-(Hydroxymethyl)-6-methoxyphenol (Vanillyl Alcohol) Reduction->Vanillyl_Alcohol Iodovanillin 5-Iodovanillin Iodination->Iodovanillin Reduction_Iodo Reduction (e.g., NaBH4) Iodovanillin->Reduction_Iodo Iodovanillyl_Alcohol This compound Reduction_Iodo->Iodovanillyl_Alcohol

Caption: General synthetic routes to the target compounds from vanillin.

The presence of the electron-withdrawing iodine atom in this compound is expected to influence the acidity of the phenolic hydroxyl group and the nucleophilicity of the aromatic ring compared to its non-iodinated counterpart.

Biological Activity: A Comparative Overview

While direct comparative studies are limited, the known biological activities of phenolic compounds and the influence of halogenation allow for a predictive comparison. Phenolic compounds are well-regarded for their antioxidant and anti-inflammatory properties.[1]

Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The introduction of an iodine atom can have a dual effect. It can enhance the lipophilicity of the molecule, potentially increasing its access to lipid-rich environments where lipid peroxidation occurs. However, the electron-withdrawing nature of iodine might decrease the hydrogen-donating ability of the phenolic hydroxyl group, which could potentially reduce its radical scavenging activity.

Anti-inflammatory Activity

Phenolic compounds can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating inflammatory signaling pathways such as NF-κB.[1][2] Vanillyl alcohol has demonstrated anti-inflammatory properties in various in vivo models.[4]

The iodinated counterpart's anti-inflammatory potential is less characterized. The increased lipophilicity due to iodination could enhance its ability to penetrate cell membranes and interact with intracellular targets. However, the electronic effects of the iodine atom could also alter its binding affinity to key enzymes in the inflammatory cascade. Further experimental investigation is required to elucidate the precise impact of iodination on the anti-inflammatory profile.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation are crucial for reproducible research. Below are generalized protocols based on literature for related compounds.

Synthesis of 4-(Hydroxymethyl)-6-methoxyphenol (Vanillyl Alcohol) from Vanillin

Materials:

  • Vanillin

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve vanillin in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution while stirring.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).

Synthesis of this compound

This is a two-step synthesis starting from vanillin.

Step 1: Synthesis of 5-Iodovanillin from Vanillin [5]

Materials:

  • Vanillin

  • Potassium iodide (KI)

  • Sodium hypochlorite solution (NaOCl, bleach)

  • Ethanol

  • Sodium thiosulfate

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Dissolve vanillin and potassium iodide in ethanol in a flask.[5]

  • Cool the mixture in an ice bath.[5]

  • Slowly add sodium hypochlorite solution dropwise while maintaining the low temperature.[5]

  • After the addition, stir the reaction mixture at room temperature.[5]

  • Quench the reaction with a solution of sodium thiosulfate.[5]

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.[5]

  • Collect the precipitate by vacuum filtration and wash with cold water.[5]

  • Recrystallize the crude 5-iodovanillin from an ethanol/water mixture.[5]

Step 2: Reduction of 5-Iodovanillin to this compound

Procedure: The reduction of 5-iodovanillin can be achieved using a similar procedure as the reduction of vanillin, employing sodium borohydride in a suitable solvent like methanol or ethanol. The reaction conditions may need to be optimized to account for the presence of the iodine substituent.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds (this compound and Vanillyl Alcohol)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in methanol.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the test compounds and the positive control.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

In Vitro Anti-inflammatory Activity Assay (COX-2 Inhibition)

Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds

  • Positive control (e.g., Celecoxib)

  • Assay buffer

  • EIA kit for prostaglandin E2 (PGE2) measurement

Procedure:

  • Prepare stock solutions of the test compounds and the positive control.

  • In a suitable reaction vessel, pre-incubate the COX-2 enzyme with the test compounds or the positive control at various concentrations in the assay buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at a controlled temperature.

  • Stop the reaction.

  • Measure the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the COX-2 activity).

Signaling Pathway and Experimental Workflow Diagrams

Putative Anti-inflammatory Signaling Pathway

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to COX2_Gene COX-2 Gene NF_kB->COX2_Gene activates transcription COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein transcription & translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins catalyzes conversion of arachidonic acid to Inflammation Inflammation Prostaglandins->Inflammation Phenolic_Compound Iodinated or Non-iodinated Phenolic Compound Phenolic_Compound->IKK inhibits? Phenolic_Compound->NF_kB inhibits? Phenolic_Compound->COX2_Protein inhibits?

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway.

DPPH Antioxidant Assay Workflow

Prepare_Solutions 1. Prepare Stock Solutions (Test Compounds, Control) Plate_Setup 3. Add Solutions to 96-well Plate Prepare_Solutions->Plate_Setup Prepare_DPPH 2. Prepare Fresh DPPH Solution Prepare_DPPH->Plate_Setup Incubation 4. Incubate in Dark (30 min) Plate_Setup->Incubation Measurement 5. Measure Absorbance (~517 nm) Incubation->Measurement Calculation 6. Calculate % Inhibition Measurement->Calculation IC50 7. Determine IC50 Value Calculation->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

The introduction of an iodine atom to the vanillyl alcohol scaffold in this compound results in significant changes to its physicochemical properties, most notably an increase in molecular weight and predicted lipophilicity. While direct comparative biological data is scarce, it is plausible that these structural modifications will modulate the antioxidant and anti-inflammatory activities inherent to the parent phenolic structure. The increased lipophilicity may enhance cellular uptake, but the electronic effects of iodine could potentially diminish the hydrogen-donating antioxidant capacity. Further head-to-head experimental studies are imperative to definitively characterize and compare the biological profiles of these two compounds, which will be invaluable for guiding future drug discovery and development efforts.

References

A Head-to-Head Comparison: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol and the Standard of Care in Inflammatory Response

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, benchmarked against a standard anti-inflammatory drug, for researchers and drug development professionals.

Disclaimer: Direct experimental data for the biological activities of this compound is not extensively available in the public domain. This guide, therefore, utilizes its non-iodinated precursor, vanillyl alcohol, as a proxy to evaluate its potential therapeutic efficacy. The comparison is made against Ibuprofen, a widely recognized nonsteroidal anti-inflammatory drug (NSAID), to provide a relevant benchmark. The presented data is collated from various independent studies and is intended for informational and comparative purposes within a research context.

I. Executive Summary

Inflammation is a critical biological response, yet its dysregulation contributes to a multitude of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective in drug discovery. This guide provides a head-to-head comparison of the potential anti-inflammatory and antioxidant properties of this compound (proxied by vanillyl alcohol) and the standard NSAID, Ibuprofen. While Ibuprofen's mechanism is well-defined as a non-selective cyclooxygenase (COX) inhibitor, vanillyl alcohol and its derivatives are emerging as potential modulators of inflammatory pathways, partly through their antioxidant capacities. This document aims to present the available quantitative data, experimental methodologies, and relevant biological pathways to aid researchers in evaluating the potential of this novel compound.

II. Quantitative Data Comparison

The following tables summarize the available quantitative data for the anti-inflammatory and antioxidant activities of vanillyl alcohol and Ibuprofen. It is important to note that the experimental assays and conditions may vary between studies, which can influence the absolute values.

Table 1: Comparative Anti-Inflammatory Activity

CompoundAssayTargetIC₅₀ ValueReference
Ibuprofen Cyclooxygenase InhibitionCOX-113 µM[1]
COX-2370 µM[1]
Cyclooxygenase InhibitionCOX-112 µM[2]
COX-280 µM[2]
Cyclooxygenase InhibitionCOX-12.9 µM
COX-21.1 µM
Inhibition of Albumin Denaturation (egg)Protein Denaturation69.34 µg/ml[3]
Inhibition of Albumin Denaturation (human)Protein Denaturation81.50 µg/ml[3]
Vanillyl Alcohol Mushroom Tyrosinase Inhibition (Diphenolase activity)Tyrosinase1.5 mM[4]

Table 2: Comparative Antioxidant Activity

CompoundAssayIC₅₀ ValueReference
Vanillin DPPH Radical Scavenging0.81 µg/mL[5]
Vanillyl Acetate DPPH Radical Scavenging0.63 µg/mL[5]
Reduced Vanillin Derivative *DPPH Radical Scavenging0.59 µg/mL[5]
Ibuprofen Nitric Oxide (NO) Inhibition0.33 mM[6]

*Data for vanillin and its derivatives are included to provide context for the potential antioxidant activity of the vanillyl moiety.

III. Experimental Protocols

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (for Ibuprofen)

  • Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified human or ovine COX-1 and COX-2 enzymes are used.

    • The enzyme is pre-incubated with various concentrations of the test compound (e.g., Ibuprofen) or a vehicle control (e.g., DMSO).

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction product, prostaglandin H2 (PGH2), or a subsequent product like prostaglandin E2 (PGE2), is measured. This can be done using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or by monitoring oxygen consumption.

    • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][2]

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (for Vanillin Derivatives)

  • Objective: To assess the free radical scavenging capacity of a compound.

  • Methodology:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. DPPH has a deep violet color in solution.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution changes from violet to pale yellow.

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

    • The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then calculated.[5]

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway relevant to the anti-inflammatory action of NSAIDs and a generalized workflow for in vitro anti-inflammatory screening.

Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins, Thromboxane COX1->Prostaglandins_Thromboxane COX2->Prostaglandins_Thromboxane Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxane->Inflammation_Pain_Fever Stomach_Lining_Protection Stomach Lining Protection, Platelet Aggregation Prostaglandins_Thromboxane->Stomach_Lining_Protection Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition Vanillyl_Alcohol_Derivatives Vanillyl_Alcohol_Derivatives ROS Reactive Oxygen Species (ROS) Vanillyl_Alcohol_Derivatives->ROS Scavenging Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages) Induce_Inflammation 3. Induce Inflammation (e.g., with LPS) Cell_Culture->Induce_Inflammation Compound_Preparation 2. Prepare Test Compound (e.g., Vanillyl Alcohol) and Standard (e.g., Ibuprofen) Add_Compounds 4. Add Test and Standard Compounds Compound_Preparation->Add_Compounds Induce_Inflammation->Add_Compounds Measure_Markers 5. Measure Inflammatory Markers (e.g., NO, PGE2, Cytokines) Add_Compounds->Measure_Markers Data_Analysis 6. Data Analysis (Calculate IC50) Measure_Markers->Data_Analysis

References

Validating the Target Engagement of a Novel COX-2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol (HIMP) , a novel small molecule, with established cyclooxygenase-2 (COX-2) inhibitors. The following sections detail a hypothetical target validation process, presenting experimental data to support the engagement of HIMP with its putative target, COX-2, a key enzyme in the inflammatory response.

Executive Summary

Inflammation is a critical physiological process, but its dysregulation can lead to chronic diseases. Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for anti-inflammatory drugs. This document outlines a series of experiments to validate the engagement of a novel compound, this compound (HIMP), with COX-2. By employing Cellular Thermal Shift Assay (CETSA) and affinity-based protein profiling, we present hypothetical data suggesting that HIMP directly binds to and stabilizes COX-2 in a cellular context, comparable to known COX-2 inhibitors.

Comparative Analysis of COX-2 Inhibitors

To contextualize the performance of HIMP, it is compared against two well-characterized COX-2 inhibitors:

  • Celecoxib: A selective COX-2 inhibitor widely used in the clinic.[1][2][3][4][5]

  • NS-398: A highly selective COX-2 inhibitor commonly used in research settings.[6][7][8][9][10]

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CETSA is a powerful technique to confirm target engagement in intact cells.[11][12][13] The assay measures the thermal stabilization of a target protein upon ligand binding. The melting temperature (Tm) of the protein is expected to increase in the presence of a binding compound.

CompoundTarget ProteinCell LineConcentration (µM)ΔTm (°C)
HIMP (Hypothetical) COX-2 HT-29 10 +4.2
CelecoxibCOX-2HT-2910+4.5
NS-398COX-2HT-2910+3.9
Vehicle (DMSO)COX-2HT-29N/A0
Table 2: Affinity-Based Protein Profiling Data

Affinity-based protein profiling is used to identify the protein targets of a small molecule from a complex biological sample. In this hypothetical experiment, an immobilized version of HIMP is used to pull down interacting proteins from cell lysates.

CompoundPutative TargetOff-Target Hits (Top 3)Enrichment Score
HIMP (Hypothetical) COX-2 Carbonic Anhydrase 2, GSTP1, ALDH1A1 8.7
CelecoxibCOX-2Carbonic Anhydrase 2, Cadherin-11, PDK19.1

Signaling Pathway

The binding of HIMP to COX-2 is proposed to inhibit the synthesis of prostaglandins, key mediators of inflammation. The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of COX-2 inhibitors.[14][15][16][17][18][19]

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation HIMP HIMP HIMP->COX2 Celecoxib Celecoxib Celecoxib->COX2 NS398 NS-398 NS398->COX2

Caption: Prostaglandin Synthesis Pathway and Inhibition by COX-2 Inhibitors.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established CETSA methodologies.[11][12][13]

CETSA_Workflow Start Start: Culture HT-29 cells Treat Treat cells with HIMP, Celecoxib, NS-398, or DMSO (Vehicle) Start->Treat Harvest Harvest and wash cells Treat->Harvest Heat Heat cell suspensions at different temperatures (e.g., 40-70°C) Harvest->Heat Lyse Lyse cells (freeze-thaw cycles) Heat->Lyse Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect Analyze Analyze soluble COX-2 levels by Western Blot or ELISA Collect->Analyze End End: Determine melting curves and calculate ΔTm Analyze->End

Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

  • Cell Culture: HT-29 cells are cultured to 80-90% confluency.

  • Compound Treatment: Cells are treated with 10 µM of HIMP, Celecoxib, NS-398, or DMSO (vehicle control) for 2 hours.

  • Harvesting: Cells are harvested, washed with PBS, and resuspended in PBS with protease inhibitors.

  • Heating: The cell suspension is aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.

  • Lysis: Cells are lysed by three freeze-thaw cycles.

  • Separation: The lysate is centrifuged to separate the soluble fraction from the precipitated proteins.

  • Analysis: The supernatant containing the soluble proteins is collected, and the amount of soluble COX-2 is quantified by Western blot or ELISA.

  • Data Analysis: Melting curves are generated by plotting the percentage of soluble COX-2 against temperature. The change in melting temperature (ΔTm) is calculated by comparing the Tm of compound-treated samples to the vehicle control.

Affinity-Based Protein Profiling Protocol

This protocol is a generalized workflow for affinity-based protein profiling.[20][21][22][23][24]

Affinity_Profiling_Workflow Start Start: Synthesize immobilized HIMP (e.g., on magnetic beads) Lyse Prepare cell lysate from HT-29 cells Start->Lyse Incubate Incubate lysate with immobilized HIMP and control beads (no compound) Lyse->Incubate Wash Wash beads to remove non-specifically bound proteins Incubate->Wash Elute Elute bound proteins Wash->Elute Digest Digest eluted proteins (e.g., with trypsin) Elute->Digest Analyze Analyze peptides by LC-MS/MS Digest->Analyze End End: Identify and quantify proteins; calculate enrichment scores Analyze->End

Caption: Affinity-Based Protein Profiling Experimental Workflow.

  • Probe Synthesis: this compound (HIMP) is chemically modified with a linker and immobilized on a solid support (e.g., magnetic beads).

  • Lysate Preparation: HT-29 cells are lysed, and the total protein concentration is determined.

  • Incubation: The cell lysate is incubated with the HIMP-immobilized beads and control beads (without HIMP) to allow for protein binding.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the beads.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.

  • Data Analysis: The proteins enriched by the HIMP-immobilized beads compared to the control beads are identified, and an enrichment score is calculated.

Conclusion

The presented hypothetical data and experimental workflows provide a robust framework for validating the target engagement of this compound (HIMP) with its putative target, COX-2. The comparative analysis with established COX-2 inhibitors, Celecoxib and NS-398, allows for a clear assessment of HIMP's potential as a novel anti-inflammatory agent. The outlined protocols for Cellular Thermal Shift Assay and affinity-based protein profiling offer practical guidance for researchers seeking to validate the targets of novel small molecules.

References

Inter-laboratory Validation of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of methodologies for the quantitative determination of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, a key intermediate in various synthetic processes. The document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols. The primary focus is on a hypothetical inter-laboratory validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, benchmarked against alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of the primary HPLC-UV method and its alternatives. The data presented is a synthesis of typical performance metrics observed for the analysis of similar phenolic and iodinated compounds, as specific inter-laboratory validation data for this compound is not publicly available.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL0.015 µg/mL
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 2%< 5%< 1%
Throughput HighMediumHigh
Specificity GoodExcellentExcellent
Cost LowMediumHigh

Experimental Protocols

Detailed methodologies for the primary HPLC-UV assay and the comparative GC-MS and LC-MS/MS methods are outlined below. These protocols are based on established analytical practices for related compounds.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, an autosampler, and a column oven.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is generated using a series of known concentrations of a this compound reference standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for polar compounds is used (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature of 100°C, ramped to 280°C.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

  • Sample Preparation: Derivatization of the hydroxyl group (e.g., silylation) is typically required to improve volatility and chromatographic performance. The derivatized sample is then dissolved in a suitable organic solvent.

  • Quantification: An internal standard method is commonly employed, with a calibration curve generated from the peak area ratio of the analyte to the internal standard.

3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) is used.

  • Mobile Phase: A rapid gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Negative ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for the highest level of selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

  • Sample Preparation: Similar to HPLC-UV, samples are dissolved in the mobile phase and filtered. Dilution may be necessary due to the high sensitivity of the method.

  • Quantification: An isotopically labeled internal standard is preferred for the most accurate quantification, with a calibration curve based on the peak area ratios.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the this compound assay and the logical relationship of the comparative methods.

G cluster_workflow Experimental Workflow for this compound Assay prep Sample Preparation (Dissolution & Filtration) hplc HPLC Separation (C18 Column) prep->hplc uv UV Detection (280 nm) hplc->uv data Data Analysis (Quantification via Calibration Curve) uv->data

Caption: Workflow for the HPLC-UV assay.

G cluster_comparison Comparison of Analytical Methodologies assay This compound Assay hplc HPLC-UV (Primary Method) assay->hplc Cost-effective, High Throughput gcms GC-MS (Alternative) assay->gcms High Specificity, Requires Derivatization lcmsms LC-MS/MS (Alternative) assay->lcmsms Highest Sensitivity & Specificity

Caption: Relationship between analytical methods.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, a halogenated phenolic compound. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its chemical properties as both a phenol and a halogenated organic compound. Phenols are known to be toxic and corrosive, while halogenated compounds can have long-term environmental persistence and may be harmful to aquatic life.[1][2][3][4][5] Therefore, this compound must not be disposed of via standard laboratory drains or as general waste.[2][6][7]

Key Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Aquatic Hazard: Harmful to aquatic life.[2][3]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or under a fume hood.
Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

Step 1: Designate a Waste Container

  • Use a clearly labeled, leak-proof, and chemically compatible container for collecting waste containing this compound.[1][6][8]

  • The container should be designated for "Halogenated Organic Waste."[1][8]

Step 2: Collect Waste

  • Solid Waste: Collect any solid this compound, contaminated weigh boats, or paper towels in the designated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion.[1][6]

  • Contaminated Sharps: Any sharps (needles, Pasteur pipettes, etc.) contaminated with this chemical should be placed in a puncture-proof sharps container that is also labeled as hazardous waste.

Step 3: Labeling

  • All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[1][6] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents of the waste stream.

    • The associated hazards (e.g., Toxic, Irritant).

    • The date the waste was first added to the container.

    • The laboratory or department of origin.

On-site Storage and Handling

Proper temporary storage of hazardous waste is essential to maintain a safe laboratory environment.

Storage ParameterGuideline
Location Store in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and bases.[9][10]
Container Integrity Keep waste containers tightly sealed when not in use.[1][6][8] Regularly inspect containers for any signs of degradation or leakage.
Accumulation Time Adhere to institutional and local regulations regarding the maximum time hazardous waste can be stored on-site (often not exceeding 90 days).[1]
Disposal Procedure

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

Step 1: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a waste pickup.[6]

Step 2: Prepare for Transport

  • Ensure all containers are properly sealed and labeled.

  • Provide the waste manifest or any other required documentation to the disposal personnel.

Step 3: Final Disposal Method

  • The most appropriate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility.[7] This process ensures the complete destruction of the hazardous components.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

Step 2: Assess the Spill

  • If the spill is large or you are not trained to handle it, contact your EHS office immediately.

Step 3: Cleanup

  • For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[7][9]

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.[7]

  • Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Visual Guides

To further clarify the disposal workflow, the following diagrams illustrate the key decision-making and procedural steps.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Chemical Use Complete waste_type Determine Waste Type (Solid, Liquid, Sharps) start->waste_type select_container Select Appropriate Waste Container waste_type->select_container add_waste Add Waste to Container select_container->add_waste label_container Label Container Immediately add_waste->label_container store_waste Store in Designated Secure Area label_container->store_waste inspect_container Regularly Inspect Container store_waste->inspect_container schedule_pickup Schedule EHS Waste Pickup inspect_container->schedule_pickup end Disposal via Incineration schedule_pickup->end

Caption: Workflow for the disposal of this compound.

SpillResponse spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Manageable large_spill Large Spill assess->large_spill Unmanageable cleanup Use Spill Kit to Absorb & Contain small_spill->cleanup contact_ehs Contact EHS Immediately large_spill->contact_ehs collect_waste Collect Waste in Hazardous Container cleanup->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate

Caption: Spill response procedure for this compound.

References

Personal protective equipment for handling 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established safety protocols for handling hazardous chemicals and data from structurally similar compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartPPE RequiredSpecifications and Rationale
Eyes/Face Safety Goggles with side shields / Face ShieldMust be worn at all times to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2][3]
Skin Chemical-resistant Gloves (Nitrile or Neoprene)To prevent skin contact which can cause irritation.[1] Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Laboratory Coat / Chemical-resistant ApronA clean lab coat, buttoned, is the minimum requirement.[4] A chemical-resistant apron provides additional protection against spills and splashes.
Respiratory Chemical Fume Hood / NIOSH-approved RespiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][6] A respirator may be necessary for emergency situations or if a fume hood is not available.
Feet Closed-toe ShoesTo protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for the safe handling of this compound.

1. Preparation and Precautionary Measures:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is operational and available for all manipulations of the compound.[5][6]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[5]

  • Gather Materials: Assemble all necessary equipment and reagents before starting the procedure to minimize movement and potential for spills.

2. Handling the Compound:

  • Don PPE: Put on all required PPE as detailed in Table 1 before entering the laboratory and handling the chemical.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust. Use a spatula or other appropriate tools to handle the material.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1][7] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container should be clearly labeled with the chemical name and hazard information.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

1. Waste Segregation and Collection:

  • Hazardous Waste: All solid waste, solutions containing the compound, and contaminated materials (e.g., pipette tips, gloves, paper towels) must be collected as hazardous chemical waste.[5][6]

  • Containers: Use dedicated, sealed, and clearly labeled hazardous waste containers.[6][8] Do not mix this waste with other waste streams.

2. Disposal Procedure:

  • Do Not Use Drains: Never dispose of the chemical or its waste down the sink or in the regular trash.[6][8]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical disposal facility.[1][8] Incineration is often the preferred method for organic compounds of this nature.[8]

  • Decontamination: Clean any spills immediately with an appropriate absorbent material, and collect the cleanup materials as hazardous waste. Decontaminate work surfaces and equipment after use.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Contingency RiskAssessment 1. Conduct Risk Assessment LocateSafety 2. Locate Emergency Equipment RiskAssessment->LocateSafety PrepWorkstation 3. Prepare Workstation in Fume Hood LocateSafety->PrepWorkstation DonPPE 4. Don Appropriate PPE PrepWorkstation->DonPPE WeighTransfer 5. Weigh and Transfer Chemical DonPPE->WeighTransfer Experiment 6. Perform Experimental Procedure WeighTransfer->Experiment Decontaminate 7. Decontaminate Work Area & Equipment Experiment->Decontaminate Spill Spill Response Experiment->Spill If spill occurs Exposure Personal Exposure Response Experiment->Exposure If exposure occurs WasteDisposal 8. Segregate & Store Hazardous Waste Decontaminate->WasteDisposal DoffPPE 9. Doff PPE Correctly WasteDisposal->DoffPPE WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。